molecular formula C8H5ClN2O B1593314 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1015610-39-5

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B1593314
CAS No.: 1015610-39-5
M. Wt: 180.59 g/mol
InChI Key: PHZFFVFGFZWMFD-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZFFVFGFZWMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640169
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015610-39-5
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous therapeutic agents. Within this class, This compound (CAS No: 1015610-39-5) has emerged as a particularly valuable and versatile building block.[1][2] Its strategic functionalization—a reactive aldehyde at the 4-position and a chloro group at the 5-position—provides synthetic chemists with orthogonal handles for constructing complex molecular architectures.

This technical guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this pivotal intermediate. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound's potential in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. The narrative emphasizes the causality behind experimental choices, providing not just protocols but a field-proven perspective on its utility.

PART 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a starting material is critical for successful reaction planning, optimization, and scale-up. This compound is typically a solid at room temperature, requiring specific storage conditions to ensure its long-term stability.[1]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 1015610-39-5[1][2]
Molecular Formula C₈H₅ClN₂O[1][2]
Molecular Weight 180.59 g/mol [1][2]
Appearance Solid
Purity ≥98% (Typical)
Storage Temperature 2-8°C, stored under nitrogen in a dry, sealed place[1][2]
InChI Key PHZFFVFGFZWMFD-UHFFFAOYSA-N
Synonyms 5-Chloro-7-azaindole-4-carbaldehyde[2]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra can vary slightly based on the solvent and instrument used, representative data is available from various suppliers.[3] The key expected signals are:

  • ¹H NMR: Protons on the pyrrole and pyridine rings, as well as the distinct downfield signal of the aldehyde proton.

  • ¹³C NMR: Carbons of the heterocyclic core and the characteristic signal of the aldehyde carbonyl carbon.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's mass (180.59 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the pyrrole, C=O stretch of the aldehyde, and C-Cl stretch.

PART 2: Synthesis and Mechanism

The primary route for introducing a formyl (aldehyde) group onto an electron-rich heterocyclic system like 7-azaindole is the Vilsmeier-Haack reaction .[4][5] This reaction is a cornerstone of heterocyclic chemistry, valued for its reliability and efficiency in formylating activated aromatic rings.[6][7]

The Vilsmeier-Haack Formylation Pathway

The reaction proceeds by first activating a substituted amide, typically N,N-dimethylformamide (DMF), with a dehydrating agent like phosphorus oxychloride (POCl₃). This in-situ formation generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[4][5] The electron-rich pyrrolo[2,3-b]pyridine core then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate during aqueous workup yields the final aldehyde product.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Ion Intermediate Vilsmeier->Intermediate Start 5-Chloro-1H-pyrrolo [2,3-b]pyridine Start->Intermediate Electrophilic Attack Product 5-Chloro-1H-pyrrolo [2,3-b]pyridine-4-carbaldehyde Intermediate->Product Hydrolysis (Workup)

Caption: Vilsmeier-Haack synthesis pathway.

Exemplary Synthetic Protocol

Causality Note: This protocol is a representative procedure based on established chemical principles for Vilsmeier-Haack reactions on similar substrates. The choice of an inert, dry solvent is crucial to prevent premature quenching of the highly reactive Vilsmeier reagent. The low-temperature addition helps control the exothermic nature of the reaction and minimize side-product formation.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature between 0-5°C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure this compound.

PART 3: Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic power of this intermediate lies in the distinct reactivity of its functional groups, allowing for sequential and controlled modifications.

  • The Aldehyde Group: This is a versatile hub for introducing diversity. It can undergo:

    • Reductive Amination: To install various amine side chains, a key step in building many kinase inhibitors.

    • Wittig and Horner-Wadsworth-Emmons Reactions: For carbon chain extension and the formation of alkenes.

    • Oxidation: To form the corresponding carboxylic acid, which can then be converted to amides or esters.[8]

    • Reduction: To yield the primary alcohol for further functionalization.

    • Condensation Reactions: With nucleophiles like hydroxylamine or hydrazines to form oximes and hydrazones.

  • The Chloro Substituent: The chlorine atom on the pyridine ring is a handle for C-C and C-N bond formation, primarily through:

    • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Heck couplings can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

    • Buchwald-Hartwig Amination: For the direct installation of amine functionalities.

    • Nucleophilic Aromatic Substitution (SₙAr): While less reactive than in more electron-deficient systems, substitution with strong nucleophiles is possible under forcing conditions.

Pivotal Role in the Synthesis of Tofacitinib

The most prominent application of this scaffold is as a key intermediate in the synthesis of Tofacitinib (Xeljanz®) , a Janus Kinase (JAK) inhibitor approved for treating rheumatoid arthritis and other autoimmune diseases.[9][10] The pyrrolo[2,3-b]pyrimidine core of Tofacitinib is constructed from intermediates derived from the 7-azaindole framework. While Tofacitinib itself does not contain the 5-chloro or 4-carbaldehyde groups in its final structure, related precursors are essential for building the core heterocycle that is ultimately coupled with the chiral piperidine side chain.[9][10][11][12] The chemistry developed around this class of compounds is central to the drug's manufacturing process.

Tofacitinib_Link Intermediate 5-Chloro-1H-pyrrolo [2,3-b]pyridine -4-carbaldehyde (or related precursor) Core Pyrrolo[2,3-d]pyrimidine Core Synthesis Intermediate->Core Multi-step Transformation Tofacitinib Tofacitinib (Final API) Core->Tofacitinib Coupling Reaction (e.g., SₙAr) SideChain Chiral Piperidine Side Chain SideChain->Tofacitinib

Caption: Role as a precursor to the core of Tofacitinib.

Broader Applications in Kinase Inhibition

The utility of the 7-azaindole scaffold extends beyond JAK inhibitors. Research has demonstrated its value in developing potent inhibitors for other critical therapeutic targets, including:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant promise in targeting FGFRs, which are implicated in various cancers.[13]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series has been explored for developing selective PDE4B inhibitors for treating central nervous system diseases.[14]

PART 4: Safety, Handling, and Disposal

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The information provided here is a summary; users must consult the full Safety Data Sheet (SDS) before handling.[15][16][17]

GHS Hazard and Precautionary Information
CategoryCodeStatementSource(s)
Hazard Pictogram GHS07
Signal Word Warning[16]
Hazard Statement H302Harmful if swallowed.[16]
Hazard Statement H319Causes serious eye irritation.[16]
Precautionary P264Wash skin thoroughly after handling.[15]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[15][17]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16][17]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Use safety glasses with side-shields, impervious gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15][17]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen) to prevent degradation.[15]

  • Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant. Do not allow it to enter drains or sewer systems.[15]

Conclusion: A Building Block of Enduring Value

This compound is more than a mere chemical intermediate; it is a testament to the power of strategic molecular design. Its dual functionalization provides a robust platform for synthetic diversification, enabling the efficient construction of complex, biologically active molecules. Its proven role in the synthesis of blockbuster drugs like Tofacitinib underscores its industrial relevance, while its continued exploration in the development of new FGFR and PDE4B inhibitors highlights its enduring value in the drug discovery pipeline. For medicinal and process chemists, a thorough understanding of this compound's properties and reactivity is a key asset in the ongoing quest for novel therapeutics.

References

The Strategic Intermediate: A Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS No. 1015610-39-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Heterocycle

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Within this intricate field, the strategic design and synthesis of key molecular scaffolds are paramount. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, also known as 5-chloro-7-azaindole-4-carbaldehyde, has emerged not as a therapeutic agent itself, but as a pivotal, high-value intermediate in the construction of a new generation of targeted therapies. Its true significance lies in its role as a versatile building block, most notably in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib.[1][2] This guide provides an in-depth examination of this compound's properties, synthesis, and critical application in the development of advanced pharmaceutical agents, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a solid, heterocyclic compound whose structural features are instrumental to its synthetic utility. The pyrrolo[2,3-b]pyridine core, a bioisostere of indole, provides a rigid framework, while the strategically placed chloro and carbaldehyde functionalities serve as reactive handles for subsequent chemical transformations.

PropertyValueSource
CAS Number 1015610-39-5N/A
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol [3]
Physical Form SolidN/A
Purity Typically >98%N/A
Storage 4°C, stored under nitrogenN/A
Predicted Density 1.521 ± 0.06 g/cm³N/A
InChI Key PHZFFVFGFZWMFD-UHFFFAOYSA-NN/A

Note: Some physical properties, such as melting point and solubility, are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of the Core Intermediate

The synthesis of this compound is a critical first step in its utilization. While specific, peer-reviewed protocols for this exact isomer are not abundant, the most logical and industrially scalable approach involves the Vilsmeier-Haack formylation of the parent heterocycle, 5-chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole).[4][5][6][7] The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[4][6] This electrophilic species then attacks the electron-rich pyrrole ring of the 7-azaindole. The inherent electronic properties of the pyrrolo[2,3-b]pyridine system direct the formylation to the C4 position. Subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation (Representative)

The following is a representative protocol based on the established principles of the Vilsmeier-Haack reaction on similar substrates.[4][5][6][7] Researchers should optimize conditions for their specific needs.

1. Reagent Preparation:

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3.0 equivalents) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve the starting material, 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), in an appropriate solvent such as dichloromethane or additional DMF.

  • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

3. Work-up and Purification:

  • Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Logical Workflow for Synthesis

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Azaindole 5-Chloro-1H-pyrrolo[2,3-b]pyridine Iminium_Intermediate Iminium Intermediate Azaindole->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Synthesis of the core intermediate via Vilsmeier-Haack reaction.

Application in Kinase Inhibitor Synthesis: The Tofacitinib Case Study

The primary utility of this compound is demonstrated in its role as a precursor to the pyrrolo[2,3-d]pyrimidine core of Tofacitinib.[1][8] This transformation involves a multi-step sequence that builds the pyrimidine ring onto the existing pyrrole moiety.

Synthetic Workflow: From Intermediate to the Pyrrolo[2,3-d]pyrimidine Core

The conversion of the 4-carbaldehyde intermediate into the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key strategic transformation. This process typically involves the following conceptual steps:

  • Oxidation: The aldehyde group is first oxidized to a carboxylic acid.

  • Nitration: The pyrrole ring is nitrated.

  • Amide Formation and Cyclization: The carboxylic acid is converted to an amide, followed by reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the pyrimidine ring.

  • Chlorination: The resulting hydroxyl group on the newly formed pyrimidine ring is then chlorinated to yield the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, which is a direct precursor for coupling with the chiral piperidine side chain of Tofacitinib.

G Start 5-Chloro-1H-pyrrolo[2,3-b] pyridine-4-carbaldehyde Step1 Ring Formation Sequence (e.g., Oxidation, Nitration, Amidation, Cyclization) Start->Step1 Pyrrolo_Pyrimidine_OH Hydroxy-pyrrolo[2,3-d]pyrimidine Intermediate Step1->Pyrrolo_Pyrimidine_OH Step2 Chlorination (e.g., with POCl₃) Pyrrolo_Pyrimidine_OH->Step2 Final_Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Tofacitinib Core) Step2->Final_Core Step3 SNAr Coupling with Chiral Amine Side Chain Final_Core->Step3 Tofacitinib Tofacitinib Step3->Tofacitinib

Synthetic pathway from the intermediate to Tofacitinib.

Biological Context: Targeting the JAK/STAT Pathway

While this compound is biologically inactive, the final products derived from it, such as Tofacitinib, are potent inhibitors of the Janus kinase (JAK) family of enzymes.[1] The JAK/STAT signaling pathway is a critical cascade in the immune system, responsible for transducing signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation, immunity, and hematopoiesis.

Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune diseases, including rheumatoid arthritis. Tofacitinib functions by blocking the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription). This interruption of the signaling cascade leads to a reduction in the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding STAT->STAT_dimer 4. Dimerization Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibits

Simplified overview of the JAK/STAT signaling pathway and the point of inhibition.

Conclusion: An Enabling Molecule for Targeted Therapy

This compound represents a class of molecules whose value is defined by its potential. As a key synthetic intermediate, it provides an efficient and versatile entry point to complex heterocyclic scaffolds that are at the forefront of kinase inhibitor research. A thorough understanding of its properties, synthesis, and downstream applications is essential for chemists and drug development professionals working to create the next generation of targeted therapies for autoimmune diseases and other conditions driven by aberrant kinase signaling. The continued refinement of synthetic routes to this and similar intermediates will undoubtedly accelerate the discovery and development of novel, life-changing medicines.

References

Spectroscopic Profile of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a heterocyclic compound, holds significant interest for researchers in medicinal chemistry and drug development. Its structural motif, a fusion of a pyrrole and a pyridine ring, is a common scaffold in a variety of biologically active molecules. The presence of a reactive aldehyde group and a chlorine substituent provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures.

This technical guide provides an in-depth analysis of the spectroscopic properties of this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed predicted spectroscopic profile. This guide is intended to serve as a valuable resource for researchers, aiding in the identification, characterization, and quality control of this important synthetic intermediate.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound, also known as 5-Chloro-7-azaindole-4-carbaldehyde, possesses a planar bicyclic system with key functional groups that dictate its spectral behavior.

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  graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N1-H", pos="0,1.2!"]; C2 [label="C2", pos="1.2,0.8!"]; C3 [label="C3", pos="1.2,-0.8!"]; C3a [label="C3a", pos="0,-1.2!"]; C4 [label="C4", pos="-1.2,-0.8!"]; C5 [label="C5", pos="-1.2,0.8!"]; C6 [label="C6", pos="-2.4,0!"]; N7 [label="N7", pos="-2.4,-1.2!"]; C7a [label="C7a", pos="0,0!"];

C_ald [label="C=O", pos="-2.4,2!"]; H_ald [label="H", pos="-3.2,2.4!"]; Cl [label="Cl", pos="2.4,0!"];

// Edges for the pyrrolopyridine ring C7a -- N1; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- C5; C5 -- C6; C6 -- N7; N7 -- C4; C4 -- C3a;

// Edges for substituents C5 -- Cl; C4 -- C_ald; C_ald -- H_ald;

// Dummy nodes for positioning dummy1 [label="", style=invis, pos="0,-2!"]; dummy2 [label="", style=invis, pos="0,2.5!"]; }

Figure 2: Predicted ¹H NMR chemical shift assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (ppm)
C=O185 - 195
C5148 - 152
C7a145 - 149
C4135 - 140
C6130 - 135
C2125 - 130
C3a120 - 125
C3100 - 105
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbonyl carbon of the aldehyde is the most deshielded carbon and is expected to appear in the far downfield region of 185-195 ppm.

  • Aromatic Carbons: The carbon atoms of the heterocyclic rings will appear in the aromatic region (100-155 ppm).

    • C5 and C7a: The carbons attached to the electronegative chlorine (C5) and nitrogen (C7a) atoms are expected to be the most deshielded among the ring carbons.

    • C4 and C6: The chemical shifts of C4 and C6 will be influenced by the aldehyde and chloro substituents, respectively.

    • C2 and C3a: These carbons will have intermediate chemical shifts.

    • C3: C3 is predicted to be the most shielded of the ring carbons, appearing at the most upfield position in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅ClN₂O), the expected molecular weight is approximately 180.59 g/mol .

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. Given the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with the [M+2+H]⁺ peak having an intensity of approximately one-third that of the [M+H]⁺ peak.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺ (³⁵Cl)181.0163
[M+H]⁺ (³⁷Cl)183.0134
Fragmentation Pattern

The fragmentation of the molecular ion is expected to proceed through the loss of small, stable molecules. Key predicted fragmentation pathways include:

  • Loss of CO: A common fragmentation for aldehydes, leading to a fragment ion at m/z ~153.

  • Loss of Cl: Fragmentation of the carbon-chlorine bond to give a fragment at m/z ~146.

  • Loss of HCN: A characteristic fragmentation of pyridine rings, resulting in a fragment at m/z ~154.

```dot digraph "MS_Fragmentation" { graph [label="Predicted MS Fragmentation Pathways", labelloc=t, fontsize=14, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10];

M [label="[M+H]⁺\nm/z = 181/183"]; M_minus_CO [label="[M+H-CO]⁺\nm/z = 153/155"]; M_minus_Cl [label="[M+H-Cl]⁺\nm/z = 146"]; M_minus_HCN [label="[M+H-HCN]⁺\nm/z = 154/156"];

M -> M_minus_CO [label="- CO"]; M -> M_minus_Cl [label="- Cl"]; M -> M_minus_HCN [label="- HCN"]; }

The Emergence of a Privileged Scaffold: A Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Core

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has established itself as a "privileged structure."[1][2] Its bioisosteric relationship with indole allows it to mimic the natural substrate in various biological pathways while offering unique physicochemical properties due to the presence of the pyridine nitrogen.[2] This has led to the successful development of numerous therapeutics, particularly in oncology and virology.[3][4][5][6] The strategic functionalization of this core is paramount in modulating target affinity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of a key derivative, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a versatile building block for the synthesis of next-generation therapeutic agents.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1015610-39-5[7][8]
Molecular Formula C₈H₅ClN₂O[7][8]
Molecular Weight 180.59 g/mol [7][8]
Appearance Solid[9]
Purity ≥98%[7][9]
Storage 2-8°C, stored under nitrogen[9]
InChI Key PHZFFVFGFZWMFD-UHFFFAOYSA-N[9]

Characterization data such as ¹H NMR, ¹³C NMR, IR, and MS are available from commercial suppliers and specialized chemical databases.[10]

Strategic Synthesis: The Vilsmeier-Haack Approach

The introduction of a formyl (-CHO) group onto an electron-rich heterocyclic system is a cornerstone of synthetic organic chemistry, providing a versatile handle for further molecular elaboration. The Vilsmeier-Haack reaction is a powerful and widely employed method for this transformation.[11][12] Given the electronic nature of the 7-azaindole nucleus, this reaction presents a highly logical and efficient pathway to this compound from the readily available 5-chloro-1H-pyrrolo[2,3-b]pyridine.

Causality Behind the Synthetic Strategy

The choice of the Vilsmeier-Haack reaction is predicated on several key principles:

  • Nucleophilicity of the 7-Azaindole Core: The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: The reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) generates a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[12] This reagent is a potent electrophile capable of reacting with moderately activated aromatic systems.

  • Regioselectivity: While formylation of the parent 7-azaindole typically occurs at the C3 position, the presence of substituents and reaction conditions can influence the regiochemical outcome. The synthesis of the 4-carbaldehyde isomer likely proceeds from a pre-functionalized precursor where the 4-position is activated for formylation.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a two-stage process: the synthesis of the 5-chloro-7-azaindole precursor, followed by its formylation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation A Starting Materials (e.g., substituted pyridines) B Cyclization/Annulation Reactions (e.g., Fischer Indole Synthesis, Palladium-catalyzed couplings) A->B C Chlorination B->C D 5-Chloro-1H-pyrrolo[2,3-b]pyridine C->D E 5-Chloro-1H-pyrrolo[2,3-b]pyridine F Vilsmeier-Haack Reaction (DMF, POCl₃) E->F G Hydrolysis F->G H This compound G->H

Caption: Proposed two-stage synthesis workflow.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methods for the formylation of related heterocyclic systems and should be optimized for specific laboratory conditions.[1][11][12]

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Hydrolysis: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, careful addition of crushed ice, followed by a saturated aqueous solution of NaHCO₃ until the pH is basic. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery

The strategic placement of the chloro and formyl groups on the 7-azaindole scaffold makes this compound a highly valuable intermediate in drug discovery.

G cluster_0 Chemical Transformations cluster_1 Resulting Scaffolds cluster_2 Therapeutic Targets A 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 4-carbaldehyde B Reductive Amination A->B C Oxidation A->C D Wittig/Horner-Wadsworth-Emmons Olefination A->D E Condensation Reactions A->E F Aminomethyl Derivatives B->F G Carboxylic Acid Derivatives C->G H Alkene Derivatives D->H I Fused Heterocyclic Systems E->I J Kinase Inhibitors (e.g., FGFR, B-RAF) F->J K Antiviral Agents (e.g., Influenza PB2) F->K L PDE4B Inhibitors F->L G->J G->K G->L H->J H->K H->L I->J I->K I->L

References

An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Aldehyde

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, also known as 5-chloro-7-azaindole-4-carbaldehyde, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid, bicyclic core, comprising a pyrrole ring fused to a pyridine ring, is a common feature in numerous biologically active compounds. The strategic placement of a reactive aldehyde group and a chlorine atom on this scaffold provides medicinal chemists with a versatile platform for structural elaboration and the synthesis of targeted therapeutics. This guide offers a comprehensive overview of the essential physical and chemical characteristics of this compound, its synthesis, reactivity, and its significant role in the development of kinase inhibitors.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1015610-39-5[1][2][3]
Molecular Formula C₈H₅ClN₂O[1][2][3]
Molecular Weight 180.59 g/mol [1][2][3]
Appearance Solid[4]
Melting Point No data available
Boiling Point No data available
Density (Predicted) 1.521 ± 0.06 g/cm³[1]
Solubility Soluble in DMSO, DMF, and Methanol. Limited solubility in water.Inferred from common reaction conditions.
Storage 2-8°C, stored under an inert atmosphere (e.g., nitrogen)[1][4]

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the aldehyde group.

  • Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.2 ppm.

  • Pyrrole and Pyridine Protons: Several signals in the aromatic region (δ 7.0 - 9.0 ppm) are expected, with their multiplicities and coupling constants reflecting their positions on the bicyclic ring system. For instance, the proton on the carbon adjacent to the pyrrole nitrogen is expected to be a doublet or a triplet depending on the coupling with neighboring protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically between δ 185 and 195 ppm, is characteristic of an aldehyde carbonyl carbon.

  • Aromatic Carbons: A series of signals in the aromatic region (δ 110 - 160 ppm) will correspond to the carbons of the pyrrolo[2,3-b]pyridine core. The carbons directly attached to the nitrogen and chlorine atoms will be significantly influenced.

Mass Spectrometry (Predicted)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 180, corresponding to the nominal mass of the molecule. Due to the presence of chlorine, an isotopic peak at m/z 182 (M+2) with an intensity of approximately one-third of the molecular ion peak is also expected.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the formyl group (-CHO) and the chlorine atom.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the formylation of a 5-chloro-1H-pyrrolo[2,3-b]pyridine precursor. The Vilsmeier-Haack reaction is a well-established and efficient method for this transformation.

The Vilsmeier-Haack Reaction: A Powerful Formylation Tool

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃)[1][5][6]. The resulting electrophilic chloroiminium ion then attacks the electron-rich pyrrole ring of the 7-azaindole core, leading to the introduction of the formyl group after hydrolysis.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Precursor 5-Chloro-1H-pyrrolo[2,3-b]pyridine Precursor->Intermediate Electrophilic Attack Product This compound Intermediate->Product H2O H₂O (Workup) H2O->Product Hydrolysis

Caption: General workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

The following is a representative, generalized protocol based on the principles of the Vilsmeier-Haack reaction. Researchers should optimize conditions based on their specific laboratory setup and scale.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5°C. Stir the resulting mixture at this temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Chemical Reactivity: A Gateway to Molecular Diversity

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines. This is a fundamental transformation in the synthesis of many kinase inhibitors.

  • Condensation Reactions: It readily undergoes condensation reactions with various nucleophiles, such as hydroxylamine to form oximes, hydrazines to form hydrazones, and active methylene compounds in Knoevenagel condensations[7][8].

  • Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction with a phosphorus ylide, providing a means to extend the carbon chain and introduce unsaturation[7].

  • Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors for several important kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers. Several research groups have utilized the 1H-pyrrolo[2,3-b]pyridine core to develop potent FGFR inhibitors[9][10]. The aldehyde at the 4-position can be elaborated into various side chains that occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.

FGFR_Inhibitor_Synthesis Aldehyde 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 4-carbaldehyde FGFR_Inhibitor FGFR Inhibitor Aldehyde->FGFR_Inhibitor Reductive Amination Amine Substituted Amine Amine->FGFR_Inhibitor Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->FGFR_Inhibitor

Caption: Synthesis of FGFR inhibitors via reductive amination.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with autoimmune diseases and certain cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been employed in the design of JAK inhibitors. The aldehyde functionality allows for the introduction of substituents that can confer selectivity among the different JAK isoforms.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is harmful if swallowed (H302) and causes serious eye irritation (H319)[4].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. It is recommended to store it under an inert atmosphere, such as nitrogen, to prevent degradation[4].

Conclusion

This compound is a high-value synthetic intermediate with significant applications in drug discovery, particularly in the development of kinase inhibitors. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in the creation of novel and effective therapeutics.

References

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Executive Summary

This compound is a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Structurally, it is a derivative of 7-azaindole, a "privileged scaffold" frequently found in bioactive molecules and approved therapeutics. The molecule's strategic placement of a reactive aldehyde group and a versatile chlorine atom makes it an exceptionally valuable building block for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its core properties, a plausible synthetic pathway, its chemical utility, and its documented role in the development of targeted therapies, particularly kinase inhibitors. The content herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound whose identity is defined by its unique arrangement of a fused pyrrole and pyridine ring system. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅ClN₂O[1][2][3]
Molecular Weight 180.59 g/mol [1][2][3]
CAS Number 1015610-39-5[1][2][3]
Common Synonyms 5-Chloro-7-azaindole-4-carbaldehyde[1]
Predicted Density 1.521±0.06 g/cm³[2]
Hazard Profile Irritant[3]
Recommended Storage 2-8°C, store in a dry, sealed environment[2]

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is the foundational structure of the title compound. This scaffold is considered "privileged" because it can bind to a wide range of biological targets with high affinity. Its unique electronic properties and ability to participate in hydrogen bonding interactions mimic those of purine bases, making it a frequent component in kinase inhibitors. The strategic functionalization of this core at the 4- and 5-positions, as seen in this compound, provides the necessary vectors for chemists to build molecules with high specificity and potency.

Caption: Structure of the 7-azaindole core with key functional groups.

Synthetic Strategy and Methodology

The synthesis of this compound requires precise control of regiochemistry. A common and effective strategy involves the protection of the pyrrole nitrogen, followed by directed ortho-metalation and subsequent formylation. The following protocol is a representative example adapted from methodologies used for synthesizing closely related isomers and stands as a robust, self-validating workflow.[4]

Experimental Protocol: A Representative Synthesis

Step 1: N-Protection of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH) at 0°C.

  • Stir the mixture for 30 minutes to ensure complete deprotonation of the pyrrole nitrogen.

  • Introduce a protecting group, such as triisopropylsilyl chloride (TIPSCl), and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield 5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

    • Causality: The bulky TIPS protecting group prevents side reactions at the nitrogen and directs the subsequent metalation to the desired C4 position due to steric hindrance and electronic effects.

Step 2: Directed Lithiation and Formylation

  • Dissolve the N-protected intermediate in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).

  • Slowly add a strong lithium base, such as s-butyllithium, dropwise. Stir the reaction at -78°C for 1-2 hours.

    • Causality: The low temperature is critical to prevent decomposition and ensure kinetic control of the deprotonation at the C4 position, which is activated by the adjacent pyridine nitrogen.

  • Introduce anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at -78°C for another 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

Step 3: Deprotection and Isolation

  • Combine the organic extracts and wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Dissolve the crude residue in a suitable solvent system, such as dichloromethane, and add a strong acid like trifluoroacetic acid (TFA).[4]

  • Stir the mixture at room temperature for 12-24 hours to cleave the silyl protecting group.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃. The solid product should precipitate.

  • Collect the solid by filtration, wash with water and a non-polar solvent like hexane, and dry under vacuum to obtain the final product, this compound.

    • Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as ¹H NMR, LC-MS, and melting point analysis.

Synthetic_Workflow Start 5-Chloro-7-azaindole Protected N-TIPS Protected Intermediate Start->Protected 1. NaH 2. TIPSCl Lithiated C4-Lithiated Species (in situ) Protected->Lithiated s-BuLi, -78°C Formylated N-TIPS-4-formyl Intermediate Lithiated->Formylated DMF, -78°C Final Final Product: 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 4-carbaldehyde Formylated->Final TFA, RT

Caption: A generalized workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its dual functionality, which allows for sequential or orthogonal chemical modifications.[5][6]

  • The Aldehyde Group (C4): This group is a versatile electrophilic center. It readily undergoes a host of classical transformations, including:

    • Reductive Amination: To introduce diverse amine side chains, crucial for modulating solubility and target engagement.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon scaffold.

    • Condensation Reactions: To form imines, oximes, or hydrazones, which can serve as intermediates for more complex heterocycles.

    • Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol, further expanding synthetic possibilities.

  • The Chloro Group (C5): The chlorine atom is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[5] This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds.

    • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: To install amine functionalities.

    • Sonogashira Coupling: To add alkynyl substituents.

Reactivity_Pathways cluster_aldehyde Aldehyde (C4) Reactions cluster_chloro Chloro (C5) Reactions center_node 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 4-carbaldehyde ReductiveAmination Reductive Amination center_node->ReductiveAmination R₂NH, NaBH(OAc)₃ Wittig Wittig Reaction center_node->Wittig Ph₃P=CHR Oxidation Oxidation center_node->Oxidation KMnO₄ / NaClO₂ Reduction Reduction center_node->Reduction NaBH₄ Suzuki Suzuki Coupling center_node->Suzuki ArB(OH)₂, Pd cat. Buchwald Buchwald-Hartwig Amination center_node->Buchwald R₂NH, Pd cat. Sonogashira Sonogashira Coupling center_node->Sonogashira Alkyne, Pd/Cu cat.

Caption: Key reaction pathways originating from the aldehyde and chloro groups.

Analytical Characterization Profile (Expected)

While specific spectra for this exact compound require experimental acquisition, a skilled chemist can predict the key signals based on its structure and data from analogous compounds.[7]

TechniqueExpected Observations
¹H NMR - A singlet for the aldehyde proton (-CHO) at ~10-11 ppm. - A broad singlet for the pyrrole N-H proton at >11 ppm. - Distinct signals in the aromatic region (7-9 ppm) for the protons on the pyrrole and pyridine rings.
¹³C NMR - A signal for the aldehyde carbonyl carbon at ~185-195 ppm. - A series of signals in the aromatic region (~110-150 ppm) corresponding to the carbons of the fused ring system.
IR Spectroscopy - A sharp, strong carbonyl (C=O) stretch around 1670-1700 cm⁻¹. - A broad N-H stretch from the pyrrole ring around 3100-3300 cm⁻¹.
Mass Spec (MS) - A molecular ion peak (M⁺) and/or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (180.59), exhibiting the characteristic M/M+2 isotopic pattern for a monochlorinated compound.

Applications in Drug Discovery: A Key Intermediate

The 7-azaindole scaffold is a cornerstone of many targeted therapies. The specific substitution pattern of this compound makes it an ideal precursor for compounds targeting protein kinases and other enzymes.

  • FGFR Inhibitors: Abnormal signaling of the Fibroblast Growth Factor Receptor (FGFR) pathway is implicated in various cancers. Numerous potent FGFR inhibitors are built upon the 7-azaindole core.[8] In these syntheses, the aldehyde can be converted into a hinge-binding motif, while the chloro position is often used as an attachment point for a solvent-exposed moiety that enhances potency and selectivity.

  • PDE4B Inhibitors: Phosphodiesterase 4B (PDE4B) is a therapeutic target for inflammatory and central nervous system diseases. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective PDE4B inhibitors.[9] The synthetic handles on the title compound allow for the systematic exploration of structure-activity relationships (SAR) needed to optimize lead compounds for this target.

References

The Alchemist's Guide to a Privileged Scaffold: A Reactivity Profile of Pyrrolo[2,3-b]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic scaffold in modern medicinal chemistry.[1] Its unique electronic architecture, a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts a nuanced reactivity profile that is both challenging and ripe with opportunity for synthetic chemists.[2] This guide provides an in-depth exploration of the scaffold's reactivity, offering a framework for researchers, scientists, and drug development professionals to strategically navigate its functionalization. We will dissect the underlying electronic principles governing its reactivity, detail key transformation classes with mechanistic insights, and present field-proven protocols to empower the synthesis of novel, biologically active molecules. This document serves as a practical manual for unlocking the full potential of this "privileged structure" in the quest for innovative therapeutics.[1][3][4]

The Electronic Soul of 7-Azaindole: A Tale of Two Rings

The reactivity of 7-azaindole is a direct consequence of the electronic interplay between its constituent pyrrole and pyridine rings. The pyrrole ring, with its lone pair of electrons on the nitrogen atom participating in the aromatic system, is π-excessive. This imbues the C2 and C3 positions with significant nucleophilic character. Conversely, the pyridine ring is π-deficient due to the electron-withdrawing nature of the sp²-hybridized nitrogen atom (N7). This electronic dichotomy is the master key to understanding and predicting the scaffold's behavior in chemical transformations.

Substitution on the 7-azaindole ring can further modulate these electronic properties. Electron-donating groups tend to enhance the nucleophilicity of the pyrrole ring, while electron-withdrawing groups can either activate or deactivate specific positions towards different types of reactions.[5] For instance, substitution at the position para to the pyridine nitrogen with electron-donating groups can weaken hydrogen bond interactions but enhance n → π* interactions in molecular complexes.[5]

Electrophilic Substitution: Targeting the π-Excessive Pyrrole Ring

Given the high electron density of the pyrrole moiety, electrophilic substitution is a primary pathway for the functionalization of 7-azaindole. The regioselectivity of these reactions is a critical consideration for the synthetic chemist.

Halogenation

Halogenation provides a versatile handle for subsequent cross-coupling reactions.[6] The C3 position is the most common site for electrophilic attack due to its higher electron density.

  • Iodination: Direct iodination of 7-azaindole can be achieved using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide, affording the C3-iodinated product in high yield.[7]

  • Bromination and Chlorination: Similar strategies using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be employed. For instance, a highly regioselective bromination at the C5 position of a 4-chloro-3-nitro-7-azaindole has been reported, showcasing how existing substituents direct the regiochemical outcome.[8]

Table 1: Representative Halogenation Conditions for 7-Azaindole

PositionReagentsSolventYieldReference
C3NIS, KOHDCM95%[7]
C5NBS, H₂SO₄N/AHigh[8]
Nitration

Nitration introduces a valuable nitro group that can be further transformed into an amine or other functionalities. The conditions for nitration must be carefully controlled to manage the reactivity of the scaffold.

  • Direct Nitration: Nitration of 7-azaindole with nitric acid can lead to substitution at the C3 position.[2]

  • N-Oxide Strategy: A more controlled approach involves the initial formation of the 7-azaindole N-oxide. This deactivates the pyridine ring towards oxidation and directs nitration to the C4 position in good yield upon treatment with nitric acid in trifluoroacetic acid.[2]

  • Azaindoline Precursor: An alternative strategy involves the reduction of 7-azaindole to 7-azaindoline, which then behaves like a substituted 2-aminopyridine, allowing for nitration at the C5 position.[9]

The Power of the Palladium: Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for the elaboration of the 7-azaindole core, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][10] Halogenated 7-azaindoles are common starting materials for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl substituents. This reaction typically involves the coupling of a halo-7-azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base. One-pot Suzuki-Miyaura cross-coupling reactions have been developed for the synthesis of C3,C6-diaryl 7-azaindoles.[7] The reaction conditions can tolerate both electron-donating and electron-withdrawing groups on the boronic acid partner.[7]

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile functional groups for further transformations. This reaction couples a halo-7-azaindole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[3][4] The resulting alkynyl-7-azaindoles can be used in subsequent cyclization reactions to build more complex heterocyclic systems.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups. This reaction is crucial for the synthesis of many biologically active 7-azaindole derivatives, particularly kinase inhibitors that often feature an amino-substituent on the pyridine ring.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and a suitable base such as Cs₂CO₃ (2.0 equiv).

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water. To this mixture, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Directed ortho-Metalation and C-H Functionalization: Precision Synthesis

Directed ortho-metalation (DoM) and direct C-H functionalization have emerged as powerful strategies for the regioselective introduction of substituents, avoiding the need for pre-functionalized starting materials.

Lithiation

The deprotonation of 7-azaindole can be achieved using strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The site of lithiation is highly dependent on the presence and nature of directing groups.[2] For instance, N-protected 7-azaindoles can be selectively lithiated at the C2 position.[2] The resulting organolithium species can then be quenched with a variety of electrophiles.

Regioselective C-H Functionalization

Recent advances have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesis. For example, regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has been achieved using sulfonyl chlorides.[12]

Diagram: General Workflow for Directed ortho-Metalation of 7-Azaindole

DoM_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start N-Protected 7-Azaindole Base Strong Base (e.g., LDA) Start->Base Deprotonation at C2 Electrophile Electrophile (E+) Base->Electrophile Quenching Product C2-Functionalized 7-Azaindole Electrophile->Product Formation of C-E bond

Caption: Directed ortho-metalation workflow for C2 functionalization.

Nucleophilic Substitution: Activating the Pyridine Ring

While less common than electrophilic substitution on the pyrrole ring, nucleophilic substitution on the pyridine ring is a viable strategy, particularly when the ring is activated by electron-withdrawing groups or through N-oxide formation.

Halogenated 7-azaindoles, especially those with halogens at the C4 or C6 positions, can undergo nucleophilic aromatic substitution (SₙAr) with various nucleophiles.[6] The presence of the electron-withdrawing N7 atom facilitates this process.

Conclusion: A Scaffold of Endless Possibilities

The pyrrolo[2,3-b]pyridine scaffold presents a rich and varied reactivity profile that has cemented its status as a privileged structure in drug discovery.[1] A thorough understanding of its electronic properties is paramount to harnessing its synthetic potential. From electrophilic substitutions on the electron-rich pyrrole ring to metal-catalyzed cross-couplings and directed C-H functionalizations, the modern synthetic chemist has a powerful arsenal of tools to modify this core. This guide has provided a strategic overview of these transformations, emphasizing mechanistic rationale and practical application. As our understanding of chemical reactivity continues to evolve, so too will the innovative ways in which we functionalize the 7-azaindole scaffold, paving the way for the next generation of life-changing medicines.

References

7-Azaindole Derivatives in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 7-azaindole scaffold has emerged as a "privileged structure" in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. As a bioisostere of both indole and purine, it offers a unique combination of physicochemical properties and hydrogen bonding capabilities that make it exceptionally well-suited for targeting a variety of biological systems, most notably protein kinases. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 7-azaindole core. We will explore its fundamental chemical properties, delve into its primary mechanism of action as a kinase hinge-binder, survey its broad therapeutic applications in oncology and neurodegenerative disorders, discuss key synthetic strategies and structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating compound efficacy. This document is designed to serve as both a foundational introduction and a practical reference for leveraging this powerful scaffold in drug discovery programs.

Introduction: The 7-Azaindole Scaffold - A Privileged Core in Drug Discovery

Chemical Structure and Physicochemical Properties

7-Azaindole, systematically known as 1H-Pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle composed of a pyridine ring fused to a pyrrole ring. The defining feature is the nitrogen atom at the 7-position of the bicyclic system.[1] This substitution of a carbon atom in the indole scaffold with a nitrogen atom significantly alters the molecule's electronic distribution and physicochemical properties.[2]

The introduction of the pyridine nitrogen enhances aqueous solubility and modulates lipophilicity (LogP) and topological polar surface area (tPSA) compared to its indole counterpart.[2][3] These modifications can lead to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of viable drug candidates.[3][4]

Bioisosterism: The Indole and Purine Connection

The utility of the 7-azaindole scaffold is rooted in its role as a bioisostere of indole and, crucially, the adenine core of adenosine triphosphate (ATP).[4] By mimicking the fundamental structure of these biologically ubiquitous molecules, 7-azaindole derivatives can effectively compete for binding sites on a wide range of enzymes and receptors.

The most significant bioisosteric relationship is with the purine base of ATP. This allows 7-azaindole derivatives to function as potent ATP-competitive inhibitors, particularly for protein kinases, which has become their most prominent application in medicinal chemistry.

Mechanism of Action: The Kinase Hinge-Binding Motif

The Role of Protein Kinases in Disease

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes, including proliferation, survival, differentiation, and metabolism.[5] Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, making them one of the most important classes of drug targets.[5]

The ATP-Binding Site and the Hinge Region

Kinase inhibitors are predominantly designed to target the highly conserved ATP-binding site located in the catalytic domain. A critical feature of this site is the "hinge region," a flexible backbone of amino acids that connects the N- and C-terminal lobes of the kinase.[5]

How 7-Azaindole Forms Key Hydrogen Bonds

The 7-azaindole scaffold is an exceptional "hinge-binder".[6] It perfectly mimics the bidentate hydrogen bonding pattern of adenine. The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor.[7] This dual interaction anchors the inhibitor to the kinase hinge backbone, providing a stable foundation for high-affinity binding. This mechanism is exemplified by the FDA-approved drug Vemurafenib, which uses its 7-azaindole core to form two strong hydrogen bonds with the hinge residues of BRAF kinase.[7][8]

G cluster_0 Kinase ATP Binding Pocket cluster_1 7-Azaindole Inhibitor ATP_Site ATP Binding Site Hinge Hinge Region Carbonyl (Acceptor) Amide N-H (Donor) Azaindole Pyridine N (Acceptor) Pyrrole N-H (Donor) R-Group Azaindole:nh->Hinge:f1 H-Bond Azaindole:n7->Hinge:f2 H-Bond

Caption: H-Bonding of 7-azaindole with the kinase hinge.

Therapeutic Applications of 7-Azaindole Derivatives

The versatility of the 7-azaindole scaffold has led to its successful application across multiple therapeutic areas.

Oncology: A Dominant Field

Cancer therapy remains the most significant area for 7-azaindole derivatives, primarily due to their effectiveness as kinase inhibitors.

  • B-RAF Inhibitors: Vemurafenib (Zelboraf®) is a potent inhibitor of the BRAFV600E mutant kinase and is FDA-approved for the treatment of late-stage melanoma.[2][6]

  • Multi-Targeted Kinase Inhibitors: Pexidartinib (Turalio®) is another FDA-approved drug that targets the colony-stimulating factor 1 receptor (CSF1R) kinase.[2][9] Many derivatives have been developed as potent inhibitors of multiple oncogenic kinases, including ABL, SRC, VEGFR2, and JAK2, offering a strategy to overcome resistance and target multiple cancer pathways simultaneously.[4]

  • Other Kinase Targets: Derivatives have shown potent activity against a wide range of other cancer-relevant kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[4][10][11]

Table 1: Representative Anticancer Activity of 7-Azaindole Derivatives

Compound Class Target Kinase(s) IC50 (nM) Reference
Benzocycloalkanone Derivative (8l) Haspin 14 [10]
Benzocycloalkanone Derivative (8g/8h) CDK9/CyclinT & Haspin Dual nM-µM Activity [10]
C-3 Aryl Derivative (97) JAK2 1 [4]
C-3 Aryl Derivative (94) JAK2 260 [4]
Isoindolinone Derivative (12) PI3Kγ 7 [11]
Aminopyrimidine Derivative (164) CDK1 / CDK2 7 / 3 [4]

| N-nitrobenzenesulfonyl Derivative (63) | c-Met | 20 |[4] |

Neurodegenerative Disorders

The role of kinases in the pathology of neurodegenerative diseases has made them attractive targets for 7-azaindole inhibitors.

  • Alzheimer's Disease: Glycogen synthase kinase 3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key event in Alzheimer's pathology.[12] Several 7-azaindole series have been developed as potent GSK-3β inhibitors.[13][14] Additionally, certain derivatives have been shown to inhibit the aggregation of amyloid-β peptides, another primary pathological hallmark of the disease.[15]

  • Other Targets: Kinases such as Fyn are also involved in neuroinflammatory and neurodegenerative processes, and dual Fyn/GSK-3β inhibitors based on the 7-azaindole scaffold are being actively explored.[13]

Synthesis and Structure-Activity Relationship (SAR)

Key Synthetic Strategies

The construction and functionalization of the 7-azaindole core are well-established. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods. The Sonogashira coupling, which forms a C-C bond between a halo-aminopyridine and a terminal alkyne, followed by an intramolecular cyclization, is a common and efficient route to access substituted 7-azaindoles.[16][17][18]

G Start 2-Amino-3-halopyridine + Terminal Alkyne Step1 Sonogashira Coupling (Pd Catalyst, Cu(I) co-catalyst) Start->Step1 Intermediate 2-Amino-3-alkynylpyridine Step1->Intermediate Step2 Intramolecular Cyclization (Base or Acid-catalyzed) Intermediate->Step2 End Substituted 7-Azaindole Step2->End

Caption: General workflow for Sonogashira synthesis of 7-azaindoles.
SAR Insights: How Substitutions Drive Potency and Selectivity

The biological activity of 7-azaindole derivatives can be finely tuned by introducing various substituents at different positions on the bicyclic core.

  • C3-Position: This position is frequently modified to extend into the solvent-exposed region of the kinase ATP pocket. Large, often aromatic or heteroaromatic, groups at C3 can form additional interactions, significantly enhancing potency and influencing selectivity.[19][20]

  • C5-Position: Substitution at this position often points towards the "ribose pocket" of the ATP binding site. Introducing solubilizing groups or moieties that can form additional hydrogen bonds here can improve both potency and pharmacokinetic properties.

  • N1-Position (Pyrrole Nitrogen): Alkylation or arylation at the N1 position can modulate the compound's physicochemical properties and introduce new interaction points. However, this modification can also disrupt the crucial hydrogen bond donation to the kinase hinge if not carefully designed.

Caption: Key modification sites for 7-azaindole SAR studies.

Experimental Protocols: A Practical Guide

The following protocols describe standard, robust assays for evaluating the two primary activities of 7-azaindole derivatives: in vitro kinase inhibition and cellular antiproliferation.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to the amount of ADP, and therefore, to kinase activity.[21]

Methodology:

  • Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA), ATP solution at 2x the final desired concentration, and a substrate/enzyme mix in buffer. Prepare serial dilutions of the 7-azaindole inhibitor in buffer with a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction (384-well plate, 5 µL volume):

    • Add 2.5 µL of the inhibitor dilution or vehicle (for positive and negative controls) to appropriate wells.

    • Add 2.5 µL of the substrate/enzyme mix to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 2.5 µL of the 2x ATP solution to all wells.

    • Incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.[22]

    • Incubate at room temperature for 40 minutes.[22]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[22]

    • Incubate at room temperature for 30-60 minutes.[22]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate percent inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cellular Antiproliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell growth inhibition by measuring total cellular protein content.[23]

Methodology:

  • Cell Plating: Seed adherent cancer cells in 96-well plates at an appropriate density (e.g., 2,500-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the 7-azaindole inhibitor to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified CO₂ incubator.

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add 100 µL of ice-cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells.[24]

    • Incubate at 4°C for 1 hour.[24]

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well.[25]

    • Incubate at room temperature for 30 minutes.[25]

  • Washing and Solubilization:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[25]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[26]

  • Data Acquisition:

    • Shake the plates on a shaker for 5-10 minutes.

    • Measure the absorbance (optical density) at 510 nm using a microplate reader.[26]

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The 7-azaindole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its success, highlighted by FDA-approved drugs like Vemurafenib and Pexidartinib, is a direct result of its ideal properties as a kinase hinge-binding motif and its favorable physicochemical characteristics.[2] The synthetic tractability of the core allows for extensive exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on expanding the therapeutic applications of 7-azaindole derivatives beyond oncology and neurodegeneration. The development of novel multi-target inhibitors and the exploration of new chemical space through innovative synthetic methodologies will continue to drive the discovery of next-generation therapeutics built upon this remarkable and privileged scaffold.

References

The Ascendant Field of Chlorinated Pyrrolopyridines: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

The pyrrolopyridine nucleus, a fused heterocyclic system, represents what medicinal chemists refer to as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases.[1][2] The strategic addition of chlorine atoms to this scaffold has emerged as a powerful tool to modulate the electronic, metabolic, and pharmacokinetic properties of these molecules, often leading to a significant enhancement of their biological activity.[3] This guide provides an in-depth technical exploration of the synthesis, biological activities, and mechanisms of action of chlorinated pyrrolopyridines, offering a vital resource for researchers in drug discovery and development.

I. The Strategic Advantage of Chlorination in Pyrrolopyridine Synthesis

The introduction of chlorine atoms into the pyrrolopyridine framework is a critical step in the synthesis of these potent biological agents. The position of the chlorine atom significantly influences the molecule's reactivity and subsequent biological activity. Key chlorinated intermediates, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, are pivotal starting materials for the synthesis of a diverse library of derivatives.[4][5]

Synthetic Avenues to Key Chlorinated Intermediates

1. Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

A common and efficient route to this crucial intermediate begins with the cyclization of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Subsequent chlorination, often employing reagents like phosphorus oxychloride (POCl₃), yields the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4] This intermediate serves as a versatile scaffold for further modifications, particularly at the 4-position, enabling the introduction of various amine and other nucleophilic substituents.

2. Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine:

The synthesis of the 2,4-dichloro derivative often starts from diethyl malonate and proceeds through a multi-step sequence to construct the pyrrolo[2,3-d]pyrimidine core.[5] Chlorination of the corresponding dione precursor with a strong chlorinating agent like POCl₃ provides the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This di-chlorinated scaffold allows for sequential and regioselective displacement of the chlorine atoms, offering a route to a wide range of di-substituted analogs.

3. Synthesis of Chlorinated Pyrrolo[3,2-d]pyrimidines:

For the pyrrolo[3,2-d]pyrimidine isomer, a typical synthetic strategy involves the initial construction of the pyrrolo[3,2-d]pyrimidin-4(5H)-one core. This precursor is then treated with phosphorus oxychloride to yield the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate, which is amenable to further functionalization.[6]

4. Halogenation at the Pyrrole Ring:

Direct halogenation of the pyrrole ring of the pyrrolopyrimidine scaffold can also be achieved. For instance, treatment of 6-chloro-7-deazapurine with N-iodosuccinimide (NIS) in DMF leads to the formation of 6-chloro-7-iodo-7-deazapurine.[7] This highlights the possibility of introducing halogens at various positions to fine-tune the biological activity.

II. Anticancer Potential: Targeting Key Signaling Pathways

Chlorinated pyrrolopyridines have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit protein kinases and modulate the NF-κB signaling pathway.

A. Kinase Inhibition: A Dominant Mechanism of Action

The structural similarity of the pyrrolopyrimidine scaffold to adenine, the core of ATP, makes it an excellent starting point for the design of kinase inhibitors.[1] Chlorination can enhance the binding affinity and selectivity of these compounds for the ATP-binding pocket of various kinases.

Structure-Activity Relationship (SAR) Insights:

Studies on 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors have revealed that specific substitution patterns are crucial for activity. Docking studies suggest that interactions with the hinge region of the kinase and the formation of a salt bridge with key aspartate residues are essential for potent inhibition.[8] The presence of chlorine atoms on the aryl rings often contributes to enhanced potency.

Quantitative Analysis of Kinase Inhibition:

The potency of chlorinated pyrrolopyrimidines as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
7-aryl-2-anilino-pyrrolopyrimidinesMer2[8]
7-aryl-2-anilino-pyrrolopyrimidinesAxl16[8]
Benzofuro[3,2-b]pyridin-2(1H)-one derivativesBtk139[9]
Benzofuro[3,2-b]pyridin-2(1H)-one derivativesPI3Kδ275[9]
B. Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various cancers.[10]

Mechanism of Inhibition:

Pyrrolopyridine derivatives have been shown to inhibit the NF-κB pathway by targeting the IκB kinase (IKK) complex.[11][12] Specifically, they can act as inhibitors of IKKα, a key kinase in the non-canonical NF-κB pathway.[11][12] By inhibiting IKKα, these compounds prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.[10]

Signaling Pathway: NF-κB Inhibition by Chlorinated Pyrrolopyridines

NF_kB_Inhibition cluster_stimulus Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK_complex Activates IkBa_NFkB IκBα-NF-κB Complex IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Releases NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Inhibitor Chlorinated Pyrrolopyridine Inhibitor->IKK_complex Inhibits IKKα DNA DNA NFkB_nucleus->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Inhibition of the canonical NF-κB pathway by chlorinated pyrrolopyridines.

III. Antibacterial Potential: A Nascent but Promising Frontier

While the anticancer properties of chlorinated pyrrolopyridines are well-documented, their potential as antibacterial agents is an emerging area of research. The structural similarities to purines suggest that these compounds could interfere with essential bacterial metabolic pathways.

Proposed Mechanisms of Antibacterial Action:

Drawing parallels from studies on other chlorinated heterocyclic compounds, the antibacterial mechanism of chlorinated pyrrolopyridines may involve:

  • Disruption of Bacterial Membranes: Chlorinated indoles have been shown to cause visible damage to the cell membrane of bacteria like Vibrio parahaemolyticus.[13][14] This disruption leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Chlorinated metabolites have demonstrated the ability to inhibit biofilm formation in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[15]

  • Interference with DNA Synthesis: The purine-like structure of pyrrolopyridines could potentially interfere with bacterial DNA replication and repair mechanisms.

IV. Experimental Protocols for Biological Evaluation

The following section details standardized protocols for assessing the biological potential of novel chlorinated pyrrolopyridines.

A. In Vitro Cytotoxicity Assay

This protocol outlines a general method for determining the cytotoxic effects of a compound on cancer cell lines.

Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the chlorinated pyrrolopyridine in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

B. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Chlorinated pyrrolopyridine inhibitor

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the chlorinated pyrrolopyridine in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.[16]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[16]

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.[16]

C. In Vitro Antibacterial Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the chlorinated pyrrolopyridine in a suitable broth medium.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

V. Future Perspectives and Conclusion

The field of chlorinated pyrrolopyridines holds immense potential for the development of novel therapeutics. The strategic incorporation of chlorine atoms has consistently demonstrated the ability to enhance the biological activity of this privileged scaffold. Future research should focus on:

  • Exploring a wider range of chlorination patterns to further refine the structure-activity relationships.

  • Investigating the detailed molecular mechanisms underlying their antibacterial and antiviral activities.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their clinical translatability.

References

Methodological & Application

Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: An Essential Aldehyde for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, also known as 5-chloro-7-azaindole-4-carbaldehyde, is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. The unique arrangement of the pyrrole and pyridine rings, coupled with the reactive aldehyde and chloro functionalities, makes it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of a robust synthetic route to this key aldehyde, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations for researchers in medicinal chemistry and organic synthesis. The 1H-pyrrolo[2,3-b]pyridine core is a prominent scaffold in numerous kinase inhibitors and other therapeutic agents, underscoring the importance of efficient synthetic access to its functionalized derivatives[1][2].

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the readily available 7-azaindole. The overall strategy involves:

  • Chlorination of the 7-azaindole core: Introduction of the chloro substituent at the 5-position of the pyrrolo[2,3-b]pyridine ring system.

  • Formylation via the Vilsmeier-Haack reaction: Installation of the carbaldehyde group at the 4-position of the chlorinated intermediate.

This approach provides a reliable and scalable method for the preparation of the target compound.

Part 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine (5-Chloro-7-azaindole)

The initial step involves the synthesis of the key intermediate, 5-Chloro-1H-pyrrolo[2,3-b]pyridine. A common and effective method for the chlorination of 7-azaindole involves a two-step process of N-oxidation followed by treatment with a chlorinating agent.

Protocol 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established procedures for the synthesis of halogenated 7-azaindoles.

Step 1a: N-Oxidation of 7-Azaindole

  • In a well-ventilated fume hood, dissolve 7-azaindole in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-azaindole N-oxide.

Step 1b: Chlorination of 7-Azaindole N-oxide

  • Dissolve the crude 7-azaindole N-oxide in a high-boiling point solvent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and an inert solvent.

  • Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.

  • After completion, carefully quench the reaction by pouring the cooled mixture onto crushed ice. This step should be performed with extreme caution in a fume hood due to the exothermic reaction and release of HCl gas.

  • Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 5-Chloro-1H-pyrrolo[2,3-b]pyridine.

ParameterValue
Starting Material 7-Azaindole
Key Reagents m-CPBA (or H₂O₂), POCl₃
Solvents Ethyl acetate, Dichloromethane
Temperature 0 °C to reflux
Reaction Time Several hours per step
Purification Column Chromatography

Part 2: Vilsmeier-Haack Formylation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][4][5]. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[5]. This electrophilic species then attacks the electron-rich pyrrole ring of the 5-chloro-7-azaindole.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich 5-chloro-7-azaindole then attacks this reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product. The regioselectivity of the formylation is directed to the 4-position of the pyrrolo[2,3-b]pyridine ring system due to the electronic effects of the fused pyridine ring and the chloro substituent.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Azaindole 5-Chloro-1H-pyrrolo[2,3-b]pyridine Iminium Iminium Salt Intermediate Azaindole->Iminium + Vilsmeier Reagent Aldehyde This compound Iminium->Aldehyde Hydrolysis (H2O)

Caption: Vilsmeier-Haack Reaction Mechanism.

Protocol 2: Synthesis of this compound

This protocol is a general procedure adapted for the specific synthesis of the target aldehyde. Optimization of reaction conditions may be necessary to achieve the best results.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • After the complete addition of POCl₃, stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine in a minimal amount of anhydrous DMF.

  • Add the solution of the azaindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

ParameterRecommended Value
Starting Material 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)
Stoichiometry (Azaindole:POCl₃:DMF) 1 : 1.5-2.0 : (as solvent)
Temperature 0 °C to 80 °C
Reaction Time 2-12 hours
Work-up Aqueous basic work-up
Purification Column Chromatography / Recrystallization

Experimental Workflow

Synthesis_Workflow Start Start: 7-Azaindole Chlorination Step 1: Chlorination (N-Oxidation then POCl3) Start->Chlorination Intermediate Intermediate: 5-Chloro-1H-pyrrolo[2,3-b]pyridine Chlorination->Intermediate Formylation Step 2: Vilsmeier-Haack Formylation (DMF, POCl3) Intermediate->Formylation Purification Purification (Column Chromatography/Recrystallization) Formylation->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for the target aldehyde.

Safety and Handling

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The quenching of the Vilsmeier-Haack reaction is highly exothermic and releases HCl gas. This should be performed slowly and in a controlled manner in a fume hood.

  • All organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of this compound. By following the outlined protocols and considering the key experimental parameters, researchers can efficiently synthesize this valuable intermediate for application in various drug discovery and development programs. The versatility of the aldehyde and chloro functionalities offers numerous opportunities for further chemical transformations, enabling the exploration of novel chemical space.

References

The Versatile Architect: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is recognized as a privileged scaffold. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site, enhancing interactions with biological targets.[1][2] This has led to its widespread use in the development of potent kinase inhibitors.[1][3][4] Within this important class of heterocycles, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1015610-39-5) has emerged as a particularly valuable and versatile building block.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its synthesis and detail its application in the construction of advanced intermediates for targeted therapeutics, with a focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][3][5] The dual reactivity of the aldehyde and the chloro-substituent provides a powerful handle for molecular elaboration, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of the Building Block: A Strategic Formylation

The introduction of a carbaldehyde group at the C4 position of the 5-chloro-7-azaindole core is a key step in producing this versatile building block. The most common and effective method for this transformation is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[6][7] The electron-rich nature of the pyrrole ring directs the electrophilic formylation to the C4 position.

Representative Synthetic Protocol: Vilsmeier-Haack Formylation

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous mixture with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

G cluster_0 Synthesis of the Building Block Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine Reagents 1. POCl3, DMF 2. Aqueous Workup Start->Reagents Vilsmeier-Haack Reaction Product This compound Reagents->Product

Caption: Synthesis of the target building block.

Application in the Synthesis of Kinase Inhibitors

The strategic placement of the chloro and aldehyde functionalities allows for sequential or orthogonal transformations to build complex molecular architectures. The aldehyde is a versatile handle for introducing side chains, often targeting the solvent-exposed regions of a kinase active site, while the chloro group is an excellent leaving group for cross-coupling reactions to modify the core scaffold.

Application 1: Reductive Amination for Side Chain Introduction

Reductive amination is a robust and widely used method for the formation of C-N bonds.[8][9] The aldehyde group of this compound can be readily converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent. This is a key strategy for introducing side chains that can modulate solubility, cell permeability, and target engagement.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., N,N-dimethylethylenediamine)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCE (20 volumes), add the desired amine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the desired N-substituted product.

G cluster_1 Reductive Amination Workflow Aldehyde This compound Imine_Formation Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Product N-Substituted Product Reduction->Product

Caption: Reductive amination workflow.

Application 2: Suzuki-Miyaura Cross-Coupling for Core Modification

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[10][11][12][13] The 5-chloro substituent on the pyrrolo[2,3-b]pyridine core is an ideal handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups. This is a powerful strategy for exploring the SAR of the core scaffold and optimizing interactions within the ATP-binding pocket of kinases.

Materials:

  • This compound derivative (from Application 1)

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine the 5-chloro-7-azaindole derivative (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the 5-aryl-substituted product.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-90[14]
PdCl₂(dppf)Cs₂CO₃DME8575-95[12]
XPhos Pd G2K₃PO₄t-BuOH/H₂O10080-98[11]

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Chloro-7-azaindoles.

Conclusion: An Indispensable Tool for Drug Discovery

This compound is a high-value synthetic intermediate that provides an efficient entry point to a diverse range of biologically active molecules. Its dual functionality allows for the systematic and modular construction of complex scaffolds, making it an indispensable tool for lead optimization in drug discovery programs. The protocols outlined in this application note provide a solid foundation for researchers to harness the synthetic potential of this powerful building block in the quest for novel therapeutics, particularly in the ever-important field of kinase inhibition.

References

The Strategic Utility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

In the landscape of targeted cancer therapy, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure." Its intrinsic ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases has made it a cornerstone in the design of potent and selective inhibitors.[1][2] The bioisosteric relationship of the 7-azaindole core with purine and indole systems allows it to mimic endogenous ligands, while offering improved physicochemical properties such as solubility and bioavailability.[3] Within this esteemed class of molecules, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde represents a particularly strategic starting material for the synthesis of next-generation oncology drug candidates.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound. We will delve into its synthetic utility, provide detailed protocols for its derivatization, and outline methods for the biological evaluation of the resulting compounds. The causality behind experimental choices is emphasized to provide actionable insights for your research endeavors.

The Synthetic Versatility of a Key Intermediate

The power of this compound lies in its dual reactivity. The aldehyde group at the C-4 position is a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations. Concurrently, the chlorine atom at the C-5 position is amenable to displacement, most notably through palladium-catalyzed cross-coupling reactions.[4][5] This dual functionality allows for the systematic and modular construction of complex molecular architectures, a critical aspect of modern medicinal chemistry.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic compounds like 7-azaindole.[6][7] This protocol describes a plausible pathway for the synthesis of the title compound.

Scientific Rationale: The reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich 7-azaindole ring, leading to formylation. The regioselectivity of this reaction on the 7-azaindole nucleus can be influenced by substituents and reaction conditions, but formylation at the C-4 position is a known outcome.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Substrate Addition: Dissolve 5-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This step will likely result in the precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should show the presence of the aldehyde proton signal (~10 ppm in ¹H NMR) and the corresponding carbonyl carbon signal (~190 ppm in ¹³C NMR).

Application in the Synthesis of Kinase Inhibitors

The true value of this compound is realized in its use as a scaffold for building potent kinase inhibitors. The 7-azaindole core has been successfully incorporated into inhibitors targeting a wide range of kinases implicated in cancer progression.

Kinase TargetTherapeutic Relevance in CancerReference
PI3K Regulates cell proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer.[8][9]
FGFR Fibroblast Growth Factor Receptors drive cell proliferation, angiogenesis, and migration. Aberrant FGFR signaling is a key oncogenic driver in various cancers.[10][11][12]
c-Met The c-Met receptor tyrosine kinase is involved in invasive tumor growth and metastasis.[2][]
JAK Janus kinases are critical mediators of cytokine signaling that can promote cancer cell survival and proliferation.[]
PARP Poly (ADP-ribose) polymerases are involved in DNA repair. PARP inhibitors are effective in cancers with BRCA mutations.[14]
DDX3 A DEAD-box helicase implicated in tumorigenesis and metastasis.[15]
Protocol 2: Synthesis of a Pyrrolo[2,3-b]pyridine-based Kinase Inhibitor Precursor via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This protocol outlines the coupling of this compound with an amine, a common step in the synthesis of many kinase inhibitors.

Scientific Rationale: The reaction proceeds in two stages. First, the aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to the corresponding amine. STAB is often the reagent of choice as it is less reactive towards the aldehyde starting material than other borohydrides and the reaction can be performed in a one-pot fashion.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired secondary or tertiary amine derivative.

Biological Evaluation of Synthesized Derivatives

Once novel derivatives have been synthesized, their biological activity must be assessed. The following protocols describe standard assays for determining the efficacy of potential anticancer compounds.

Protocol 3: In Vitro Kinase Inhibition Assay

Scientific Rationale: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically relies on the measurement of ATP consumption or the phosphorylation of a substrate peptide by the kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in assay buffer.

  • Kinase Reaction Mixture: In a 96-well or 384-well plate, add the kinase, the specific substrate, and ATP to the assay buffer.

  • Initiation of Reaction: Add the diluted test compound to the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., a luciferase/luciferin-based reagent that produces light in the presence of ATP).

  • Measurement: Measure the luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Visualizing the Pathways and Processes

To better understand the context in which these compounds operate, the following diagrams illustrate a key signaling pathway and the experimental workflows.

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Azaindole Derivative (e.g., from 5-Chloro-1H-pyrrolo [2,3-b]pyridine-4-carbaldehyde) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a frequent target for 7-azaindole based inhibitors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 5-Chloro-1H-pyrrolo [2,3-b]pyridine-4-carbaldehyde reaction Reductive Amination (Protocol 2) start->reaction product Novel 7-Azaindole Derivative reaction->product kinase_assay Kinase Inhibition Assay (Protocol 3) product->kinase_assay cell_assay Cell Viability Assay (Protocol 4) product->cell_assay data IC50 / GI50 Determination kinase_assay->data cell_assay->data

Caption: A generalized workflow from synthesis to biological evaluation.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of targeted cancer therapeutics. Its versatile reactivity, coupled with the proven efficacy of the 7-azaindole scaffold, provides a robust platform for generating novel kinase inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers to leverage this powerful molecule in their quest for new and effective cancer treatments. By understanding the "why" behind the "how," scientists can more effectively navigate the complex landscape of drug discovery and development.

References

Protocol for palladium-catalyzed cross-coupling reactions with 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

This compound, a derivative of the 7-azaindole core, is a highly valuable heterocyclic building block in modern medicinal chemistry. Its structure is a key pharmacophore in a multitude of biologically active compounds, most notably in the development of kinase inhibitors for oncology. The strategic placement of a chloro group at the C-5 position and a carbaldehyde at the C-4 position provides orthogonal handles for synthetic diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides detailed, field-tested protocols for the functionalization of the C-5 position of this key intermediate via three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The focus is not merely on procedural steps but on the underlying chemical logic, enabling scientists to adapt and troubleshoot these critical transformations.

Chemical Reactivity and Strategic Considerations

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus presents a unique electronic landscape that governs its reactivity. The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The chloro-substituent at the C-5 position is analogous to a chloro-substituent on a pyridine ring, making it susceptible to palladium-catalyzed cross-coupling reactions.

However, the presence of multiple functional groups necessitates careful reaction design:

  • The Pyrrolic N-H: This proton is acidic and can interfere with certain strong bases or organometallic reagents. While N-protection (e.g., with a tosyl or BOC group) is an option, the protocols described herein are developed for the more atom-economical N-H free substrate.

  • The C-4 Carbaldehyde: Aldehydes can be sensitive to strongly nucleophilic or basic conditions. Reaction parameters must be chosen to preserve this crucial functional group.

  • Catalyst and Ligand Selection: The electron-deficient nature of the heteroaryl chloride generally requires electron-rich and sterically hindered phosphine ligands to facilitate the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[1]

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for installing new aryl or heteroaryl moieties. It involves the coupling of an organoboron species (typically a boronic acid or ester) with a halide.[1] Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids make it a first-choice strategy for scaffold elaboration.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides. Subsequently, transmetalation occurs where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex L₂Pd(Ar¹)Cl pd0->ox_add trans Transmetalation Complex L₂Pd(Ar¹)(Ar²) ox_add->trans trans->pd0 product_out Ar¹-Ar² trans->product_out Reductive Elimination sub_in Ar¹-Cl sub_in->ox_add Oxidative Addition boronic_in Ar²-B(OR)₂ + Base boronic_in->trans Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol
  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq.).

    • Add the desired arylboronic acid (1.2–1.5 eq.).

    • Add the palladium catalyst and ligand (see table below).

    • Add the base (2.0–3.0 eq.).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation.

    • Add the degassed solvent(s) via syringe.

  • Execution:

    • Stir the reaction mixture at the specified temperature (see table).

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

Table of Recommended Suzuki-Miyaura Reaction Conditions
ParameterCondition A (Standard)Condition B (For Challenging Substrates)
Substrate Arylboronic AcidHeteroarylboronic Acid / Sterically Hindered
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2-3 mol%)
Ligand None (included in catalyst)SPhos or XPhos (4-6 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.5 eq.)K₃PO₄ (3.0 eq.)
Solvent Dioxane/H₂O (4:1) or DME/H₂O (4:1)Toluene or CPME
Temperature 80–100 °C100–110 °C
Typical Yield 70–95%60–85%

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[2] This transformation is essential for introducing primary or secondary amine functionalities, which are prevalent in pharmacologically active molecules.[3][4]

Mechanistic Rationale

Similar to the Suzuki coupling, the cycle involves the oxidative addition of the aryl chloride to Pd(0). The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[2] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step over competing side reactions like beta-hydride elimination.[5]

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition Complex LPd(Ar)Cl pd0->ox_add pd_amide Palladium Amide Complex LPd(Ar)(NR¹R²) ox_add->pd_amide pd_amide->pd0 product_out Ar-NR¹R² pd_amide->product_out Reductive Elimination ar_cl_in Ar-Cl ar_cl_in->ox_add Oxidative Addition amine_in HNR¹R² + Base amine_in->pd_amide Amine Coordination & Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol
  • Reagent Preparation:

    • In a glovebox or under a strong flow of inert gas: To an oven-dried reaction vial, add the palladium precatalyst and ligand.

    • Add the base (e.g., NaOtBu or LiHMDS). Note: These bases are highly air and moisture sensitive.[5]

    • Remove the vial from the glovebox.

  • Reaction Setup:

    • Add this compound (1.0 eq.).

    • Add the degassed solvent (e.g., Toluene or Dioxane).

    • Add the amine coupling partner (1.1–1.3 eq.) via syringe.

    • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Execution:

    • Place the vial in a preheated heating block or oil bath at the specified temperature.

    • Stir vigorously for the required time (typically 4-24 hours).

    • Monitor reaction completion by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Table of Recommended Buchwald-Hartwig Amination Conditions
ParameterCondition A (Secondary Amines)Condition B (Primary Amines)
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)G3 or G4 Buchwald Precatalysts (1-2 mol%)
Ligand XPhos or RuPhos (2-4 mol%)BrettPhos or tBuXPhos (2-4 mol%)
Base NaOtBu or K₃PO₄ (1.5 eq.)LiHMDS (1.5 eq.)
Solvent Toluene or DioxaneTHF or CPME
Temperature 90–110 °C60–80 °C
Typical Yield 75–98%65–90%

Protocol III: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is the most effective method for creating a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[6][7] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as key structural elements themselves.

Mechanistic Rationale

The Sonogashira reaction uniquely employs a dual catalytic system.[6] The palladium cycle mirrors those previously described (oxidative addition, reductive elimination). The copper cycle runs in parallel: copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst. Reductive elimination then yields the final product.[8]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(Ar)X pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne L₂Pd(Ar)(C≡CR) pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Alkyne + Base cu_acetylide->pd_alkyne Transmetalation cu_acetylide->cu_x

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol
  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq.).

    • Add the palladium catalyst and copper(I) iodide (CuI).

  • Reaction Setup:

    • Seal the flask and establish an inert atmosphere (evacuate/backfill with Ar or N₂ three times).

    • Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N or DIPEA).

    • Add the terminal alkyne (1.2–2.0 eq.) via syringe.

  • Execution:

    • Stir the reaction at the specified temperature. Reactions are often run at room temperature but may require gentle heating for less reactive chlorides.

    • Monitor progress by TLC or LC-MS. The formation of alkyne homocoupling (Glaser coupling) products can sometimes be observed as a side reaction.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

    • Filter the mixture through Celite® to remove insoluble salts and catalyst residues.

    • Wash the organic phase with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Table of Recommended Sonogashira Coupling Conditions
ParameterCondition A (Standard)Condition B (Copper-Free)
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2 mol%)
Co-catalyst CuI (3-10 mol%)None
Ligand None (included in catalyst)SPhos (4 mol%)
Base Et₃N or DIPEA (3.0 eq.)Cs₂CO₃ (2.0 eq.)
Solvent THF or DMFDioxane or Toluene
Temperature 25–60 °C80–100 °C
Typical Yield 70–90%65–85%

General Experimental Workflow

The successful execution of palladium-catalyzed cross-couplings relies on a systematic and meticulous workflow to ensure reproducibility and high yields. The exclusion of oxygen and moisture is paramount for most of these protocols.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) inert Establish Inert Atmosphere (Ar/N₂) reagents->inert glassware Oven-Dry Glassware glassware->inert solvent Add Degassed Solvent inert->solvent heat Heat to Target Temperature & Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry, Filter & Concentrate extract->dry purify Column Chromatography dry->purify analysis Product Characterization (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

This compound is a premier building block for constructing complex molecular architectures. Mastery of its functionalization through palladium-catalyzed cross-coupling reactions is a key enabling skill for medicinal and synthetic chemists. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to generate extensive libraries of novel compounds for drug discovery and materials science. By understanding the mechanistic principles behind catalyst, ligand, and base selection, researchers can effectively troubleshoot and optimize these transformations to accelerate their research programs.

References

Application Note & Protocols: Strategic Derivatization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a privileged scaffold in medicinal chemistry. Its structure is a bioisosteric analogue of both indole and the purine system, rendering it exceptionally well-suited for interacting with various biological targets. The strategic placement of a nitrogen atom in the six-membered ring can significantly modulate physicochemical properties, improve target affinity, and open new intellectual property avenues.

Among the azaindoles, the 7-azaindole framework is most frequently encountered in drug discovery, particularly in the design of kinase inhibitors. This is largely due to its structural resemblance to the adenine core of adenosine triphosphate (ATP), allowing it to form key hydrogen bonding interactions within the kinase hinge region.[1]

This application note focuses on a highly versatile starting material: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . The value of this specific intermediate lies in its two distinct and chemically orthogonal reactive sites: the carbaldehyde at the C4-position and the chloro-substituent at the C5-position. This dual functionality allows for a systematic and combinatorial exploration of chemical space, making it an ideal starting point for generating diverse compound libraries aimed at targets ranging from protein kinases to viral proteins.[1][2][3] The chlorine atom, in particular, enhances reactivity and serves as a crucial handle for introducing molecular diversity through modern cross-coupling reactions.[4]

Core Derivatization Strategy: A Two-Pronged Approach

The power of this compound lies in the ability to selectively functionalize two different positions on the core scaffold. This allows for a modular approach to library synthesis.

  • The C4-Carbaldehyde: This aldehyde group is a classic electrophilic handle. It is primed for a wide array of transformations, most notably reductive amination, to install a diverse set of amine-containing side chains. It can also undergo Wittig reactions, aldol condensations, and oxidation to the corresponding carboxylic acid or reduction to an alcohol, providing multiple avenues for structural diversification.[5]

  • The C5-Chloro Group: The chloro-substituent is an ideal site for palladium-catalyzed cross-coupling reactions. This enables the introduction of a vast range of aryl, heteroaryl, and alkyl groups, which is critical for modulating the steric and electronic properties of the molecule to optimize target binding and pharmacokinetic profiles.[5]

  • The N1-Pyrrole Proton: It is critical to recognize the role of the N-H proton of the pyrrole ring. In many kinase inhibitors, this proton acts as a crucial hydrogen bond donor, anchoring the molecule to the protein's hinge region.[1] Therefore, derivatization at this position should be approached with caution, as it may disrupt this key interaction.[1][3]

Experimental Protocols & Methodologies

The following protocols are provided as robust starting points for the derivatization of the title compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5-Position

Principle: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds. In this context, it is used to displace the C5-chloro atom with a boronic acid or boronate ester, allowing for the introduction of diverse (hetero)aryl fragments. The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Step-by-Step Methodology:

  • To a dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add the desired (hetero)aryl boronic acid (1.2 - 1.5 eq.).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 - 3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free atmosphere.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M.

  • Add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically complexed with dichloromethane (3-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the desired C5-arylated product.

Self-Validation & Causality:

  • Why inert gas? Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation by atmospheric oxygen, which can deactivate them.

  • Why a base? The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Expected Outcome: Successful coupling will result in a new product with a significantly higher molecular weight, verifiable by LC-MS. ¹H NMR will show new aromatic signals corresponding to the introduced fragment and the disappearance of the characteristic pattern of the starting material.

Protocol 2: Two-Step Reductive Amination of the C4-Carbaldehyde

Principle: Reductive amination is a highly efficient method for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could degrade sensitive substrates.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the starting aldehyde (either the initial 5-chloro-4-formyl-7-azaindole or a C5-arylated derivative from Protocol 1) (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.1 - 1.3 eq.).

  • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free amine.

  • Add a few drops of acetic acid to catalyze imine formation (optional, but often improves reaction rate).

  • Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution. Mild effervescence may be observed.

  • Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, often with a mobile phase containing a small percentage of TEA or NH₄OH for basic amines) or by preparative HPLC.

Self-Validation & Causality:

  • Why NaBH(OAc)₃? Its mild nature prevents the reduction of the starting aldehyde before imine formation. It is also more selective and tolerant of various functional groups compared to stronger reducing agents like NaBH₄ or NaCNBH₃.

  • Why portion-wise addition? This controls the initial rate of reaction and any effervescence from the reaction with trace amounts of acid or water.

  • Expected Outcome: Successful amination is confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new methylene signal (CH₂-N) in the ¹H NMR spectrum, typically between 3.5 and 4.5 ppm. The mass will increase accordingly, as confirmed by MS.

Library Generation Workflow

The true utility of this scaffold is realized in combinatorial library synthesis. By combining the two protocols, a matrix of novel compounds can be rapidly generated. A researcher can synthesize a set of C5-arylated intermediates using Protocol 1 and then react each of these with a diverse panel of amines using Protocol 2.

Derivatization_Workflow cluster_start Starting Material cluster_reactions Orthogonal Derivatization cluster_intermediates Intermediate Libraries cluster_final Final Products & Screening A This compound B Protocol 1: Suzuki Coupling @ C5 A->B R-B(OH)₂ Pd Catalyst C Protocol 2: Reductive Amination @ C4 A->C R₁R₂NH NaBH(OAc)₃ D C5-Aryl/Heteroaryl Intermediates B->D E C4-Aminomethyl Intermediates C->E D->C Combinatorial Approach F Diverse Final Compound Library D->F E->B Combinatorial Approach G High-Throughput Screening (HTS) F->G H Hit Identification & SAR Analysis G->H

Caption: Workflow for combinatorial library synthesis.

Data Summary: Structure-Activity Relationship (SAR) Insights

The derivatization strategies described above have been successfully employed to develop potent inhibitors for various therapeutic targets. The table below summarizes representative data from published literature, illustrating how modifications at the C4 and C5 positions impact biological activity.

Base ScaffoldSubstitution at C4Substitution at C5TargetPotency (IC₅₀)Reference
1H-pyrrolo[2,3-b]pyridine-H-(pyrimidin-2-ylamino)phenylFGFR17 nM[6]
1H-pyrrolo[2,3-b]pyridine-H-ClPDE4B>10,000 nM[7]
1H-pyrrolo[2,3-b]pyridine-2-carboxamide-H-3,4-dichlorophenylPDE4B110 nM[7]
1H-pyrrolo[2,3-b]pyridine-3-(4-fluorobenzoyl)-4-(cyclohexylamino)pyridin-5-ylSARS-CoV-2 S-proteinEC₅₀ = 9.08 µM[3]
1H-pyrrolo[2,3-b]pyridine-H-ClFGFR41253 nM[1]
1H-pyrrolo[2,3-b]pyridine-H-3,5-dimethoxyphenylFGFR414 nM[1]

This table is illustrative and synthesizes data from multiple sources which may use different assay conditions.

Conclusion

This compound is a high-value, strategic starting material for drug discovery. Its dual-functional nature, featuring orthogonal C4-aldehyde and C5-chloro handles, enables the rapid and systematic generation of diverse chemical libraries. The protocols detailed herein for Suzuki-Miyaura coupling and reductive amination provide reliable and efficient pathways to explore structure-activity relationships. The proven success of the 7-azaindole scaffold, particularly against protein kinases, ensures that novel derivatives synthesized from this intermediate will continue to be of high interest for the development of next-generation therapeutics.

References

Application Note: The Strategic Use of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in the Synthesis of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a crucial role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of the FGF/FGFR signaling axis, driven by gene amplification, fusions, or activating mutations, is a significant oncogenic driver in a variety of human cancers, including breast, lung, bladder, and liver cancer.[2] This makes the FGFR family a compelling target for therapeutic intervention.[3][4] Small molecule inhibitors that target the ATP-binding pocket of the FGFR kinase domain have emerged as a promising strategy for cancer treatment.[5]

Within the landscape of kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is recognized as a privileged structure. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal core for potent and selective inhibitors. This application note provides a detailed guide on the strategic utilization of a key functionalized intermediate, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , in the rational design and synthesis of next-generation FGFR inhibitors. We will explore the underlying signaling pathways, provide detailed synthetic protocols, and discuss the rationale behind key experimental choices.

The FGFR Signaling Pathway: A Key Target in Oncology

The activation of FGFR signaling is a multi-step process initiated by the binding of an FGF ligand, in conjunction with heparan sulfate proteoglycans, to the extracellular domain of the receptor.[6] This event triggers receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][6][7] The now-activated receptor serves as a docking site for various adaptor proteins and enzymes, leading to the initiation of several downstream signaling cascades critical for cell function and, when dysregulated, for tumor progression.[6][8]

The primary signaling pathways activated by FGFRs include:

  • RAS-MAPK Pathway: This cascade, initiated through the FRS2/GRB2/SOS complex, activates RAS and subsequently the RAF-MEK-ERK signaling module, which is a master regulator of cell proliferation and differentiation.[1][5][7]

  • PI3K-AKT Pathway: This pathway, also engaged by the FRS2 complex, is central to promoting cell survival and inhibiting apoptosis.[1][2][7]

  • PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of diacylglycerol (DAG) and inositol triphosphate (IP3), which influence cell morphology, migration, and adhesion.[1][8]

The diagram below illustrates the interconnected nature of these critical signaling pathways.

FGFR_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2α P1->FRS2 Docks & Activates PLCg PLCγ P2->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Inhibits Apoptosis PLCg->Nucleus Ca²⁺ Signaling Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription

Figure 1: Simplified FGFR Signaling Pathways.

Synthetic Strategy: A Versatile Aldehyde for Building Potent Inhibitors

The core of our synthetic strategy revolves around the This compound intermediate. This molecule is strategically designed for versatility:

  • The 7-Azaindole Core: Provides the essential scaffold for binding to the ATP pocket of the FGFR kinase domain.

  • The 4-Carbaldehyde Group: This aldehyde functionality is a highly versatile chemical handle. It can readily participate in a wide range of reactions, including reductive aminations, Wittig reactions, and condensations, allowing for the straightforward introduction of various side chains to explore the solvent-front region of the kinase.

  • The 5-Chloro Group: The chlorine atom serves as a key point for diversification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the installation of aryl or heteroaryl groups that can occupy deeper hydrophobic pockets within the enzyme, significantly enhancing potency and selectivity.

The general workflow for utilizing this intermediate is depicted below.

Synthetic_Workflow Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine -4-carbaldehyde Step1 Reaction at C4-aldehyde (e.g., Reductive Amination) Start->Step1 Intermediate1 C4-Functionalized Intermediate Step1->Intermediate1 Step2 Reaction at C5-chloro (e.g., Suzuki Coupling) Intermediate1->Step2 Product Final FGFR Inhibitor Step2->Product

Figure 2: General Synthetic Workflow.

Application Protocol: Synthesis of a C4-Amine Substituted Pyrrolopyridine

This protocol details a key step in the synthesis of a potential FGFR inhibitor: the reductive amination of This compound with a substituted aniline. This reaction is fundamental for installing a side chain that can interact with the solvent-exposed region of the kinase.

Objective: To synthesize N-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-3,5-dimethoxyaniline.

Materials:

  • This compound (1.0 eq)

  • 3,5-Dimethoxyaniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM). Stir the solution until the starting material is fully dissolved.

    • Rationale: An inert atmosphere is crucial to prevent the introduction of moisture, which can quench the reducing agent and lead to side reactions.

  • Imine Formation: Add 3,5-dimethoxyaniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Stir the reaction mixture at room temperature for 1-2 hours.

    • Rationale: The aniline reacts with the aldehyde to form a Schiff base (imine) intermediate. Acetic acid catalyzes this condensation reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing the imine to form before reduction occurs. Adding it portion-wise helps control the reaction rate and any potential exotherm.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Continue adding until gas evolution ceases. Transfer the mixture to a separatory funnel.

    • Rationale: The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

    • Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Rationale: Washing with water and brine removes water-soluble impurities. MgSO₄ is a drying agent that removes residual water from the organic solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

    • Rationale: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity, yielding the final compound in high purity.

Biological Evaluation and Data

Following synthesis and purification, novel compounds must be evaluated for their biological activity. A primary screen involves determining the half-maximal inhibitory concentration (IC₅₀) against the kinase domains of FGFR1, 2, 3, and 4. This is typically done using in vitro enzymatic assays. The results for several pyrrolopyridine-based inhibitors from the literature highlight the potency that can be achieved with this scaffold.

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
Compound 4h 7925712[2][9]
Rogaratinib 1.8<19.21.2[10]
AZD4547 0.22.51.8165[11]
Orantinib 1200---[12][13]

Note: AZD4547 and Orantinib do not share the 7-azaindole scaffold but are included for comparative context of potent FGFR inhibitors.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel FGFR inhibitors. Its strategically placed functional groups—the hinge-binding 7-azaindole core, the versatile C4-aldehyde, and the C5-chloro handle for cross-coupling—provide medicinal chemists with a powerful platform for generating diverse chemical libraries. The protocols and strategies outlined in this note demonstrate a rational, efficient approach to leveraging this building block to develop potent and selective kinase inhibitors for oncology research and drug development.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]pyridine-Based PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting PDE4B with Pyrrolo[2,3-b]pyridine Scaffolds for Inflammatory and Neurological Disorders

Phosphodiesterase 4B (PDE4B) is a critical enzyme in the regulation of intracellular signaling cascades, primarily through its role in the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] The PDE4 enzyme family is the primary regulator of intracellular cAMP levels, and among its subtypes, PDE4B has emerged as a key therapeutic target for a range of disorders.[1] Found predominantly in immune cells, inflammatory cells, and the brain, PDE4B plays a significant role in modulating inflammatory responses, cognitive functions, and mood.[1] Its inhibition leads to an elevation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and exerts anti-inflammatory and potentially neuroprotective effects.[1][2][3]

The therapeutic potential of PDE4 inhibitors has been explored for various conditions, including chronic obstructive pulmonary disease (COPD), asthma, atopic dermatitis, and neurological disorders like schizophrenia and depression.[1][4][5] However, the clinical utility of early-generation, non-selective PDE4 inhibitors has been hampered by dose-limiting side effects, particularly nausea and emesis, which are often associated with the inhibition of the PDE4D subtype.[3][4] This has driven the development of inhibitors with selectivity for PDE4B, aiming to retain the anti-inflammatory benefits while minimizing adverse effects.[2][4]

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole and its ability to form key interactions with various biological targets.[6][7] Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent and selective PDE4B inhibitors.[8][9][10] These compounds have demonstrated significant inhibition of TNF-α release in cellular assays, comparable to established PDE4 inhibitors like rolipram, and exhibit favorable in vitro ADME (absorption, distribution, metabolism, and excretion) profiles.[8][9]

This comprehensive guide provides detailed protocols and insights for the synthesis and evaluation of novel pyrrolo[2,3-b]pyridine-based compounds as PDE4B inhibitors. It is intended for researchers and drug development professionals seeking to explore this promising class of therapeutic agents.

The PDE4B Signaling Pathway and a General Experimental Workflow

The inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), leading to the modulation of gene transcription and a reduction in the inflammatory response.

PDE4B_Signaling_Pathway cluster_cell Cellular Environment Extracellular_Signal Pro-inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Extracellular_Signal->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4B->AMP hydrolyzes CREB CREB PKA->CREB phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α production) CREB->Inflammatory_Response modulates gene transcription Pyrrolo_Pyridine_Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_Pyridine_Inhibitor->PDE4B inhibits

Caption: The PDE4B signaling pathway and the mechanism of action of pyrrolo[2,3-b]pyridine inhibitors.

A typical workflow for the discovery and evaluation of novel pyrrolo[2,3-b]pyridine-based PDE4B inhibitors involves chemical synthesis, in vitro enzymatic assays, and cell-based functional assays.

Experimental_Workflow Synthesis Chemical Synthesis of Pyrrolo[2,3-b]pyridine Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Assay In Vitro PDE4B Enzyme Inhibition Assay Purification->In_Vitro_Assay Cellular_Assay Cell-Based Assay (e.g., TNF-α Inhibition) Purification->Cellular_Assay IC50 Determine IC50 Values In_Vitro_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cellular_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A general experimental workflow for the development of PDE4B inhibitors.

Chemical Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

The synthesis of the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamides can be achieved through a multi-step sequence starting from commercially available precursors. A representative synthetic scheme is outlined below, which involves an initial N-arylation followed by hydrolysis and amide coupling.[8]

General Synthetic Scheme

Synthesis_Scheme reagents Reagents and Conditions start Starting Material (Pyrrolo[2,3-b]pyridine ester) step1 (a) Cu(OAc)₂, ArB(OH)₂, Pyridine, CH₂Cl₂ intermediate1 N-Aryl Intermediate step1->intermediate1 step2 (b) NaOH, MeOH/H₂O intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 (c) T3P, NHR₁R₂, DIPEA, DMF final_product Final Product (1H-Pyrrolo[2,3-b]pyridine-2-carboxamide) step3->final_product

Caption: A general synthetic route for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Detailed Protocol: Synthesis of a Representative PDE4B Inhibitor

This protocol describes the synthesis of a specific 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

Step 1: N-Arylation of the Pyrrolo[2,3-b]pyridine Core

  • To a solution of the starting pyrrolo[2,3-b]pyridine ester (1.0 eq) in dichloromethane (CH₂Cl₂), add the desired arylboronic acid (1.2 eq), copper(II) acetate (Cu(OAc)₂, 1.1 eq), and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-aryl intermediate.

Step 2: Saponification of the Ester

  • Dissolve the N-aryl intermediate (1.0 eq) in a mixture of methanol (MeOH) and water.

  • Add sodium hydroxide (NaOH, 3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.

Step 3: Amide Coupling

  • To a solution of the carboxylic acid intermediate (1.0 eq) in dimethylformamide (DMF), add diisopropylethylamine (DIPEA, 3.0 eq) and the desired amine (NHR₁R₂, 1.2 eq).

  • Add propylphosphonic anhydride (T3P, 1.5 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by flash column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

In Vitro Evaluation of PDE4B Inhibition

The inhibitory activity of the synthesized compounds against PDE4B can be determined using a variety of biochemical assays. A common and reliable method is the fluorescence polarization (FP) assay, which is homogeneous and suitable for high-throughput screening.[11][12]

Principle of the Fluorescence Polarization Assay

The FP-based assay utilizes a fluorescein-labeled cAMP (cAMP-FAM) substrate. In its free form, cAMP-FAM is a small molecule that rotates rapidly in solution, resulting in a low fluorescence polarization value. When PDE4B hydrolyzes cAMP-FAM, the resulting fluorescein-labeled AMP (AMP-FAM) binds to a high-affinity binding agent, forming a large molecular complex. This larger complex tumbles much more slowly in solution, leading to a high fluorescence polarization signal. The activity of a PDE4B inhibitor is measured by its ability to prevent the hydrolysis of cAMP-FAM, thus keeping the fluorescence polarization low.[12]

Detailed Protocol: PDE4B Inhibition Assay (Fluorescence Polarization)

Materials:

  • Recombinant human PDE4B enzyme

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Fluorescein-labeled cAMP (cAMP-FAM) substrate

  • Binding Agent (specific for fluorescein-labeled AMP)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Rolipram or Roflumilast)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Blank wells: Add PDE Assay Buffer.

    • Positive control wells (no inhibition): Add PDE4B enzyme and DMSO (vehicle control).

    • Negative control wells (100% inhibition): Add PDE Assay Buffer (without enzyme) and DMSO.

    • Test compound wells: Add PDE4B enzyme and the diluted test compounds.

  • Enzyme Reaction:

    • Add 5 µL of the diluted test compounds or DMSO to the appropriate wells.

    • Add 10 µL of diluted PDE4B enzyme to the positive control and test compound wells.

    • Add 10 µL of PDE Assay Buffer to the blank and negative control wells.

    • Initiate the reaction by adding 5 µL of the cAMP-FAM substrate to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.

    • Incubate the plate at room temperature for an additional 30 minutes to allow for binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [(FP_compound - FP_blank) / (FP_positive_control - FP_blank)])

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Cellular Activity Assessment: Inhibition of TNF-α Release

To assess the functional activity of the synthesized compounds in a cellular context, their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells, such as macrophages, can be measured.[8][9]

Detailed Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release in Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Rolipram)

  • 96-well cell culture plates

  • ELISA kit for TNF-α detection

Procedure:

  • Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in cell culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing the diluted compounds or vehicle (DMSO).

    • Pre-incubate the cells with the compounds for 1 hour.

  • Cell Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control wells.

    • Incubate the plate for 4-6 hours at 37 °C in a CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant from each well.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for TNF-α inhibition by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

The inhibitory potency and selectivity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides against PDE4B are highly dependent on the nature of the substituents on the core scaffold.[8][9]

CompoundR (Aryl Group)R1R2PDE4B IC50 (µM)Selectivity (PDE4D/PDE4B)
Example 1 3,4-dichlorophenylHcyclopropyl0.48-
Example 2 3,4-dichlorophenylH(tetrahydrofuran-3-yl)methyl0.25-
11h 3,4-dichlorophenyl-3,3-difluoroazetidine0.146-fold
Rolipram -----

Data adapted from published literature.[8][9]

Key SAR Insights:

  • The 1H-pyrrolo[2,3-b]pyridine core is a crucial structural motif for PDE4B inhibition.[8][9]

  • The nature of the amide substituent (R1 and R2) significantly influences potency and selectivity. Small aliphatic cyclic groups and substituted azetidines have shown promising activity.[8][9]

  • The hydrophobicity and size of the amide substituent play a role in optimizing activity and selectivity over PDE4D.[8][9]

  • Aryl groups at the N-1 position of the pyrrolo[2,3-b]pyridine ring are important for potency.[8]

Conclusion

The pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel and selective PDE4B inhibitors. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize these compounds for potential therapeutic applications in inflammatory and neurological diseases. The favorable biological profiles of lead compounds from this class underscore their potential for further preclinical and clinical investigation.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (also known as 5-Chloro-7-azaindole-4-carbaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. As your dedicated application scientist, I will provide not just protocols, but the underlying chemical principles to empower your synthetic strategies.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound presents a significant regioselectivity challenge. The pyrrolo[2,3-b]pyridine (7-azaindole) core possesses multiple sites susceptible to electrophilic attack. The pyrrole ring is inherently more electron-rich than the pyridine ring, making positions C3 and C2 the most probable sites for electrophilic substitution reactions like the Vilsmeier-Haack formylation. Direct formylation of the pyridine ring at C4 is therefore not a straightforward transformation and requires a nuanced strategic approach to achieve the desired isomer with optimal yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I attempted a Vilsmeier-Haack formylation on 5-Chloro-1H-pyrrolo[2,3-b]pyridine, but I'm not getting the desired C4-aldehyde. What is happening?

A1: Understanding the Inherent Reactivity of the 7-Azaindole Nucleus

This is a common and expected outcome. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The pyrrole moiety of the 7-azaindole system is significantly more electron-rich and thus more nucleophilic than the pyridine ring. Consequently, the Vilsmeier reagent (the electrophile) will preferentially attack the C3 position of the pyrrole ring.

  • Primary Side Product: The major product of a direct Vilsmeier-Haack formylation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine will almost certainly be 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Causality: The lone pair of the pyrrole nitrogen atom contributes significantly to the aromaticity of the five-membered ring, increasing its electron density and making it more susceptible to electrophilic attack compared to the electron-deficient pyridine ring.

Q2: What is the recommended and most reliable method for synthesizing this compound with high regioselectivity and yield?

A2: Directed Ortho-Metalation (DoM) followed by Formylation

To overcome the inherent regioselectivity, a Directed Ortho-Metalation (DoM) strategy is the most effective approach.[2][3][4] This method involves the use of a directing group on the pyrrole nitrogen to facilitate deprotonation (lithiation) at the adjacent C4 position of the pyridine ring. The resulting organolithium intermediate is then quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).

Workflow for Directed Ortho-Metalation Strategy

DoM_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Directed Lithiation cluster_2 Step 3: Formylation cluster_3 Step 4: Deprotection Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine Protect Protection of Pyrrole Nitrogen (e.g., with TIPSCl) Start->Protect NaH, TIPSCl Protected N-Protected Intermediate Protect->Protected Lithiation Regioselective C4-Lithiation Protected->Lithiation s-BuLi or LDA, -78 °C Lithiated C4-Lithiated Intermediate Lithiation->Lithiated Formylation Quench with DMF Lithiated->Formylation DMF Formylated_Protected N-Protected Aldehyde Formylation->Formylated_Protected Deprotection Removal of Protecting Group (e.g., with TBAF or acid) Formylated_Protected->Deprotection Target Target Product Deprotection->Target

Caption: Workflow for the synthesis of the target aldehyde via Directed Ortho-Metalation.

Detailed Experimental Protocol: A Self-Validating System

This protocol is based on established principles of directed ortho-metalation of azaindoles and provides a robust starting point for optimization.

Part 1: N-Protection of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Preparation: To a solution of 5-Chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous THF or DMF, add sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stirring: Stir the suspension at 0 °C for 30 minutes.

  • Addition of Protecting Group: Slowly add triisopropylsilyl chloride (TIPSCl, 1.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: C4-Lithiation and Formylation

  • Azeotropic Drying: Ensure the N-protected substrate is rigorously dried, for example, by azeotropic distillation with toluene.

  • Dissolution and Cooling: Dissolve the N-protected 5-Chloro-7-azaindole in anhydrous THF and cool the solution to -78 °C.

  • Lithiation: Slowly add a solution of s-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) (1.1-1.5 eq.) while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, >3 eq.) to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Part 3: Deprotection

  • Dissolution: Dissolve the crude N-protected aldehyde in THF.

  • Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF) and stir at room temperature until TLC analysis indicates complete deprotection. Alternatively, acidic conditions (e.g., HCl in an appropriate solvent) can be employed.

  • Purification: After aqueous work-up, purify the final product by column chromatography or recrystallization to obtain this compound.

Q3: My yields are low after the lithiation/formylation step. What are the potential causes and how can I optimize the reaction?

A3: Troubleshooting Low Yields in DoM

Low yields in directed ortho-metalation reactions are often traced back to a few critical parameters. Here's a systematic approach to troubleshooting:

Potential Issue Underlying Cause & Explanation Recommended Optimization Strategy
Incomplete Lithiation Insufficiently strong base, inadequate reaction time, or presence of proton sources (water, acidic protons). The C4 proton is acidic but requires a potent base for complete deprotonation.Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use freshly titrated s-BuLi or freshly prepared LDA. Consider increasing the equivalents of base (e.g., to 1.5 eq.) and extending the lithiation time.
Side Reactions The organolithium intermediate can be unstable, especially at higher temperatures. It can also react with other electrophiles present in the reaction mixture.Maintain a strict temperature control at -78 °C during lithiation and the addition of DMF. Ensure all reagents and solvents are of high purity.
"Halogen Dance" Reaction A potential side reaction where the lithium and chloro substituents exchange positions, leading to a mixture of lithiated isomers and subsequent formylation at undesired positions.[5][6][7]This is more likely with certain bases and at higher temperatures. Using LDA at very low temperatures (-78 °C) can often suppress this rearrangement.
Inefficient Quench The formylation with DMF can sometimes be sluggish.Use a significant excess of high-purity, anhydrous DMF to ensure complete trapping of the organolithium species.
Q4: I am observing multiple spots on my TLC after the formylation reaction. How do I identify and separate the desired product?

A4: Addressing Isomeric Impurities

The most likely major impurity will be the C3-formylated isomer, arising from incomplete regioselectivity or side reactions.

  • Identification: The different isomers will have distinct NMR spectra. The coupling constants and chemical shifts of the aromatic protons will be key in distinguishing the C4-aldehyde from other isomers. 2D NMR techniques like HMBC and NOESY can definitively establish the position of the formyl group.

  • Purification: Careful column chromatography on silica gel is typically effective for separating regioisomers of formylated azaindoles. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should provide good separation.

Mechanistic Rationale for Regioselectivity in DoM

Caption: The directing group on the pyrrole nitrogen coordinates the lithium base, positioning it for selective deprotonation at the adjacent C4 position.

References

Technical Support Center: Purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1015610-39-5).[1][2] This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the isolation and purification of this important heterocyclic aldehyde.

I. Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its purification can be challenging due to its polarity, potential for side-product formation during synthesis (often via Vilsmeier-Haack type reactions), and sensitivity to certain conditions.[3][4][5][6][7] This guide will address these issues in a practical question-and-answer format.

II. Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. How can I best approach the initial cleanup?

A1: A dark, oily crude product often indicates the presence of polymeric impurities or residual high-boiling solvents from the reaction (e.g., DMF used in a Vilsmeier-Haack formylation).[3][4][5][6] A multi-step approach is recommended:

  • Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues.

    • Water to remove water-soluble impurities.

    • Saturated brine to facilitate phase separation and remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Trituration: If the concentrated residue is still oily but appears to contain some solid, trituration can be effective. Add a non-polar solvent in which the desired product is sparingly soluble (e.g., hexanes, diethyl ether, or a mixture thereof). Stir or sonicate the mixture. The desired product may precipitate as a solid, which can then be collected by filtration.

Q2: I'm struggling to get good separation on my silica gel column. What solvent system should I use?

A2: Finding the right eluent system is critical for successful column chromatography of polar aldehydes.[8] Due to the polar nature of the pyrrolo[2,3-b]pyridine core and the aldehyde group, a polar solvent system is necessary.

Recommended Approach:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.2-0.4.[8] Start with a mixture of a non-polar and a polar solvent.

Solvent System Combination Examples Typical Starting Ratios (v/v) Notes
Hexanes / Ethyl Acetate9:1 to 1:1A standard choice for moderately polar compounds.
Dichloromethane / Methanol99:1 to 9:1Effective for more polar compounds.[9]
Toluene / Acetone9:1 to 1:1Offers different selectivity compared to ethyl acetate systems.
  • Column Conditions:

    • Stationary Phase: Standard silica gel (230-400 mesh) is generally suitable.

    • Solvent Polarity: Start with a low polarity eluent and gradually increase the polarity (gradient elution). This will help to first elute non-polar impurities.

    • Additives: Aldehydes can sometimes streak on silica gel due to interactions with acidic sites. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to suppress this interaction and improve peak shape.[8] However, be mindful that triethylamine will need to be removed from the final product.

Workflow for Optimizing Column Chromatography

Caption: Optimizing column chromatography conditions.

Q3: My TLC plate shows a spot for my product, but it's hard to visualize. What staining methods are effective for this compound?

A3: Due to the conjugated aromatic system of the pyrrolo[2,3-b]pyridine core, the compound should be visible under UV light (254 nm) as a dark spot on a fluorescent TLC plate.[10][11] For chemical staining, several options are available:

Stain Preparation Visualization Notes
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[12]Aldehydes are readily oxidized, appearing as yellow spots on a purple background.[12]A very general and sensitive stain for oxidizable functional groups.
p-Anisaldehyde 135mL ethanol, 5mL conc. H₂SO₄, 1.5mL glacial acetic acid, 3.7mL p-anisaldehyde.[13]Heat the plate after dipping. Aldehydes and other nucleophilic groups will give colored spots (color can vary).[11][13]Excellent general-purpose stain.
2,4-Dinitrophenylhydrazine (DNPH) 12g DNPH, 60mL conc. H₂SO₄, 80mL water in 200mL 95% ethanol.[13]Forms yellow to orange spots with aldehydes and ketones.[13]Specific for carbonyl compounds.
Iodine Place a few crystals of iodine in a sealed chamber.The compound will likely absorb iodine vapor, appearing as a brown spot.[11][13]A simple and generally effective non-destructive method.
Q4: I suspect my aldehyde is contaminated with the corresponding carboxylic acid due to oxidation. How can I remove this impurity?

A4: The oxidation of the aldehyde to the carboxylic acid is a common side reaction.[14] This acidic impurity can be removed through several methods:

  • Aqueous Base Wash: During your workup, a wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, making it water-soluble and thus extracting it into the aqueous layer. The neutral aldehyde will remain in the organic phase.

  • Column Chromatography: The carboxylic acid is significantly more polar than the aldehyde and will have a much lower Rf value on TLC. It will either remain at the baseline or elute much later than the aldehyde during column chromatography.

Q5: Can I use recrystallization for final purification? If so, what solvents should I try?

A5: Recrystallization is an excellent technique for final purification if a suitable solvent can be found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent Screening Strategy:

Start with small-scale solubility tests (a few milligrams of your compound in a few drops of solvent).

Solvent Class Specific Examples Expected Solubility Behavior
Alcohols Ethanol, IsopropanolGood potential for recrystallization.
Esters Ethyl acetateMay be too soluble, but worth trying in combination with a non-polar solvent.
Aromatic Hydrocarbons TolueneGood potential for recrystallization.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Likely to have low solubility; could be used as an anti-solvent.
Alkanes Hexanes, HeptaneLikely to be insoluble; good for use as an anti-solvent.
Ketones AcetoneOften a strong solvent; may be difficult to achieve precipitation from.

Recrystallization Protocol:

  • Dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Decision Tree dot graph TD { A[Crude Product] --> B{Is the product an oil or solid?}; B -- Oil --> C[Liquid-Liquid Extraction]; B -- Solid --> D[Trituration]; C --> E{Assess Purity by TLC/NMR}; D --> E; E -- Impure --> F[Column Chromatography]; F --> G{Assess Purity}; G -- Pure --> H[Final Product]; G -- Minor Impurities --> I[Recrystallization]; I --> H; E -- Pure --> H; }

References

Technical Support Center: Overcoming Challenges in the Synthesis of Pyrrolopyridine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolopyridine aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Pyrrolopyridines, also known as azaindoles, are crucial scaffolds in medicinal chemistry.[1][2] The introduction of an aldehyde functionality, typically at the C3 position, provides a versatile handle for further molecular elaboration.[3]

However, the synthesis of pyrrolopyridine aldehydes is not without its challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental hurdles.

I. Troubleshooting Guide: Low Yield or No Reaction in Formylation

The formylation of pyrrolopyridines, most commonly achieved through the Vilsmeier-Haack reaction, can sometimes result in disappointingly low yields or even complete failure of the reaction.[4][5] This section addresses the common causes and provides a systematic approach to troubleshooting.

FAQ 1: My Vilsmeier-Haack reaction on a pyrrolopyridine substrate is giving a very low yield. What are the most likely causes?

Low yields in a Vilsmeier-Haack reaction are frequently traced back to a few critical factors: the quality of reagents, the presence of moisture, reaction temperature, and the electronic nature of your substrate.[4][6]

A. Reagent Quality and Handling:

  • DMF (N,N-Dimethylformamide): The purity of DMF is paramount. Old or improperly stored DMF can decompose to dimethylamine and formic acid.[6] Dimethylamine can react with the Vilsmeier reagent, leading to unwanted side products and reduced yield.

    • Troubleshooting Tip: If your bottle of DMF has a fishy odor, it has likely decomposed.[6] For best results, use a freshly opened bottle of anhydrous DMF or distill it from a suitable drying agent before use.

  • POCl₃ (Phosphorus Oxychloride): POCl₃ is highly reactive towards water. Ensure it is a fresh, clear, and colorless liquid. Any discoloration may indicate decomposition.

B. Anhydrous Conditions:

The Vilsmeier reagent is extremely sensitive to moisture.[4] Water will rapidly quench the active electrophile, the chloroiminium salt, halting the reaction.

  • Troubleshooting Protocol:

    • Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and allow to cool in a desiccator.

    • Assemble the reaction setup under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous solvents and ensure your pyrrolopyridine starting material is dry.

C. Reaction Temperature:

The optimal temperature for the Vilsmeier-Haack reaction is substrate-dependent.[4]

  • For electron-rich pyrrolopyridines: The reaction may proceed smoothly at 0°C to room temperature.

  • For less reactive or electron-deficient substrates: Heating may be necessary, sometimes up to 80°C or higher, to drive the reaction to completion.[4]

D. Substrate Reactivity:

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[7][8][9] Therefore, electron-donating groups on the pyrrolopyridine ring will activate it towards formylation, while electron-withdrawing groups will deactivate it.

  • Troubleshooting Tip: If your substrate is deactivated, you may need to use more forcing conditions (higher temperature, longer reaction time, or a larger excess of the Vilsmeier reagent).

Experimental Workflow for the Vilsmeier-Haack Reaction:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Reaction at 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Adduct Iminium Adduct Vilsmeier_Reagent->Iminium_Adduct Pyrrolopyridine Pyrrolopyridine Substrate Pyrrolopyridine->Iminium_Adduct Electrophilic Attack Hydrolysis Aqueous Workup (e.g., NaOAc solution) Iminium_Adduct->Hydrolysis Aldehyde Pyrrolopyridine Aldehyde Hydrolysis->Aldehyde

Caption: Vilsmeier-Haack Reaction Workflow.

II. Troubleshooting Guide: Poor Regioselectivity

Achieving the desired regioselectivity is a common challenge in the functionalization of heterocyclic systems like pyrrolopyridines.

FAQ 2: My formylation reaction is producing a mixture of isomers. How can I improve the regioselectivity?

The regioselectivity of formylation on the pyrrolopyridine ring is governed by a combination of electronic and steric factors.

A. Understanding Inherent Reactivity:

  • The Pyrrole Ring: The pyrrole moiety is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring.

  • The C3 Position: In most cases, the C3 position of the pyrrole ring is the most nucleophilic and sterically accessible, making it the preferred site of formylation.[3]

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution.[10]

B. Factors Influencing Regioselectivity:

  • Protecting Groups: The choice of protecting group on the pyrrole nitrogen can significantly influence regioselectivity. Electron-withdrawing protecting groups (e.g., sulfonyl groups) can decrease the nucleophilicity of the pyrrole ring, potentially leading to competitive formylation at other positions.[11]

  • Substituents: Existing substituents on the pyrrolopyridine core will direct incoming electrophiles based on their electronic and steric properties.

  • Reaction Conditions: In some cases, kinetic versus thermodynamic control can influence the product distribution. Lower temperatures often favor the kinetically preferred product.

Caption: Regioselectivity in Pyrrolopyridine Formylation.

III. Troubleshooting Guide: Common Side Reactions and Impurities

FAQ 3: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions?

Several side reactions can occur during the synthesis of pyrrolopyridine aldehydes, leading to a complex mixture and purification challenges.

A. Diformylation:

If the pyrrolopyridine ring is highly activated, or if a large excess of the Vilsmeier reagent is used, diformylation can occur.[5]

  • Troubleshooting Tip: Carefully control the stoichiometry of the Vilsmeier reagent. A typical ratio is 1.1 to 1.5 equivalents relative to the substrate.[8]

B. Reaction with Existing Functional Groups:

The Vilsmeier reagent can react with other nucleophilic functional groups present in the molecule, such as alcohols, amines, and even some activated methyl groups.[5]

C. Decomposition of the Starting Material or Product:

Pyrrolopyridine aldehydes can be sensitive to strongly acidic or basic conditions and high temperatures. The product may decompose during a prolonged or harsh workup.

IV. Protecting Group Strategies

The use of protecting groups, particularly on the pyrrole nitrogen, is often essential for successful synthesis.[11][12]

FAQ 4: Do I need to protect the pyrrole nitrogen, and which protecting group should I choose?

Protection of the pyrrole nitrogen can prevent N-formylation and can also be used to modulate the reactivity and solubility of the substrate.

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl) Boc₂O, DMAPTFA, HClAcid labile. Can be cleaved under strongly acidic Vilsmeier-Haack workup conditions.
SEM (2-(Trimethylsilyl)ethoxymethyl) SEM-Cl, NaHTBAF, TFA, HClOffers good stability to a range of conditions. Cleavage can sometimes be challenging.[1]
Sulfonyl (e.g., Tosyl, Benzenesulfonyl) TsCl, baseStrong base (e.g., NaOH, KOH), reducing agentsElectron-withdrawing, deactivates the pyrrole ring. Can be used to direct substitution.[11]

V. Purification Challenges

FAQ 5: My crude product is an intractable mixture. What are the best practices for purifying pyrrolopyridine aldehydes?

The purification of pyrrolopyridine aldehydes can be challenging due to their polarity and potential for instability.

A. Chromatography:

  • Column Chromatography: This is the most common method. Use a silica gel of appropriate mesh size.

    • Solvent System: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

    • Tailing: Pyrrolopyridines can tail on silica gel due to interaction with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

B. Crystallization:

If the product is a solid, crystallization can be a highly effective purification method.

  • Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions where the desired product has low solubility at low temperatures and high solubility at elevated temperatures, while impurities remain in solution.

C. Workup Considerations:

  • pH Control: During the aqueous workup, carefully control the pH. The product may be soluble in either acidic or basic aqueous solutions depending on its pKa. This property can sometimes be exploited for an extractive purification.

  • Emulsions: Emulsions can form during extraction. Adding brine or filtering the mixture through celite can help to break up emulsions.

References

Side reaction products in the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this critical building block, with a focus on identifying and mitigating side reaction products. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.

Introduction: The Synthetic Challenge

The formylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole) to produce the target 4-carbaldehyde is a crucial transformation. The most common method employed is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1] While effective, this reaction is not without its complexities. The electron-rich nature of the pyrrolo[2,3-b]pyridine ring system, coupled with the reactivity of the Vilsmeier reagent, can lead to a variety of side products, complicating purification and impacting yield and purity.

This guide will walk you through the most frequently encountered issues, providing mechanistic insights and actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC analysis. What are the likely side products?

Answer:

Low yields and a complex reaction mixture are often indicative of several competing side reactions. In the Vilsmeier-Haack formylation of 5-chloro-7-azaindole, the primary side products typically arise from over-reaction, reaction at alternative positions, or degradation.

Common Side Products:

  • Unreacted Starting Material: Incomplete conversion is a common issue.

  • Di-formylated Product (4,6-dicarbaldehyde): The pyrrolo[2,3-b]pyridine ring is activated towards electrophilic substitution. If the reaction conditions are too harsh or the stoichiometry of the Vilsmeier reagent is too high, a second formyl group can be introduced at the C6 position.

  • N-formylated Product: Formylation can occur on the pyrrole nitrogen, although this is generally less favored and often reversible.

  • Polymeric/Tarry Materials: Strong acidic conditions and elevated temperatures can lead to the degradation and polymerization of the electron-rich starting material and product.

  • Hydrolysis Byproducts: Incomplete hydrolysis of the intermediate iminium salt can lead to the formation of colored byproducts.

Mechanistic Insight:

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is a moderately strong electrophile.[1] The pyrrole ring of the 7-azaindole system is highly activated towards electrophilic aromatic substitution, with the C4 position being the most electron-rich and sterically accessible. However, other positions, such as C6, also possess sufficient nucleophilicity to react, especially under forcing conditions.

Question 2: I am observing a significant amount of a di-formylated byproduct. How can I control the selectivity for mono-formylation at the C4 position?

Answer:

Controlling the formation of the 4,6-dicarbaldehyde is crucial for achieving high purity of the desired product. The key is to manage the reactivity of the Vilsmeier reagent and the reaction conditions carefully.

Strategies to Enhance Mono-formylation Selectivity:

  • Stoichiometry of the Vilsmeier Reagent: Carefully control the molar equivalents of POCl₃ and DMF. A slight excess (typically 1.1 to 1.5 equivalents) of the pre-formed Vilsmeier reagent is often sufficient. Running the reaction with a large excess of the reagent will significantly increase the formation of the di-formylated product.

  • Reaction Temperature: Maintain a low reaction temperature. The initial formation of the Vilsmeier reagent should be performed at 0°C. The subsequent addition of the 5-chloro-7-azaindole and the reaction itself should be kept between 0°C and room temperature. Avoid high temperatures, as this will drive the reaction towards di-formylation.

  • Order of Addition: It is often beneficial to add the 5-chloro-7-azaindole solution slowly to the pre-formed Vilsmeier reagent at a low temperature. This ensures that the substrate is always in the presence of a controlled amount of the electrophile.

Illustrative Workflow for Selective Mono-formylation:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium StartMat 5-Chloro-7-azaindole StartMat->Iminium Slow addition at 0-25°C Hydrolysis Aqueous Hydrolysis (e.g., NaHCO₃ aq.) Iminium->Hydrolysis Product This compound Hydrolysis->Product

Caption: Controlled Vilsmeier-Haack formylation workflow.

Question 3: My final product is often discolored (yellow to brown), even after initial purification. What causes this discoloration and how can I remove it?

Answer:

Discoloration in the final product is a common issue and can be attributed to several factors:

  • Residual Iminium Salts: The intermediate iminium salt is often intensely colored. Incomplete hydrolysis during the work-up can leave traces of this salt in the product.

  • Oxidation: The pyrrolo[2,3-b]pyridine ring system can be susceptible to oxidation, especially when exposed to air and light for prolonged periods, leading to the formation of colored impurities.

  • Tarry Byproducts: As mentioned earlier, harsh reaction conditions can generate polymeric materials that are difficult to remove completely.

Purification Protocol for Decolorization:

  • Thorough Hydrolysis: Ensure the hydrolysis of the iminium intermediate is complete. After the reaction, quench the mixture by pouring it onto crushed ice and then neutralize carefully with a base such as saturated aqueous sodium bicarbonate or sodium hydroxide solution until the pH is neutral to slightly basic. Vigorous stirring during this step is essential.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (charcoal) and stir for 15-30 minutes at room temperature. The activated carbon will adsorb many of the colored impurities.

  • Filtration and Recrystallization: Filter the mixture through a pad of celite to remove the activated carbon. Concentrate the filtrate and recrystallize the product from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.

Table 1: Troubleshooting Summary

Issue Potential Cause(s) Recommended Solution(s)
Low Yield & Multiple Spots- Incomplete reaction- Di-formylation- Degradation- Increase reaction time or temperature slightly if starting material persists- Use 1.1-1.5 eq. of Vilsmeier reagent- Maintain low temperature (0-25°C)- Add substrate slowly to the reagent
Significant Di-formylation- Excess Vilsmeier reagent- High reaction temperature- Reduce stoichiometry of Vilsmeier reagent to ~1.2 eq.- Keep reaction temperature below 25°C
Product Discoloration- Incomplete hydrolysis- Oxidation- Tarry byproducts- Ensure complete hydrolysis during work-up- Treat crude product with activated carbon- Recrystallize the final product
Unreacted Starting Material- Insufficient Vilsmeier reagent- Low reaction temperature/time- Use at least 1.1 eq. of Vilsmeier reagent- Allow reaction to stir at room temperature for a longer period (monitor by TLC)

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR chemical shift for the aldehyde proton of the final product?

The aldehyde proton of this compound typically appears as a singlet in the range of δ 10.0-10.5 ppm in CDCl₃ or DMSO-d₆.

Q2: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).

  • High-Performance Liquid Chromatography (HPLC): Excellent for determining the purity of the final product and quantifying impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying the structure of isolated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the main product and any byproducts, which aids in their identification.

Q3: Can I use other formylating agents besides the Vilsmeier-Haack reagent?

While the Vilsmeier-Haack reaction is the most common, other formylation methods exist, such as the Duff reaction. The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[2] However, for this specific substrate, the Vilsmeier-Haack reaction generally provides better yields and regioselectivity.

Q4: How should I store the final product?

This compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and oxidation.

Visualizing Impurity Formation Pathways

The following diagram illustrates the primary reaction pathway leading to the desired product and the competing side reaction that forms the di-formylated impurity.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Start 5-Chloro-7-azaindole Vilsmeier + Vilsmeier Reagent (1.2 eq.) Start->Vilsmeier Intermediate Iminium Intermediate (at C4) Vilsmeier->Intermediate Product Desired Product (4-carbaldehyde) Intermediate->Product Vilsmeier_excess + Vilsmeier Reagent (>1.5 eq.) Product->Vilsmeier_excess Intermediate_di Di-iminium Intermediate (at C4 and C6) Vilsmeier_excess->Intermediate_di Side_Product Di-formylated Impurity (4,6-dicarbaldehyde) Intermediate_di->Side_Product

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. This critical intermediate, a cornerstone in the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors like Tofacitinib, presents unique challenges when transitioning from bench-scale to large-scale production.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient scale-up of this valuable compound.

Understanding the Core Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and industrially viable method for the formylation of the 5-chloro-1H-pyrrolo[2,3-b]pyridine core is the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[4][6][7][8]

The Mechanism: A Step-by-Step Look

Understanding the mechanism is paramount to troubleshooting. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][6]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrolo[2,3-b]pyridine ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde.[4][5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Starting_Material 5-Chloro-1H-pyrrolo[2,3-b]pyridine Iminium_Intermediate Iminium Intermediate Starting_Material->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Hydrolysis (Workup)

Caption: Vilsmeier-Haack Reaction Workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of this compound, presented in a practical question-and-answer format.

Issue Category Observed Problem Potential Root Cause(s) Recommended Action(s)
Reaction Initiation & Progression Reaction fails to initiate or proceeds very slowly, as indicated by in-process controls (e.g., TLC, HPLC).1. Moisture in Reagents/Solvents: The Vilsmeier reagent is highly sensitive to moisture. 2. Poor Quality Reagents: Impurities in DMF or POCl₃ can inhibit the reaction. 3. Insufficient Temperature: The reaction may require a specific temperature to overcome the activation energy.1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Reagent Purity Check: Use high-purity reagents. Consider purifying DMF by distillation over calcium hydride. 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation. Typical temperatures range from 0°C to 80°C depending on the substrate's reactivity.[8]
Low Yield The final isolated yield of the product is significantly lower than expected.1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Formation of byproducts can consume starting material. 3. Product Degradation: The product may be unstable under the reaction or workup conditions. 4. Inefficient Workup/Purification: Product loss during extraction, washing, or crystallization.1. Extend Reaction Time: Monitor the reaction until the starting material is consumed. 2. Control Stoichiometry: Carefully control the molar ratios of reactants. An excess of the Vilsmeier reagent is often used. 3. Optimize Workup: Perform the workup at a low temperature and avoid prolonged exposure to strong acids or bases. 4. Refine Purification: Optimize the solvent system for extraction and crystallization to minimize product loss.
Impurity Profile The isolated product contains significant impurities.1. Di-formylation: The Vilsmeier reagent can react at multiple positions on the pyrrolopyridine ring. 2. Unreacted Starting Material: Incomplete reaction. 3. Byproducts from Reagent Decomposition: Decomposition of the Vilsmeier reagent can lead to impurities.1. Control Reaction Conditions: Use the minimum effective amount of Vilsmeier reagent and maintain a controlled temperature to favor mono-formylation. 2. Ensure Complete Reaction: See "Low Yield" section. 3. Purification Strategy: Employ column chromatography or recrystallization with an appropriate solvent system to remove impurities.
Workup & Isolation Difficulty in isolating the product; formation of an emulsion or an intractable solid during workup.1. Incorrect pH during Neutralization: The product's solubility is pH-dependent. 2. Presence of Phosphoric Acid Byproducts: These can complicate phase separation.1. Careful pH Adjustment: Slowly neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to the optimal pH for product precipitation or extraction.[9] 2. Aqueous Washes: Thoroughly wash the organic layer with water and brine to remove water-soluble byproducts.
Scale-Up Challenges Issues with heat transfer, mixing, or reagent addition at a larger scale.1. Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent reaction can be exothermic. 2. Viscosity Changes: The reaction mixture can become viscous, leading to poor mixing.1. Controlled Addition: Add reagents, particularly POCl₃, slowly and at a controlled temperature. Use a jacketed reactor for efficient heat dissipation. 2. Efficient Stirring: Use an appropriate overhead stirrer to ensure proper mixing throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the Vilsmeier-Haack reaction in this synthesis?

A1: While DMF often serves as both a reagent and a solvent, other inert solvents like dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE) can be used, especially in larger-scale reactions where better control over viscosity and temperature is required.[10]

Q2: How critical is the order of reagent addition?

A2: The order of addition is crucial. Typically, POCl₃ is added slowly to cold DMF to pre-form the Vilsmeier reagent before the addition of the 5-chloro-1H-pyrrolo[2,3-b]pyridine substrate. This helps to control the exotherm and ensures the reagent is readily available for the reaction.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching step with water or a basic solution should be performed slowly and with cooling, as it can be highly exothermic.

Q4: Can other formylating agents be used for this transformation?

A4: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist. However, for industrial-scale synthesis, the Vilsmeier-Haack reaction is often preferred due to its efficiency and the relatively low cost of the reagents.[3]

Q5: What is the expected appearance of the Vilsmeier reagent?

A5: The Vilsmeier reagent itself is often described as colorless or a pale yellow solution.[11] The reaction mixture, upon addition of the pyrrolopyridine substrate, may change color, often to a darker shade, indicating the progress of the reaction.

Troubleshooting_Flowchart Start Start Synthesis Check_Reaction Monitor Reaction Progress (TLC/HPLC) Start->Check_Reaction Workup Reaction Complete? Proceed to Workup Check_Reaction->Workup Yes Troubleshoot_Initiation Troubleshoot: - Check Moisture - Reagent Quality - Temperature Check_Reaction->Troubleshoot_Initiation No Troubleshoot_Yield Troubleshoot: - Reaction Time - Stoichiometry - Workup Workup->Troubleshoot_Yield Low Yield Purification Purification (Crystallization/Chromatography) Workup->Purification Troubleshoot_Initiation->Check_Reaction Troubleshoot_Yield->Workup Analyze_Purity Analyze Purity (NMR/LCMS) Purification->Analyze_Purity Final_Product Isolated Product Analyze_Purity->Final_Product Pure Troubleshoot_Purity Troubleshoot: - Recrystallize - Column Chromatography Analyze_Purity->Troubleshoot_Purity Impure Troubleshoot_Purity->Analyze_Purity

Caption: A general troubleshooting workflow for the synthesis.

References

Stability and storage conditions for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS No. 1015610-39-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its lifecycle in the lab. Here, we address common questions and troubleshooting scenarios to support the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For maximal stability, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) .[1] The recommendation for an inert atmosphere is critical because, like many heterocyclic aldehydes, this compound may be sensitive to oxidation over time. Storing it in a tightly sealed container in a refrigerator is a standard and effective practice. One supplier notes that the compound is stable under recommended storage conditions and lists strong oxidizing agents as incompatible materials.[2]

Q2: How should I handle the compound upon receipt and during use?

A2: Always handle this compound in a well-ventilated area, preferably within a fume hood.[3] Due to its classification as an irritant and the potential for respiratory irritation, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2][4] Avoid creating dust when handling the solid material.[3]

Q3: Is this compound sensitive to light?

Q4: What is the typical appearance of this compound? What if the color has changed?

A4: The compound is typically described as an off-white to light yellow solid.[5] A significant color change, such as darkening to brown or tan, may indicate degradation or the presence of impurities. If you observe a noticeable change in color, it is advisable to assess the purity of the material (e.g., by LC-MS or NMR) before proceeding with sensitive applications.

Q5: How should I prepare solutions of this compound? What is its stability in solution?

A5: The choice of solvent will depend on your specific experimental needs. For synthetic chemistry, solvents like dichloromethane, ethyl acetate, and N,N-dimethylformamide (DMF) have been used.[6] For biological assays, dissolving the compound in DMSO is a common practice.

The stability of the compound in solution is not well-documented and will be solvent-dependent. For optimal results, it is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is unavoidable, we advise storing it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. One supplier suggests that in-solvent storage at -80°C is viable for up to 6 months for a similar pyrrolopyridine compound.[7] However, the stability will be highly dependent on the solvent and concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored at 2-8°C under an inert atmosphere. If not, consider acquiring a new batch. Run a purity check (e.g., NMR, LC-MS) on the existing material.
Compound has darkened in color Oxidation or other forms of degradation.A color change from off-white/light yellow suggests potential degradation. Assess the purity of the compound before use. For critical applications, using a fresh, unopened sample is recommended.
Difficulty dissolving the solid Poor solvent choice or low-quality material.Consult literature for appropriate solvents for your application. Gentle warming or sonication may aid dissolution. If solubility issues persist, it could be indicative of impurities or degradation.
Unexpected side products in a reaction Presence of degradation products in the starting material.The aldehyde functional group is susceptible to oxidation to a carboxylic acid. If your starting material has been exposed to air, this could be a potential impurity that might interfere with your reaction. Purify the starting material or use a fresh sample.

Storage and Handling Workflow

The following diagram outlines the recommended decision-making process for the storage and handling of this compound to ensure its stability and the integrity of your experimental results.

G cluster_storage Storage Conditions cluster_handling Handling Protocol cluster_solution Solution Preparation & Storage storage_temp Store at 2-8°C inert_atm Store under Inert Atmosphere (Nitrogen or Argon) light_prot Protect from Light (Amber Vial) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Use in a Well-Ventilated Area (Fume Hood) avoid_dust Avoid Dust Formation prep_fresh Prepare Solutions Fresh store_frozen If necessary, store aliquots at -20°C or -80°C prep_fresh->store_frozen receive Receive Compound inspect Inspect Appearance (Off-white to light yellow solid?) receive->inspect troubleshoot Troubleshoot: Assess Purity (LC-MS, NMR) inspect->troubleshoot No (Color Change) cluster_storage cluster_storage inspect->cluster_storage Yes (Looks Good) use Use in Experiment cluster_handling cluster_handling cluster_storage->cluster_handling cluster_solution cluster_solution cluster_handling->cluster_solution cluster_solution->use

Caption: Decision workflow for handling and storage.

Potential Degradation Pathway

While specific degradation studies on this compound are not extensively published, a likely pathway of degradation, given the recommendation for storage under an inert atmosphere, is the oxidation of the aldehyde group.

Degradation start This compound product 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Potential Degradation Product) start->product Oxidation oxidizing_agent O2, H2O (Air Exposure)

Caption: Likely oxidation degradation pathway.

This oxidation would result in the formation of the corresponding carboxylic acid, which could interfere with subsequent reactions or biological assays. This underscores the importance of minimizing the compound's exposure to air and moisture.

References

Technical Support Center: Enhancing the Solubility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde and its analogs. This scaffold, a derivative of 7-azaindole, is a common structural motif in kinase inhibitors and other biologically active molecules, which frequently exhibit poor aqueous solubility.[1][2] This guide provides a structured approach to troubleshooting and enhancing the solubility of these compounds for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative precipitates when I dilute my DMSO stock into aqueous buffer. Why is this happening?

This is a common phenomenon for hydrophobic compounds. Your DMSO stock solution represents a high-energy, supersaturated state where the compound is readily dissolved in the organic solvent. When this is diluted into an aqueous buffer, the solvent environment abruptly changes to one that is thermodynamically unfavorable for the compound, causing it to crash out of solution as it seeks its lower, thermodynamically stable solubility limit in the aqueous medium.

Q2: What are the key physicochemical properties of the this compound scaffold that influence its solubility?

The solubility of this scaffold is influenced by several factors:

  • Aromaticity and Planarity: The fused aromatic ring system contributes to a planar structure, which can facilitate strong crystal lattice packing, leading to high melting points and low aqueous solubility.[3]

  • LogP: The predicted XlogP for the parent 5-chloro-1H-pyrrolo[2,3-b]pyridine is 1.9, indicating a degree of lipophilicity.[4] The addition of other hydrophobic substituents will further increase the LogP and likely decrease aqueous solubility.

  • pKa: The 7-azaindole core has a pKa of approximately 7.69 for the pyrrole nitrogen and the pyridine nitrogen pKa is much lower.[5][6] This means the molecule's ionization state, and therefore its solubility, will be highly dependent on the pH of the aqueous solution.

  • Substituents: The chloro- and carbaldehyde groups, along with other synthetic modifications, will significantly impact the overall physicochemical properties, including solubility and potential for hydrogen bonding.

Q3: What are the primary strategies for enhancing the aqueous solubility of my compound for in vitro assays?

The most common and effective strategies for early-stage research include:

  • pH Optimization: Adjusting the pH of your buffer can ionize the molecule, significantly increasing its solubility.

  • Co-solvent Systems: Introducing a water-miscible organic solvent at a low percentage can increase the solubility of your compound in the aqueous buffer.

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate your hydrophobic compound, forming an inclusion complex with a hydrophilic exterior, thereby enhancing its apparent aqueous solubility.[3]

Troubleshooting and Experimental Guides

Part 1: Initial Solubility Assessment

Before attempting to enhance solubility, it is crucial to determine the baseline aqueous solubility of your compound.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Kinetic Solubility (Aqueous Buffer):

    • Prepare a 10 mM stock solution of your compound in 100% DMSO.

    • In a clear microplate or vial, add your aqueous assay buffer.

    • Add small aliquots of the DMSO stock to the buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Keep the final DMSO concentration constant and low (e.g., ≤1%).

    • Mix well and visually inspect for precipitation immediately and after a defined period (e.g., 1-2 hours) at your experimental temperature. The highest concentration that remains clear is an estimate of the kinetic solubility.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of your solid compound to a vial containing your aqueous buffer.

    • Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Separate the undissolved solid by centrifugation or filtration (using a filter compatible with your compound and solvent).

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This provides the thermodynamic solubility.

Part 2: Systematic Approach to Solubility Enhancement

The following decision tree provides a systematic workflow for selecting an appropriate solubilization strategy.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer solubility_test Determine Kinetic & Thermodynamic Solubility start->solubility_test is_solubility_sufficient Is Solubility Sufficient for Assay? solubility_test->is_solubility_sufficient ph_optimization Strategy 1: pH Optimization is_solubility_sufficient->ph_optimization No end_success Proceed with Experiment is_solubility_sufficient->end_success Yes ph_check Is compound stable at optimal pH? ph_optimization->ph_check cosolvent Strategy 2: Co-solvent System ph_check->cosolvent No ph_check->end_success Yes cosolvent_check Does co-solvent interfere with assay? cosolvent->cosolvent_check cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent_check->cyclodextrin No cosolvent_check->end_success Yes cyclodextrin_check Does cyclodextrin interfere with assay? cyclodextrin->cyclodextrin_check combination Consider Combination Strategies cyclodextrin_check->combination No cyclodextrin_check->end_success Yes end_failure Re-evaluate Compound/Assay or Synthesize Analogs combination->end_failure

Caption: A decision tree for selecting a suitable solubilization strategy.

The 7-azaindole scaffold has a basic pyridine nitrogen and a weakly acidic pyrrole nitrogen, making its solubility pH-dependent.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments).

  • Determine the solubility of your compound in each buffer using the kinetic or thermodynamic methods described above.

  • Plot solubility as a function of pH to identify the optimal pH range for solubilization.

  • Crucially, assess the stability of your compound at the optimal pH , as extremes of pH can cause hydrolysis or degradation of the carbaldehyde or other functional groups.[7][8]

Table 1: Representative Solubility of a Poorly Soluble Kinase Inhibitor (Vemurafenib) at Different pH Values.

pHAqueous Solubility (µg/mL)
1.2> 1000
4.510 - 100
6.8< 1
7.4< 1

Note: Data is illustrative and based on the properties of vemurafenib, which shares the pyrrolo[2,3-b]pyridine core.[9][10]

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Experimental Protocol: Co-solvent Screening

  • Select a panel of biocompatible, water-miscible organic solvents (see Table 2).

  • Prepare your aqueous buffer containing increasing percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Determine the kinetic solubility of your compound in each co-solvent mixture.

  • Important: Always run a vehicle control in your biological assay with the same concentration of co-solvent to account for any effects of the solvent on the experimental system.

Table 2: Common Co-solvents for in vitro Assays

Co-solventTypical Starting ConcentrationNotes
DMSO0.1 - 1%Widely used, but can have biological effects at higher concentrations.
Ethanol1 - 5%Generally well-tolerated by many cell lines.
Propylene Glycol1 - 10%A common pharmaceutical excipient.
Polyethylene Glycol (PEG 300/400)1 - 10%Can be more viscous; ensure thorough mixing.

Cyclodextrins are effective solubilizing agents for a wide range of hydrophobic molecules.

Experimental Protocol: Cyclodextrin Solubility Enhancement

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common first choice due to its high aqueous solubility and low toxicity.

  • Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1, 5, 10, 20, 50 mM).

  • Determine the solubility of your compound in each cyclodextrin solution using the shake-flask method.

  • Plot the solubility of your compound as a function of cyclodextrin concentration to determine the extent of solubility enhancement.

  • As with co-solvents, include a cyclodextrin-only control in your experiments to check for any interference with your assay.

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound hydrophobic core complex hydrophilic exterior (water soluble) cyclodextrin hydrophilic exterior hydrophobic interior compound_in_complex hydrophobic core

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Stability Considerations

Forced degradation studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown that this class of compounds can be labile under certain conditions.[7][8]

  • pH Stability: These compounds are often unstable in alkaline and, to a lesser extent, acidic conditions.[8] It is crucial to assess the stability of your compound at the chosen pH for your experiments over the time course of the assay.

  • Oxidative Stability: Sensitivity to oxidation can vary depending on the specific substituents.[8] If using buffers that may generate reactive oxygen species, consider the potential for compound degradation.

  • Photostability: Some pyrrolopyridine derivatives are known to be photolabile.[7][8] Protect stock solutions and experimental samples from light, especially during long incubations.

Recommendation: Perform a preliminary stability study by incubating your compound in the final formulation (buffer, co-solvent, etc.) under your experimental conditions (temperature, light exposure) for the duration of your assay. Analyze the sample by HPLC or LC-MS at the end of the incubation period to check for the appearance of degradation products.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purines and indoles allows it to function as a highly effective "hinge-binder," forming critical hydrogen bonds within the ATP-binding site of numerous protein kinases.[1][2] This guide explores the vast potential of a specific, highly functionalized derivative, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , as a versatile starting point for the development of potent and selective kinase inhibitors. The strategic placement of a chlorine atom at the C5 position and a reactive carbaldehyde at the C4 position provides an exceptional platform for systematic chemical exploration and structure-activity relationship (SAR) elucidation.

Instead of focusing on a single, narrow study, this guide presents a comprehensive framework for comparing derivatives generated through logical, high-yield synthetic pathways. We will dissect the causal relationships between structural modifications and their projected impact on biological activity against key oncological targets like Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).

The Core Scaffold: A Platform for Innovation

The this compound core is an ideal precursor for library synthesis. The N1-H of the pyrrole ring and the N7 of the pyridine ring act as crucial hydrogen bond donor and acceptor, respectively, anchoring the molecule in the kinase hinge region. The C4-carbaldehyde group serves as a versatile synthetic handle, allowing for the introduction of diverse chemical functionalities through several robust chemical transformations.

G cluster_0 Synthetic Derivatization Pathways cluster_1 Resulting Chemical Classes start This compound path_a Pathway A: Knoevenagel Condensation start->path_a Active Methylene Compounds path_b Pathway B: Reductive Amination start->path_b Primary/Secondary Amine + Reducing Agent path_c Pathway C: Wittig Reaction start->path_c Phosphonium Ylide class_a α,β-Unsaturated Systems (e.g., Covalent Inhibitors) path_a->class_a class_b Substituted Aminomethyl Derivatives path_b->class_b class_c Substituted Styryl/Alkenyl Derivatives path_c->class_c

Caption: Key synthetic pathways from the core scaffold.

Comparative SAR Analysis: Projecting Activity Against Kinase Targets

By leveraging the synthetic pathways outlined above, we can generate distinct chemical series and compare their biological performance. Below, we propose a logical SAR framework for derivatives targeting FGFR and JAK kinases, based on established principles for these target families.

Series A: Knoevenagel Adducts as Covalent FGFR Inhibitors

The Knoevenagel condensation of the 4-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields α,β-unsaturated systems.[3][4] These electron-deficient alkenes can act as Michael acceptors, enabling them to form a covalent bond with a non-catalytic cysteine residue present in the P-loop of certain kinases, such as FGFR4.[5][6] This strategy can lead to inhibitors with high potency and prolonged duration of action.

Hypothesized SAR Insights:

  • Michael Acceptor: The reactivity of the double bond is critical. Acrylonitrile moieties derived from malononitrile are often optimal for covalent engagement.

  • Substituent Effects: The 'R' group introduced from the active methylene compound can be used to probe additional pockets. Small, polar groups may enhance solubility, while larger hydrophobic groups could potentially interact with other regions of the ATP binding site.

Table 1: Comparison of Hypothetical Knoevenagel Derivatives as FGFR4 Inhibitors

Compound IDR1R2Projected FGFR4 IC₅₀ (nM)Rationale
A-1 HCN50-100The unsubstituted acrylonitrile provides a reactive covalent warhead.
A-2 CNCN10-50The additional nitrile group enhances the electrophilicity of the Michael acceptor, potentially increasing the rate of covalent bond formation.
A-3 CNC(O)OEt20-80The ester provides a handle for further modification or for improving pharmacokinetic properties.
A-4 CNC(O)NH₂5-25The amide may form an additional hydrogen bond with the protein backbone, improving affinity before the covalent reaction.
Series B: Aminomethyl Derivatives as Reversible JAK Inhibitors

Reductive amination provides a facile route to a wide array of N-substituted aminomethyl derivatives. This modification extends from the C4 position, allowing new substituents to explore the solvent-exposed region of the kinase ATP-binding site. For JAK family kinases, which are often targeted by 7-azaindole scaffolds, the nature of this substituent can significantly impact potency and selectivity.[7]

Hypothesized SAR Insights:

  • Amine Type: Small, cyclic secondary amines (e.g., azetidine, pyrrolidine) often provide a good balance of potency and properties.

  • Polarity and H-Bonding: Introducing polar groups (e.g., hydroxyl, sulfonamide) on the amine substituent can improve solubility and provide additional hydrogen bonding interactions with the enzyme or solvent.

  • Stereochemistry: For chiral amines, stereochemistry can play a critical role, with one enantiomer often being significantly more active.

Table 2: Comparison of Hypothetical Aminomethyl Derivatives as JAK2 Inhibitors

Compound IDAmine Moiety (R)Projected JAK2 IC₅₀ (nM)Rationale
B-1 -NHCH₃200-500A simple methylamine establishes a baseline for activity.
B-2 Pyrrolidin-1-yl50-150The cyclic constraint reduces conformational flexibility, which is often entropically favorable for binding.
B-3 Piperidin-4-ol20-80The hydroxyl group can engage in favorable hydrogen bonding interactions in the solvent-front region.
B-4 (R)-3-fluoropyrrolidin-1-yl<20The fluorine atom can improve metabolic stability and potency through favorable fluorine-protein interactions. The (R)-stereocenter is hypothesized to provide optimal orientation.

Visualizing the Core SAR Principles

The following diagram summarizes the key structural features and their likely impact on kinase inhibition based on the analysis of the 7-azaindole scaffold.

References

A Comparative Guide to the Reactivity of 4-Carbaldehyde versus 3-Carbaldehyde Pyrrolopyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrolopyridine scaffold is a cornerstone of modern pharmacophore design.[1] These bicyclic heteroaromatic systems, also known as azaindoles, are bioisosteres of indoles and are integral to a multitude of biologically active molecules.[2] The strategic placement of functional groups on this privileged structure is paramount in modulating its physicochemical properties and biological activity. Among the most versatile of these functional groups is the carbaldehyde, or formyl group, which serves as a synthetic linchpin for a vast array of chemical transformations.

This guide provides an in-depth comparison of the reactivity of two key isomers: 4-carbaldehyde-1H-pyrrolo[2,3-b]pyridine and 3-carbaldehyde-1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole-3-carbaldehyde). Understanding the nuanced differences in their reactivity is crucial for efficient synthetic planning and the strategic design of novel therapeutics.

The Decisive Role of Nitrogen: Electronic Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in these isomers is fundamentally governed by the electronic landscape of the pyrrolopyridine ring system. The position of the nitrogen atom in the pyridine ring relative to the formyl-substituted pyrrole ring dictates the degree of electrophilicity of the aldehyde's carbonyl carbon.

In the case of 3-carbaldehyde-1H-pyrrolo[2,3-b]pyridine , the nitrogen atom is at the 7-position. Through resonance, the lone pair of electrons on the pyrrole nitrogen can be delocalized throughout the bicyclic system. This electron-donating effect increases the electron density on the pyrrole ring, including the carbon atom to which the aldehyde is attached. However, the electron-withdrawing nature of the pyridine nitrogen still influences the overall electronics.

Conversely, for 4-carbaldehyde-1H-pyrrolo[2,3-b]pyridine , the situation is markedly different. The aldehyde group is situated at a position that is more directly influenced by the electron-withdrawing inductive and mesomeric effects of the pyridine nitrogen. This results in a more electron-deficient pyrrole ring compared to the 3-substituted isomer. Consequently, the carbonyl carbon of the 4-carbaldehyde is rendered more electrophilic.

This difference in electrophilicity is the cornerstone of their differential reactivity. The more electrophilic 4-carbaldehyde is predicted to be more susceptible to nucleophilic attack than the 3-carbaldehyde. This has significant implications for a variety of synthetic transformations.

Visualizing the Electronic Disparity

The following diagram illustrates the key resonance structures that contribute to the electron density at the 3 and 4 positions of the 1H-pyrrolo[2,3-b]pyridine core, providing a rationale for the predicted reactivity differences of the corresponding carbaldehydes.

G Resonance Effects in 1H-Pyrrolo[2,3-b]pyridine cluster_0 Delocalization in the Pyrrole Ring cluster_1 Influence of Pyridine Nitrogen cluster_2 Resultant Reactivity of Carbaldehydes Start 1H-Pyrrolo[2,3-b]pyridine Resonance_3 Negative charge delocalized to C3 Start->Resonance_3 Lone pair donation Resonance_4 Negative charge delocalized to C4 (less favorable) Start->Resonance_4 Cross-conjugation Aldehyde_3 3-Carbaldehyde: Moderately Electrophilic Carbonyl Resonance_3->Aldehyde_3 Influences reactivity at C3 Aldehyde_4 4-Carbaldehyde: More Electrophilic Carbonyl Resonance_4->Aldehyde_4 Influences reactivity at C4 Inductive Inductive Effect (-I) Inductive->Aldehyde_4 Stronger effect at C4 Mesomeric Mesomeric Effect (-M) Mesomeric->Aldehyde_4 Stronger effect at C4 Pyridine_N Pyridine Nitrogen Pyridine_N->Inductive Pyridine_N->Mesomeric Reactivity_Conclusion 4-Carbaldehyde is generally more reactive towards nucleophiles Aldehyde_3->Reactivity_Conclusion Aldehyde_4->Reactivity_Conclusion

Caption: Electronic effects influencing the reactivity of pyrrolopyridine carbaldehydes.

Comparative Performance in Key Synthetic Transformations

The aldehyde functional group is a gateway to a plethora of molecular complexity.[2] Reactions such as the Wittig olefination and reductive amination are staples in the medicinal chemist's toolbox. The differential reactivity of the 3- and 4-carbaldehyde isomers is evident in these transformations.

Reaction Type3-Carbaldehyde-1H-pyrrolo[2,3-b]pyridine4-Carbaldehyde-1H-pyrrolo[2,3-b]pyridinePredicted Reactivity Trend
Wittig Reaction Reacts readily with stabilized and unstabilized ylides.Expected to react more rapidly, particularly with less reactive, stabilized ylides.4-CHO > 3-CHO
Reductive Amination Undergoes reductive amination with a variety of amines.[3]Predicted to form the imine intermediate faster, potentially leading to higher yields or milder reaction conditions.4-CHO > 3-CHO
Nucleophilic Addition Susceptible to attack by strong nucleophiles like Grignard reagents.[2]Expected to react with a broader range of nucleophiles, including weaker ones.4-CHO > 3-CHO
Oxidation Can be oxidized to the corresponding carboxylic acid.[2]Oxidation to the carboxylic acid is also feasible.Similar reactivity
Reduction Readily reduced to the corresponding alcohol.[2]Reduction to the alcohol is also straightforward.Similar reactivity

Field-Proven Experimental Protocols

To provide actionable insights, the following are detailed, step-by-step methodologies for two key transformations: the Wittig reaction and reductive amination. These protocols are designed to be self-validating and are based on established procedures for heteroaromatic aldehydes.

Protocol 1: Wittig Reaction of 3-Carbaldehyde-1H-pyrrolo[2,3-b]pyridine

This protocol describes the conversion of the aldehyde to an alkene, a critical C-C bond-forming reaction.[4][5]

Diagrammatic Workflow:

G Wittig Reaction Workflow Start Start: 3-Carbaldehyde-1H-pyrrolo[2,3-b]pyridine & Phosphonium Salt Ylide_Formation 1. Ylide Formation: - Suspend phosphonium salt in THF. - Add strong base (e.g., n-BuLi) at 0°C. - Stir for 1 hour. Start->Ylide_Formation Aldehyde_Addition 2. Aldehyde Addition: - Cool ylide solution to -78°C. - Add aldehyde solution in THF dropwise. Ylide_Formation->Aldehyde_Addition Reaction 3. Reaction: - Allow to warm to room temperature. - Stir for 12-24 hours. Aldehyde_Addition->Reaction Workup 4. Work-up: - Quench with saturated NH4Cl. - Extract with ethyl acetate. - Wash with brine, dry over Na2SO4. Reaction->Workup Purification 5. Purification: - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Product Product: 3-Alkene-1H-pyrrolo[2,3-b]pyridine Purification->Product

Caption: Step-by-step workflow for the Wittig reaction.

Detailed Steps:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath. Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise via syringe. Stir the resulting mixture at 0°C for 1 hour. The formation of the ylide is often indicated by a color change.

  • Aldehyde Addition: Cool the ylide solution to -78°C using a dry ice/acetone bath. Dissolve 3-carbaldehyde-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkene.

Protocol 2: Reductive Amination of 4-Carbaldehyde-1H-pyrrolo[2,3-b]pyridine

This one-pot procedure is a highly efficient method for the synthesis of secondary and tertiary amines, which are prevalent in pharmaceuticals.[6][7]

Diagrammatic Workflow:

G Reductive Amination Workflow Start Start: 4-Carbaldehyde-1H-pyrrolo[2,3-b]pyridine & Amine Imine_Formation 1. Imine Formation: - Dissolve aldehyde and amine in methanol. - Add acetic acid (catalytic). - Stir for 1-2 hours at room temperature. Start->Imine_Formation Reduction 2. Reduction: - Add reducing agent (e.g., NaBH3CN) portion-wise. - Stir for 4-12 hours. Imine_Formation->Reduction Workup 3. Work-up: - Quench with water. - Adjust pH to basic with NaHCO3. - Extract with dichloromethane. Reduction->Workup Purification 4. Purification: - Dry organic layer over Na2SO4. - Concentrate and purify by chromatography. Workup->Purification Product Product: 4-Aminomethyl-1H-pyrrolo[2,3-b]pyridine Purification->Product

Caption: Step-by-step workflow for reductive amination.

Detailed Steps:

  • Imine Formation: In a round-bottom flask, dissolve 4-carbaldehyde-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in methanol. Add a catalytic amount of acetic acid (e.g., 2-3 drops). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: To the reaction mixture, add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, carefully quench by adding water. Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of methanol).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the target amine.

Concluding Remarks for the Practicing Scientist

The choice between 4-carbaldehyde and 3-carbaldehyde-1H-pyrrolo[2,3-b]pyridine as a synthetic precursor should be a deliberate one, guided by an understanding of their intrinsic reactivities. The enhanced electrophilicity of the 4-carbaldehyde isomer makes it a potentially more reactive substrate for a range of nucleophilic additions and related transformations. This may allow for the use of milder reaction conditions, shorter reaction times, or a broader substrate scope with less reactive nucleophiles.

Conversely, the 3-carbaldehyde isomer, while still a versatile building block, may offer greater selectivity in complex molecules where competing electrophilic sites are present. The judicious selection of the appropriate isomer, armed with the knowledge of their reactivity profiles, will undoubtedly streamline synthetic routes and accelerate the discovery of novel, life-changing therapeutics.

References

A Comparative Guide to the Biological Activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-Chloro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure is a bioisostere of purine, allowing it to function as a hinge-binding motif in numerous protein kinases. This property has led to the development of a wide range of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.[1][2]

The specific scaffold, 5-Chloro-1H-pyrrolo[2,3-b]pyridine, and its derivatives have been identified as potent inhibitors of several kinases, including Janus kinases (JAKs), c-Met, and Fibroblast Growth Factor Receptors (FGFRs).[1][3] The chloro-substitution at the 5-position can contribute to enhanced binding affinity and metabolic stability. The presence of a carbaldehyde group at the 4-position provides a versatile chemical handle for the synthesis of a diverse library of analogs, primarily through the formation of Schiff bases and chalcones.

Strategic Derivatization of the 4-Carbaldehyde Group: A Gateway to Diverse Biological Activities

The aldehyde functionality at the 4-position of the 5-Chloro-1H-pyrrolo[2,3-b]pyridine core is a prime site for chemical modification. Two classical and highly effective strategies for generating structural diversity and exploring the structure-activity relationship (SAR) are the synthesis of Schiff bases and chalcones.

  • Schiff Bases (Imines): Formed by the condensation of the carbaldehyde with primary amines, Schiff bases introduce a C=N bond. This imine group is not merely a linker; it is a pharmacophore in its own right, known to contribute to a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[4][5] The rationale behind synthesizing Schiff base analogs is to explore new binding interactions with biological targets and to modulate the physicochemical properties of the parent molecule.

  • Chalcones: These α,β-unsaturated ketones are synthesized through a Claisen-Schmidt condensation between the carbaldehyde and a ketone or acetophenone. The enone moiety in chalcones is a well-established pharmacophore responsible for their diverse biological activities, including potent anticancer and anti-inflammatory properties.[6][7][8] By introducing a chalcone functionality, we can explore different mechanisms of action, such as the inhibition of tubulin polymerization or the modulation of various signaling pathways.

Comparative Biological Activity of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Analogs

While a direct head-to-head comparative study of a comprehensive series of this compound analogs is not extensively available in the public domain, we can infer potential activities based on the established biological profiles of the parent scaffold and the introduced pharmacophores.

Anticancer Activity

The 1H-pyrrolo[2,3-b]pyridine core is a well-established scaffold for potent anticancer agents, primarily acting as kinase inhibitors.[3][9] Derivatization at the 4-position is anticipated to modulate this activity and potentially introduce novel mechanisms of cytotoxicity.

Table 1: Postulated Anticancer Activity of this compound Analogs

Analog TypeR-Group on Schiff Base/ChalconePostulated Primary Target(s)Predicted Potency (IC50 Range)Rationale & Supporting Evidence
Schiff Base 4-FluorobenzylKinases (e.g., FGFR, VEGFR), DNA0.1 - 5 µMThe pyrrolo[2,3-b]pyridine core targets kinases. Schiff bases of halogenated salicylaldehydes show potent antimicrobial and anticancer activity.[5] The fluoro-substituent can enhance binding affinity.
4-MethoxyphenylKinases, Tubulin1 - 10 µMMethoxy-substituted aromatic rings are common in kinase inhibitors and can influence solubility and binding.
3,4,5-TrimethoxyphenylTubulin, Kinases0.05 - 2 µMThe 3,4,5-trimethoxyphenyl motif is a classic feature of potent tubulin polymerization inhibitors like combretastatin A-4.[10]
Chalcone PhenylKinases, Tubulin, Apoptosis pathways0.5 - 15 µMChalcones are known to possess broad-spectrum anticancer activity.[8][11] The combination with the kinase-inhibiting pyrrolopyridine core could lead to multi-targeted agents.
4-ChlorophenylKinases, Apoptosis pathways0.2 - 8 µMHalogen substitution on the chalcone phenyl ring often enhances cytotoxic activity.[8]
2,4-DichlorophenylKinases, Apoptosis pathways0.1 - 5 µMDihalogenated chalcones have shown significant potency against various cancer cell lines.
Antimicrobial Activity

The imine group of Schiff bases is a key contributor to their antimicrobial properties.[4][12] Combining this with the 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold could lead to the development of novel antimicrobial agents.

Table 2: Postulated Antimicrobial Activity of this compound Schiff Base Analogs

R-Group on Schiff BaseTarget Microorganism(s)Predicted Potency (MIC Range)Rationale & Supporting Evidence
4-FluorobenzylS. aureus, E. coli, P. aeruginosa1 - 50 µg/mLSchiff bases of halogenated aldehydes have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[5]
2-HydroxyphenylS. aureus, B. subtilis5 - 100 µg/mLThe hydroxyl group can enhance antimicrobial activity through hydrogen bonding interactions with bacterial enzymes or cell wall components.
4-NitrophenylC. albicans, A. niger10 - 150 µg/mLNitro-substituted aromatic rings in Schiff bases have been associated with significant antifungal activity.

Experimental Protocols

To facilitate the exploration of these promising analogs, detailed, step-by-step methodologies for their synthesis and biological evaluation are provided below.

Synthesis of Schiff Base Analogs

This protocol describes the general procedure for the condensation reaction between this compound and a primary amine.

Workflow for Schiff Base Synthesis

A Reactants This compound Primary Amine (e.g., 4-fluoroaniline) C Reaction Reflux for 2-6 hours A->C B Solvent & Catalyst Ethanol Glacial Acetic Acid (catalytic) B->C D Work-up Cool to room temperature Filter the precipitate C->D E Purification Recrystallization from ethanol D->E F Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry E->F

Caption: General workflow for the synthesis of Schiff base analogs.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Addition of Amine: To this solution, add 1.1 equivalents of the desired primary amine.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Fit the flask with a condenser and reflux the mixture for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Chalcone Analogs

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and an appropriate ketone.

Workflow for Chalcone Synthesis

A Reactants This compound Substituted Acetophenone C Reaction Stir at room temperature for 12-24 hours A->C B Solvent & Base Methanol Aqueous NaOH B->C D Work-up Pour into ice-cold water Acidify with dilute HCl C->D E Purification Filter, wash with water, and recrystallize D->E F Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry E->F

Caption: General workflow for the synthesis of chalcone analogs.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted acetophenone in methanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (20-40%) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate usually indicates the progress of the reaction.

  • Isolation: Pour the reaction mixture into a beaker of ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry. Recrystallize the crude product from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized chalcone using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.

Workflow for MTT Assay

A Cell Seeding Seed cancer cells in a 96-well plate B Compound Treatment Add serial dilutions of test compounds A->B C Incubation Incubate for 48-72 hours B->C D MTT Addition Add MTT solution to each well C->D E Formazan Solubilization Add DMSO or other solubilizing agent D->E F Absorbance Measurement Read absorbance at 570 nm E->F G Data Analysis Calculate % cell viability and IC50 values F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the synthesized analogs in DMSO. Make serial dilutions of the compounds in the culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various microbial strains.

Workflow for Broth Microdilution Assay

A Compound Dilution Prepare serial dilutions of test compounds in a 96-well plate C Inoculation Add the bacterial suspension to each well A->C B Bacterial Inoculum Prepare a standardized bacterial suspension B->C D Incubation Incubate at 37°C for 18-24 hours C->D E MIC Determination Observe the lowest concentration with no visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic derivatization of the 4-carbaldehyde group into Schiff bases and chalcones offers a robust platform for generating a diverse chemical library with the potential for potent and selective anticancer and antimicrobial activities. The experimental protocols provided herein offer a clear roadmap for the synthesis and evaluation of these analogs. Future research should focus on a systematic exploration of a wide range of substituents on the Schiff base and chalcone moieties to establish a comprehensive structure-activity relationship. Further mechanistic studies, including kinase profiling and investigation of apoptosis induction, will be crucial in elucidating the precise modes of action of the most potent analogs.

References

A Comparative Guide to the Structural Elucidation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold, a core component of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, has emerged as a privileged structure in the design of targeted therapeutics, particularly as kinase inhibitors. Its unique electronic properties and hydrogen bonding capabilities make it a sought-after pharmacophore. The precise three-dimensional arrangement of atoms and molecules within a solid-state material is fundamental to understanding its physicochemical properties, and in the pharmaceutical realm, this extends to bioavailability, stability, and ultimately, efficacy.

This guide provides an in-depth technical comparison of X-ray crystallography with alternative analytical methods for the structural characterization of this compound and its derivatives. We will delve into the causality behind experimental choices in X-ray crystallography, present supporting data from closely related structures, and offer a comparative analysis to equip researchers with the knowledge to select the most appropriate techniques for their drug discovery endeavors.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which is invaluable for understanding intermolecular interactions that govern crystal packing.

While the crystal structure for this compound is not publicly available, a recently published study on its isomer, 5-chloro-7-azaindole-3-carbaldehyde , offers a robust proxy for understanding the crystallographic behavior of this class of compounds.[1]

Case Study: The Crystal Structure of 5-chloro-7-azaindole-3-carbaldehyde

A single-crystal X-ray diffraction analysis of 5-chloro-7-azaindole-3-carbaldehyde revealed that it crystallizes in the monoclinic system with the space group P2₁/c.[1] The fundamental building block of the crystal lattice is a dimer formed through strong, dual N—H···N' hydrogen bonds between the pyrrole and pyridine rings of two adjacent molecules.[1] This dimerization is a common motif in 7-azaindole structures.[2]

Table 1: Crystallographic Data for 5-chloro-7-azaindole-3-carbaldehyde [1]

ParameterValue
FormulaC₈H₅ClN₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.82810(12)
b (Å)12.7330(3)
c (Å)15.9167(5)
β (°)94.539(3)
Volume (ų)772.91(4)
Z4

The planarity of the 7-azaindole core and the carbaldehyde group is a key structural feature, with the chlorine atom also lying in the molecular plane.[1] This planarity facilitates the formation of other intermolecular interactions, including C—H···O and C—H···Cl contacts, which further stabilize the crystal lattice.[1]

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer valuable and often complementary information, particularly for characterizing compounds in solution or when suitable crystals cannot be obtained.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions, absolute configuration.Unambiguous structural determination.Requires single crystals of suitable size and quality.
Powder X-ray Diffraction (PXRD) Fingerprint of the crystalline solid, information on polymorphism.Useful for phase identification and purity analysis.Does not provide detailed atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of atoms (¹H, ¹³C), connectivity through 2D NMR.Powerful for structural elucidation in solution, non-destructive.Provides an average structure in solution, less informative on solid-state packing.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.High sensitivity, requires very small sample amounts.Provides no information on 3D structure or isomerism.
Infrared (IR) and Raman Spectroscopy Information on functional groups and vibrational modes.[1]Fast and non-destructive, sensitive to hydrogen bonding.[1][2]Can be complex to interpret, often requires theoretical calculations for full assignment.[1]

Experimental Protocols

Synthesis of this compound

A common route to this class of compounds involves the Vilsmeier-Haack formylation of the corresponding 5-chloro-7-azaindole precursor.

Step-by-step methodology:

  • To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., DMF), add a Vilsmeier reagent (e.g., a mixture of POCl₃ and DMF) at a controlled temperature (typically 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding an aqueous solution of a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Crystallization of a this compound Derivative

Growing diffraction-quality single crystals is often the most challenging step. Slow evaporation and vapor diffusion are common and effective methods.

Step-by-step methodology (Slow Evaporation):

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 5-Chloro-7-azaindole s2 Vilsmeier-Haack Formylation s1->s2 s3 Crude Product s2->s3 s4 Purification (Chromatography) s3->s4 s5 Pure Compound s4->s5 c1 Dissolution s5->c1 Transfer to Crystallization c2 Slow Evaporation c1->c2 c3 Single Crystals c2->c3 a1 X-ray Diffraction c3->a1 Mount Crystal a2 Structure Solution & Refinement a1->a2 a3 Structural Data a2->a3

Caption: From Synthesis to Structure: The experimental workflow for obtaining the crystal structure of a this compound derivative.

Conclusion

The structural characterization of this compound derivatives is paramount for advancing their development as therapeutic agents. While a suite of analytical techniques provides crucial pieces of the molecular puzzle, single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional architecture in the solid state. The insights gained from the crystal structure of the closely related 5-chloro-7-azaindole-3-carbaldehyde, particularly the formation of hydrogen-bonded dimers, provide a strong foundation for understanding the solid-state behavior of this important class of compounds. By integrating crystallographic data with spectroscopic and spectrometric methods, researchers can build a comprehensive understanding of their molecules, thereby accelerating the journey from discovery to clinical application.

References

A Senior Scientist's Guide to Validating the Mechanism of Action for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 5-Chloro-1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged fragment" in the design of kinase inhibitors.[1][2][3] Its unique structure, featuring a pyridine nitrogen atom and a pyrrole NH group, serves as an excellent hinge-binding motif, enabling it to form critical bidentate hydrogen bonds within the ATP-binding site of numerous kinases.[1][2] This has led to the development of several clinical candidates targeting a range of kinases, including Janus kinases (JAKs), Aurora kinases, and receptor tyrosine kinases like CSF1R.[1][4][5]

However, synthesizing a potent inhibitor based on this scaffold is only the beginning. For researchers in drug development, rigorously validating the compound's mechanism of action (MoA) is a critical step that bridges the gap between a promising molecule and a viable therapeutic candidate. This guide provides an in-depth, technically-grounded framework for MoA validation, designed for scientists who need to generate robust, reproducible, and trustworthy data. We will move beyond simple checklists, explaining the causality behind experimental choices and providing a self-validating workflow to ensure scientific integrity.

The Imperative of a Multi-Faceted Validation Approach

Relying on a single assay to define an inhibitor's MoA is fraught with peril. A potent IC50 value in a biochemical assay is a crucial first data point, but it does not confirm that the compound engages the target in a complex cellular environment, nor does it prove that target engagement leads to the desired downstream functional effect. A robust MoA validation strategy, therefore, must be layered, moving from the simplest system (biochemical) to the most physiologically relevant (cellular function). This hierarchical approach ensures that each experimental stage builds upon and validates the last.

Our validation workflow is designed as a logical funnel, starting with broad confirmation of direct target interaction and progressively narrowing down to specific cellular effects.

MoA_Validation_Workflow cluster_0 MoA Validation Funnel Biochem Step 1: Biochemical Assays (Direct Target Inhibition) TargetEngage Step 2: Cellular Target Engagement (Binding in Live Cells) Biochem->TargetEngage Confirms cell permeability and intracellular binding CellFunc Step 3: Cellular Functional Assays (Downstream Pathway Modulation) TargetEngage->CellFunc Links binding to a biological outcome Selectivity Step 4: Selectivity & Off-Target Profiling (Broader Kinome Scan) CellFunc->Selectivity Defines specificity and potential side effects

Caption: A logical workflow for validating an inhibitor's mechanism of action.

Step 1: Biochemical Assays – Does It Inhibit the Purified Target?

Expertise & Causality: The foundational question is whether your 7-azaindole-based compound directly inhibits the enzymatic activity of its intended kinase target in a clean, cell-free system. This step is crucial because it isolates the interaction between the inhibitor and the kinase, free from confounding factors like cell membrane permeability or the influence of other cellular proteins. Radiometric assays using 32P- or 33P-labeled ATP are considered the gold standard for their direct measurement of phosphate transfer.[6][7][8] However, luminescence and fluorescence-based assays like ADP-Glo® or TR-FRET offer high-throughput, non-radioactive alternatives that measure ADP production or substrate phosphorylation, respectively.[9][10][11]

Comparative Performance Data: Biochemical IC50

The table below presents hypothetical data comparing our lead compound, "7AZ-Lead," against a known clinical inhibitor targeting the Janus Kinase 2 (JAK2), a common target for this scaffold.[4][12]

CompoundTarget KinaseBiochemical AssayIC50 (nM)Reference Compound
7AZ-Lead JAK2 (human, recombinant)ADP-Glo®15 Ruxolitinib
RuxolitinibJAK2 (human, recombinant)ADP-Glo®5N/A
7AZ-Lead Vps34 (human, recombinant)ADP-Glo®>10,000SAR405
SAR405Vps34 (human, recombinant)ADP-Glo®20N/A

Data is illustrative. IC50 values can vary based on assay conditions, such as ATP concentration.[7]

Protocol: ADP-Glo® Kinase Activity Assay

This protocol is adapted from standard methodologies for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[13]

  • Kinase Reaction Setup: In a 384-well plate, prepare a 10 µL reaction mixture containing the assay buffer, 5 nM of purified JAK2 enzyme, the specific substrate peptide, and serial dilutions of the 7AZ-Lead inhibitor (or control compound).

  • Initiation: Start the reaction by adding ATP to a final concentration that approximates the Michaelis constant (Km) for the specific kinase, as this is critical for obtaining comparable IC50 values.[7] Incubate for 60 minutes at room temperature.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo® Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.

  • Analysis: Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Step 2: Cellular Target Engagement – Does It Hit the Target in a Live Cell?

Expertise & Causality: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, the next critical step is to confirm that your inhibitor enters the cell and physically binds to its target. The Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement assays are two powerful methods for this purpose.[14][15][16]

CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[17][18][19] By heating cells treated with the inhibitor and measuring the amount of soluble target protein that remains, one can directly assess target engagement.[20][21] NanoBRET is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competing inhibitor, providing a quantitative measure of intracellular affinity.[14][16][22][23]

Comparative Performance Data: Target Engagement
CompoundTarget ProteinAssayMetricValue
7AZ-Lead JAK2CETSA (in HEK293 cells)ΔTagg (°C)+5.2 °C
7AZ-Lead JAK2NanoBRET™ (in HEK293 cells)IC50 (nM)85
RuxolitinibJAK2NanoBRET™ (in HEK293 cells)IC50 (nM)30

Data is illustrative. ΔTagg represents the change in aggregation temperature upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the steps to assess the thermal stabilization of a target protein in intact cells.[17][20]

  • Cell Treatment: Culture cells (e.g., HEL 92.1.7, which endogenously express JAK2) to ~80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of the 7AZ-Lead inhibitor for 1 hour at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein (e.g., JAK2) in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and thus target engagement.[21]

Step 3: Cellular Functional Assays – Does Target Engagement Inhibit Downstream Signaling?

Expertise & Causality: Confirming target binding is essential, but it is the functional consequence of that binding that ultimately matters. For a kinase inhibitor, this means demonstrating the inhibition of the downstream signaling pathway that the kinase regulates. For a JAK2 inhibitor, the canonical downstream event is the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[24][25][26] Therefore, a Western blot to measure the levels of phosphorylated STAT3 (p-STAT3) upon cytokine stimulation is a direct and reliable functional readout.

Signaling Pathway: JAK/STAT

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[26][27] Ligand binding to a receptor induces the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[24][28] An effective JAK2 inhibitor will block this phosphorylation cascade.

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activates STAT3 STAT3 JAK2->STAT3 3. Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 4. Dimerizes Nucleus_Dimer p-STAT3 Dimer Dimer->Nucleus_Dimer 5. Translocates DNA DNA Nucleus_Dimer->DNA 6. Binds Transcription Gene Transcription DNA->Transcription Cytokine Cytokine Cytokine->Receptor 1. Binds Inhibitor 7AZ-Lead Inhibitor->JAK2 Blocks

Caption: The JAK/STAT signaling pathway and the inhibitory action of 7AZ-Lead.

Protocol: Western Blot for Phospho-STAT3

This protocol is a standard method for detecting changes in protein phosphorylation levels.[29][30]

  • Cell Culture and Treatment: Seed HEL 92.1.7 cells and allow them to adhere. Serum-starve the cells for 4-6 hours to reduce basal signaling. Pre-treat the cells for 1 hour with a dose range of 7AZ-Lead or a vehicle control.

  • Stimulation: Stimulate the cells with a cytokine, such as erythropoietin (EPO) or IL-3 (10 ng/mL), for 15 minutes to induce robust JAK2-STAT3 signaling.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[30] This is critical to preserve the phosphorylation state of the proteins.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins onto a PVDF membrane.[29][30]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[30] Avoid using milk as a blocking agent, as its phosphoprotein content can cause high background.[30] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like GAPDH or β-actin.[31]

Comparative Analysis Against Alternative Inhibitors

A crucial part of validation is benchmarking your lead compound against established alternatives. This provides context for its potency, selectivity, and potential advantages. The 7-azaindole scaffold is not only used for JAK inhibitors but also for inhibitors of other kinases like Vps34, a class III PI3K involved in autophagy.[32][33][34][35][36] Comparing your compound's activity against its primary target versus a distinct kinase family highlights its selectivity.

Summary Performance Guide
Parameter7AZ-Lead (Our Compound) Ruxolitinib (JAKi) SAR405 (Vps34i) Rationale
Primary Target JAK2JAK1/2Vps34Defines intended MoA
Biochemical IC50 (JAK2) 15 nM5 nM> 20,000 nMConfirms direct, potent inhibition
Biochemical IC50 (Vps34) > 10,000 nM> 20,000 nM20 nMDemonstrates target family selectivity
Cellular Target Engagement (JAK2, NanoBRET IC50) 85 nM30 nMN/AProves on-target binding in cells
Cellular Functional EC50 (p-STAT3 Inhibition) 120 nM50 nM> 20,000 nMLinks binding to pathway inhibition
KinomeScan® (S10 score at 1µM) 0.0150.0200.010Quantifies overall selectivity

Data is illustrative. The S10 score from a service like KinomeScan® represents the number of kinases inhibited >90% divided by the total number of kinases tested, with lower scores indicating higher selectivity.

This comprehensive validation workflow, moving from direct biochemical inhibition to cellular target engagement and functional pathway modulation, provides the rigorous, multi-faceted evidence required by the drug development community. By explaining the causality of each step and providing detailed, trustworthy protocols, researchers can confidently establish the mechanism of action for their novel 7-azaindole-based inhibitors and benchmark them effectively against the field.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a key heterocyclic building block in the synthesis of numerous compounds of therapeutic interest. Ensuring its purity is paramount, and High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose.[1] This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity assessment of this compound, delving into the scientific rationale behind the chosen approaches and presenting supporting data to guide researchers and drug development professionals.

The Analytical Challenge: Properties of this compound

This compound (MW: 180.59 g/mol ) is a polar aromatic molecule.[2][3][4] Its structure, featuring a pyrrolopyridine core and an aldehyde functional group, presents a unique set of challenges for chromatographic separation. The polar nature of the molecule can lead to poor retention on traditional reversed-phase columns, while the aldehyde group is susceptible to degradation, potentially forming impurities that need to be resolved and quantified.[5] Therefore, a robust HPLC method must not only quantify the main component but also separate it from process-related impurities and potential degradants.

Method Comparison: Reversed-Phase vs. Hydrophilic Interaction Liquid Chromatography (HILIC)

This guide will compare a traditional Reversed-Phase (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. The choice between these two techniques often depends on the specific impurity profile and the polarity of the analytes.

Method 1: Robust Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis.[5] The primary retention mechanism is based on hydrophobic interactions between the analyte and the nonpolar stationary phase.[6]

  • Column Selection: A C18 column with polar end-capping or a polar-embedded stationary phase is selected to enhance the retention of our polar target analyte and mitigate issues of poor retention often seen with highly aqueous mobile phases.[7] These specialized columns provide a good balance of hydrophobic and hydrophilic interactions.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is employed. The buffer, typically phosphate or acetate, is crucial for controlling the pH and ensuring consistent ionization of the analyte and any acidic or basic impurities, thereby leading to reproducible retention times and sharp peak shapes.[6]

  • Detection: UV detection is suitable due to the aromatic nature of the pyrrolopyridine ring system. The detection wavelength is chosen at the UV maximum of the analyte to ensure high sensitivity.

ParameterCondition
Column Polar-Embedded C18 (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Method 2: Alternative Approach - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[8][9][10] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent.

  • Column Selection: A bare silica or an amide-bonded stationary phase is a common choice for HILIC.[10][11] These phases facilitate the formation of a water-enriched layer on the surface, enabling partitioning of polar analytes.

  • Mobile Phase: The mobile phase consists of a high percentage of an organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate). Gradient elution in HILIC starts with a high organic content, and the aqueous portion is increased to elute the more polar analytes.[10]

  • Detection: UV detection remains a suitable choice. Importantly, the high organic content of the mobile phase in HILIC can enhance sensitivity in mass spectrometry (MS) detection if hyphenation is desired.[9]

ParameterCondition
Column Amide Phase (e.g., TSKgel Amide-80), 4.6 x 150 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (90:10, v/v)

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the following table summarizes key performance parameters for both methods, based on hypothetical validation data. These parameters are critical for a method to be considered reliable and fit for purpose, as outlined in ICH and USP guidelines.[12][13][14][15][16][17][18]

Performance ParameterRP-HPLC MethodHILIC MethodAcceptance Criteria (Typical)
Retention Time (min) 8.56.2-
Tailing Factor 1.11.3≤ 2.0
Resolution (critical pair) 2.52.2> 2.0
Linearity (R²) 0.99950.9992≥ 0.999
LOD (% area) 0.010.015Reportable
LOQ (% area) 0.030.05Reportable
Precision (%RSD, n=6) 0.81.2≤ 2.0%
Accuracy (% Recovery) 99.5 - 100.8%98.9 - 101.2%98.0 - 102.0%

Method Validation and Forced Degradation Studies

A crucial aspect of a purity method is its ability to be stability-indicating. This is assessed through forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light.[19][20][21][22][23] The developed HPLC method must be able to separate the main peak from any degradation products formed.

Both the RP-HPLC and HILIC methods should be challenged with samples from forced degradation studies. The peak purity of the main component should be assessed using a photodiode array (PDA) detector to ensure no co-eluting impurities.

Workflow for HPLC Method Development and Validation

Caption: A typical workflow for developing and validating a stability-indicating HPLC method.

Logical Framework for Method Selection

The choice between RP-HPLC and HILIC is not always straightforward and depends on the specific analytical needs. The following diagram illustrates a decision-making framework.

Method_Selection_Framework Start Purity Assessment of this compound CheckPolarity Are key impurities significantly more polar than the API? Start->CheckPolarity RPLC Start with Polar-Embedded RP-HPLC CheckPolarity->RPLC No HILIC Consider HILIC for better retention of polar impurities CheckPolarity->HILIC Yes OptimizeRPLC Optimize RP-HPLC Method RPLC->OptimizeRPLC OptimizeHILIC Optimize HILIC Method HILIC->OptimizeHILIC Validate Validate selected method per ICH guidelines OptimizeRPLC->Validate OptimizeHILIC->Validate

References

A Researcher's Guide to Bridging the Efficacy Gap: In Vitro vs. In Vivo Assessment of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold, a bioisostere of the purine system, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the kinase hinge region has made it a foundational component of several approved drugs. This guide focuses on a specific, highly functionalized class of this scaffold: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde derivatives . These compounds serve as versatile intermediates for creating libraries of potent kinase inhibitors targeting critical signaling pathways implicated in oncology and inflammatory diseases.[2][3][4]

However, the journey from a potent hit in a petri dish to an effective therapeutic in a living system is fraught with challenges. A frequent and costly point of failure in drug discovery is the disconnect between in vitro potency and in vivo efficacy.[5][6] This guide provides an in-depth comparison of the experimental frameworks used to evaluate these derivatives, explaining the causality behind methodological choices and offering a logical workflow to bridge the translational gap.

The Target Landscape: Why Kinase Inhibition Matters

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[7] The RAS-RAF-MEK-ERK (MAPK) signaling pathway, for instance, is frequently hyperactivated in tumors, making its components, such as BRAF, prime therapeutic targets.[8] Derivatives of the 7-azaindole scaffold have shown significant promise as inhibitors of such kinases.[9] Understanding the target pathway is the first step in designing a robust evaluation strategy.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 7-Azaindole Derivative Inhibitor->RAF Inhibitor->MEK

Caption: The MAPK/ERK signaling cascade, a common target for 7-azaindole kinase inhibitors.

Part I: The In Vitro Gauntlet: Assessing Potency and Cellular Activity

In vitro assays are the first proving ground for novel compounds. Their primary purpose is to establish a direct link between the compound and its intended target and to quantify its activity in a controlled cellular environment. The transition from a simple biochemical assay to a more complex cell-based assay is a critical step in de-risking a compound for further development.[5]

Methodologies: From Purified Protein to Live Cells
  • Biochemical Kinase Assays: These assays measure the direct inhibitory effect of a compound on a purified, often recombinant, kinase enzyme.[10] They are essential for determining on-target potency (typically as an IC50 value) in a clean, isolated system, free from the complexities of a cellular environment. This provides a baseline measure of how tightly the compound binds to its target.[]

  • Cell-Based Target Engagement Assays: Before assessing downstream effects, it's crucial to confirm that the compound can enter a live cell and bind to its target. Technologies like the NanoBRET™ Target Engagement Assay provide this confirmation, measuring the apparent affinity of a compound for its target kinase within the physiological context of an intact cell.[12]

  • Cellular Phosphorylation Assays: These assays quantify the activity of a kinase within the cell by measuring the phosphorylation of its direct downstream substrate.[5][12] A reduction in substrate phosphorylation upon treatment provides strong evidence of on-target activity in a biologically relevant setting.

  • Cell Proliferation/Viability Assays: These assays measure the ultimate phenotypic effect of kinase inhibition on cancer cells—the reduction of cell growth and survival.[12] An MTT or CellTiter-Glo® assay, for example, determines the concentration at which a compound reduces cell viability by 50% (GI50 or IC50), providing a crucial link between target inhibition and anti-cancer effect.

Comparative In Vitro Data

The table below presents hypothetical data for three distinct this compound derivatives, illustrating a typical in vitro screening funnel.

Compound ID Target Kinase Biochemical IC50 (nM) Cellular Phospho-Substrate IC50 (nM) Cell Proliferation GI50 (nM) (A375 Melanoma, BRAF V600E)
AZD-Cmpd-01 BRAF V600E135580
AZD-Cmpd-02 BRAF V600E15950>10,000
AZD-Cmpd-03 FGFR183065 (NCI-H716 Colon, FGFR amplified)

Analysis of Hypothetical Data:

  • AZD-Cmpd-01 shows excellent correlation across assays. The slight increase in IC50 from biochemical to cellular assays is expected and reflects the need for the compound to cross the cell membrane and compete with high intracellular ATP concentrations. This is a strong candidate.

  • AZD-Cmpd-02 demonstrates the "cellular disconnect." Despite being potent against the isolated enzyme, it fails to inhibit the target or cell proliferation in a cellular context.[5] This could be due to poor cell permeability or high efflux pump activity. This compound would likely be deprioritized.

  • AZD-Cmpd-03 shows potent activity against a different kinase, FGFR1, and corresponding efficacy in a cell line driven by FGFR amplification, demonstrating the versatility of the scaffold.[13][14]

Detailed Protocol: Cellular Phospho-Substrate Assay (ELISA-based)

This protocol describes a method to quantify the inhibition of MEK phosphorylation by a candidate BRAF inhibitor in A375 cells.

  • Cell Seeding: Plate A375 human melanoma cells in a 96-well plate at a density of 2 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in serum-free medium to create a range of concentrations (e.g., 10,000 nM down to 0.1 nM). Include a DMSO-only vehicle control.

  • Cell Treatment: Aspirate the growth medium from the cells and replace it with the compound dilutions. Incubate for 2 hours at 37°C.

  • Cell Lysis: Aspirate the treatment medium and add 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes with gentle shaking.

  • ELISA Protocol:

    • Coat a high-binding 96-well ELISA plate with a capture antibody specific for total MEK protein overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

    • Add 50 µg of cell lysate per well and incubate for 2 hours at room temperature.

    • Wash the plate three times.

    • Add a detection antibody specific for phospho-MEK (p-MEK), conjugated to an enzyme like HRP. Incubate for 1 hour.

    • Wash the plate five times.

    • Add the HRP substrate (e.g., TMB) and allow the color to develop.

    • Stop the reaction with 1 M H₂SO₄ and read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Normalize the p-MEK signal to the total MEK signal or total protein concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part II: The In Vivo Arena: Demonstrating Efficacy in a Living System

While in vitro data establishes potential, in vivo studies are the definitive test of a drug's therapeutic window and efficacy.[15] These experiments place the compound in the complex biological context of a whole organism, accounting for pharmacokinetics (PK), pharmacodynamics (PD), and interaction with the tumor microenvironment.[15][16]

Methodologies: Modeling Human Cancer in Animals

The most common preclinical models for cancer drug testing are mouse models.[17]

  • Cell Line-Derived Xenografts (CDX): This model involves implanting cultured human cancer cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[15][18] CDX models are cost-effective and reproducible, making them ideal for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): In this model, tumor fragments taken directly from a human patient are implanted into immunodeficient mice.[17][18] PDX models better retain the genetic diversity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[17]

Comparative In Vivo Data

Following the in vitro screen, promising compounds are advanced to in vivo testing. The table below shows hypothetical results for the two candidates that passed the in vitro stage.

Compound ID Animal Model Dosing Schedule Tumor Growth Inhibition (TGI) (%) Observations
AZD-Cmpd-01 A375 CDX (nude mice)50 mg/kg, oral, QD35%Poor tumor exposure; high plasma clearance.
AZD-Cmpd-03 NCI-H716 CDX (nude mice)50 mg/kg, oral, QD85%Well-tolerated; significant tumor regression.

Analysis of Hypothetical Data:

  • AZD-Cmpd-01 , despite its excellent in vitro profile, shows poor in vivo efficacy. The accompanying PK data (poor tumor exposure) points to a metabolic instability or distribution problem, a classic example of the in vitro-in vivo disconnect.

  • AZD-Cmpd-03 demonstrates a strong translation from in vitro potency to in vivo efficacy, achieving significant tumor growth inhibition at a well-tolerated dose. This compound is a prime candidate for further preclinical development.

Detailed Protocol: Subcutaneous Tumor Xenograft Efficacy Study

This protocol outlines a standard efficacy study for a candidate FGFR inhibitor using an NCI-H716 xenograft model.

  • Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ NCI-H716 cells, suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel, into the right flank of female nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 150-200 mm³ (Volume = 0.5 x Length x Width²), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: Test Compound (e.g., 50 mg/kg)

  • Compound Administration: Prepare the test compound in the vehicle solution. Administer the designated dose to the mice daily via oral gavage.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Study Endpoint: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration (e.g., 21 days).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-FGFR substrate) to confirm target engagement in vivo.

Part III: Bridging the Gap: A Unified Drug Discovery Workflow

The successful translation of a compound from bench to bedside hinges on an integrated workflow that continuously correlates in vitro data with in vivo outcomes. Discrepancies are not failures, but rather learning opportunities to guide the next round of chemical optimization—perhaps to improve cell permeability, block metabolic soft spots, or enhance target residence time.

Drug_Discovery_Workflow Synthesis Derivative Synthesis (5-Chloro-1H-pyrrolo[2,3-b]pyridine -4-carbaldehyde scaffold) Biochem Biochemical Assay (Potency) Synthesis->Biochem Cellular Cell-Based Assays (Permeability, Cellular IC50) Biochem->Cellular PK In Vitro ADME / PK (Metabolic Stability, Permeability) Cellular->PK Analysis Data Correlation & Lead Optimization Cellular->Analysis InVivo In Vivo Efficacy Study (Xenograft Model) PK->InVivo Dose Selection PK->Analysis InVivo->Analysis Analysis->Synthesis Iterative Design Preclinical Preclinical Candidate Analysis->Preclinical

Caption: An integrated workflow for evaluating kinase inhibitors from synthesis to in vivo validation.

Conclusion

The development of novel therapeutics based on the this compound scaffold requires a rigorous, multi-faceted evaluation strategy. Success is not defined solely by nanomolar potency in a biochemical assay, but by a consistent and logical thread of efficacy that runs from the purified enzyme, through complex cellular models, and ultimately, to demonstrable activity in a living organism. By understanding the purpose and limitations of each experimental system and by proactively seeking to correlate the data between them, researchers can more efficiently navigate the challenging path of drug discovery and identify derivatives with the highest potential for clinical success.

References

A Comparative Guide to the Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Vilsmeier-Haack vs. Ortho-Lithiation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in Medicinal Chemistry

This compound, a derivative of 7-azaindole, is a pivotal building block in contemporary drug discovery. Its unique bicyclic heteroaromatic structure, featuring a reactive aldehyde and a strategically positioned chlorine atom, offers a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential. Notably, this intermediate is a key component in the synthesis of various kinase inhibitors and other targeted therapeutics, making its efficient and scalable synthesis a topic of considerable interest to researchers in the pharmaceutical and biotechnology sectors.

This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable intermediate: the direct formylation of the 5-chloro-7-azaindole core via the Vilsmeier-Haack reaction and a more targeted approach involving the ortho-lithiation of a protected 5-chloro-7-azaindole followed by formylation. We will delve into the mechanistic underpinnings, practical considerations, and provide detailed experimental protocols to empower researchers in selecting the optimal strategy for their specific needs.

Route 1: The Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich pyrrole ring of the 5-chloro-7-azaindole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The regioselectivity of the formylation is directed to the electron-rich C4 position of the pyrrolo[2,3-b]pyridine ring system.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reacts with Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Electrophilic Attack Product 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack formylation route.

Advantages and Disadvantages

Advantages:

  • Operational Simplicity: This is often a one-pot reaction, making it experimentally straightforward.

  • Cost-Effectiveness: The reagents, DMF and POCl₃, are relatively inexpensive and readily available.

  • Scalability: The procedure is generally amenable to scale-up.

Disadvantages:

  • Harsh Reagents: Phosphorus oxychloride is corrosive and moisture-sensitive, requiring careful handling.

  • Potential for Side Reactions: Over-reaction or reaction at other positions can occur, potentially complicating purification.

  • Work-up: The work-up procedure often involves quenching with a base, which can sometimes be challenging to control on a large scale.

Route 2: The Ortho-Lithiation Strategy

This route offers a more controlled and potentially higher-yielding approach, particularly for substrates that may be sensitive to the acidic conditions of the Vilsmeier-Haack reaction. It involves the protection of the pyrrole nitrogen, followed by regioselective deprotonation (lithiation) at the C4 position and subsequent quenching with an electrophilic formylating agent like DMF.

Mechanistic Rationale

The initial step involves the protection of the acidic N-H of the pyrrole ring, typically with a bulky silyl group such as triisopropylsilyl (TIPS). This protecting group enhances the solubility of the substrate in ethereal solvents and directs the lithiation. A strong, sterically hindered base, such as sec-butyllithium (s-BuLi), is then used to selectively deprotonate the C4 position, which is the most acidic carbon proton on the pyrrole ring. The resulting organolithium intermediate is then quenched with DMF to form a hemiaminal intermediate, which upon acidic work-up, hydrolyzes to the desired aldehyde.

Ortho_Lithiation Start 5-Chloro-1H-pyrrolo[2,3-b]pyridine Protection N-Protection (e.g., TIPS-Cl) Start->Protection Protected N-Protected 5-Chloro- 1H-pyrrolo[2,3-b]pyridine Protection->Protected Lithiation Ortho-Lithiation (s-BuLi) Protected->Lithiation Lithiated Lithiated Intermediate Lithiation->Lithiated Formylation Formylation (DMF) Lithiated->Formylation Formylated Formylated Intermediate Formylation->Formylated Deprotection Deprotection & Hydrolysis Formylated->Deprotection Product 5-Chloro-1H-pyrrolo[2,3-b]pyridine- 4-carbaldehyde Deprotection->Product

Caption: Workflow for the ortho-lithiation and formylation route.

Advantages and Disadvantages

Advantages:

  • High Regioselectivity: The directed lithiation ensures formylation occurs specifically at the C4 position.

  • Milder Conditions: This route avoids the use of strong acids and corrosive reagents like POCl₃.

  • Potentially Higher Yields: The controlled nature of the reaction can lead to cleaner product formation and higher isolated yields.

Disadvantages:

  • Multi-step Process: The need for protection and deprotection steps adds to the overall reaction time and complexity.

  • Air and Moisture Sensitivity: Organolithium reagents are highly pyrophoric and require stringent anhydrous and inert atmosphere techniques.

  • Cryogenic Temperatures: The lithiation step is typically performed at very low temperatures (-78 °C), which can be a challenge for large-scale production.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Vilsmeier-HaackRoute 2: Ortho-Lithiation
Number of Steps 1 (from 5-chloro-7-azaindole)3 (Protection, Lithiation/Formylation, Deprotection)
Typical Overall Yield 60-75% (estimated)75-85% (based on similar transformations)[2]
Key Reagents POCl₃, DMFTIPS-Cl, NaH, s-BuLi, DMF, TFA
Reaction Temperature 0 °C to 75 °C-78 °C to Room Temperature
Scalability GoodModerate (requires specialized equipment for low temperatures and handling of pyrophoric reagents)
Safety Concerns Corrosive and moisture-sensitive reagentsPyrophoric reagents, cryogenic temperatures

Detailed Experimental Protocols

Synthesis of Starting Material: 5-Chloro-1H-pyrrolo[2,3-b]pyridine

A common route to the starting material involves the cyclization of appropriately substituted pyridine precursors. A multi-step synthesis starting from 2-amino-5-chloropyridine has been reported.[3]

Route 1: Vilsmeier-Haack Formylation

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N,N-dimethylformamide (3.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (nitrogen or argon), add phosphorus oxychloride (1.5 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous dichloromethane to the Vilsmeier reagent mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Route 2: Ortho-Lithiation and Formylation

Materials:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Triisopropylsilyl chloride (TIPS-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • sec-Butyllithium (s-BuLi), solution in cyclohexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: N-Protection

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add triisopropylsilyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography to yield 5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Step 2: Lithiation and Formylation

  • Dissolve the N-protected 5-chloro-7-azaindole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add sec-butyllithium (1.5 eq.) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (3.0 eq.) dropwise, again maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for another hour.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from the previous step in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v).

  • Stir the solution at room temperature for 1-2 days until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water and then with a mixture of ethyl acetate and hexanes.

  • Dry the solid under vacuum to obtain this compound.[2]

Conclusion and Recommendations

Both the Vilsmeier-Haack formylation and the ortho-lithiation strategy represent viable pathways for the synthesis of this compound. The choice between these two routes will largely depend on the specific requirements of the research setting.

For rapid, cost-effective, and large-scale synthesis where moderate yields are acceptable, the Vilsmeier-Haack reaction offers a compelling one-pot solution. Its operational simplicity is a significant advantage, though careful handling of the corrosive reagents is paramount.

Conversely, for applications demanding high purity and maximized yields, particularly in the context of complex, multi-step syntheses where material conservation is critical, the ortho-lithiation route is the superior choice. While more labor-intensive and requiring specialized handling of pyrophoric and cryogenic reagents, its high regioselectivity and potentially cleaner reaction profile can justify the additional steps.

Ultimately, the decision should be guided by a careful consideration of available resources, scale of synthesis, and the desired purity of the final product. Both methods provide access to a crucial building block in medicinal chemistry, and a thorough understanding of their respective strengths and weaknesses will enable chemists to make informed and effective synthetic choices.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The procedures outlined below are designed to ensure the safety of personnel and the protection of the environment, grounded in established principles of chemical waste management.

Understanding the Hazard Profile

This compound is a halogenated heterocyclic compound. Its hazard profile, based on available Safety Data Sheets (SDS), indicates that it is harmful if swallowed and causes serious eye irritation.[1] Due to its chlorinated pyridine structure, it is classified as a hazardous waste, requiring specialized disposal procedures to prevent environmental contamination and potential harm to human health. When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen chloride.

The core principle behind the disposal of this compound is its complete destruction, typically through high-temperature incineration, to convert it into less harmful substances. Improper disposal, such as discarding in regular trash or dissolving in the sewer system, is strictly prohibited and can lead to significant environmental damage and regulatory penalties.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. This is crucial to prevent accidental exposure through ingestion, inhalation, or contact with skin and eyes.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Chemical splash goggles or a face shieldTo protect the eyes from splashes.[2]
Lab Coat A fully buttoned laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any dust or vapors.

A Note on Glove Selection: Always consult the glove manufacturer's compatibility chart to ensure the chosen gloves provide adequate protection against this specific chemical.

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste must be collected separately from non-halogenated organic waste.[3]

Container Selection:

  • Primary Container: Use a clean, dry, and compatible container. Glass or high-density polyethylene (HDPE) containers are generally suitable for chlorinated organic waste.[4] Avoid metal containers as they can corrode if acidic byproducts form.[4]

  • Secondary Containment: It is best practice to place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.

Labeling: Proper labeling of hazardous waste containers is a regulatory requirement. The label must be securely affixed to the container and include the following information:[1][5][6][7]

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound"

  • The appropriate EPA Hazardous Waste Code(s) . While a specific code for this compound is not explicitly listed, it would likely fall under codes for halogenated organic compounds and pyridine wastes. Consult with your institution's Environmental Health and Safety (EHS) department for the precise codes to use. Likely applicable codes include:

    • F002: For spent halogenated solvents.[8][9]

    • D038: For wastes exhibiting the toxicity characteristic for Pyridine.[10]

  • An indication of the hazards (e.g., "Toxic," "Irritant").

  • The name and contact information of the generating laboratory or researcher.

  • The accumulation start date (the date the first drop of waste is added to the container).

WasteDisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal A Don Appropriate PPE B Select & Label Waste Container A->B C Collect Solid Waste B->C D Collect Liquid Waste (incl. rinsates) B->D E Store in Designated Satellite Accumulation Area C->E D->E F Arrange for Pickup by EHS E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound waste for disposal.

Materials:

  • Appropriate PPE (see Section 2)

  • Properly labeled hazardous waste container (see Section 3)

  • Spatula or scoop (for solid waste)

  • Funnel (for liquid waste)

  • Solvent for rinsing glassware (e.g., acetone)

Procedure:

  • Solid Waste Collection:

    • Carefully transfer any solid this compound waste into the designated hazardous waste container using a clean spatula or scoop.

    • Avoid creating dust. If the material is a fine powder, perform this transfer inside a chemical fume hood.

  • Liquid Waste Collection:

    • For solutions containing the compound, carefully pour the liquid waste into the designated hazardous waste container using a funnel.

    • Do not overfill the container. A good rule of thumb is to fill it to no more than 80% of its capacity to allow for expansion.

  • Decontamination of Glassware and Equipment:

    • Rinse any contaminated glassware or equipment with a suitable solvent, such as acetone.

    • Collect the initial rinsate as hazardous waste and add it to the same waste container.

    • Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your local EHS guidelines.

    • For heavily contaminated equipment, a more thorough decontamination procedure may be necessary.[11][12][13][14]

  • Container Sealing and Storage:

    • Securely close the lid of the hazardous waste container.

    • Store the container in a designated satellite accumulation area that is away from incompatible materials, such as strong oxidizing agents and strong acids.

    • The storage area should be well-ventilated.

  • Arranging for Disposal:

    • Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Do not attempt to transport the hazardous waste yourself.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

For a Minor Spill (a small amount that can be safely cleaned up by trained laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[3][15][16] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean the Spill: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Label and Dispose: Label the container with the cleanup debris as hazardous waste and arrange for its disposal through EHS.

For a Major Spill (a large volume, a spill in a public area, or a situation that poses an immediate threat):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Activate the nearest fire alarm and/or call your institution's emergency number or 911.

  • Provide Information: Be prepared to provide the name of the spilled chemical and any other relevant information to emergency responders.

Final Disposal Method: High-Temperature Incineration

The ultimate disposal of this compound is best achieved through high-temperature incineration at a licensed hazardous waste facility.[11] This process ensures the complete destruction of the organic molecule.

  • Incineration Process: Chlorinated organic compounds are typically incinerated in a rotary kiln at temperatures exceeding 1100°C.[6][7] This high temperature is necessary to break down the stable aromatic and heterocyclic rings and to ensure the complete destruction of the chlorinated components.

  • Byproduct Management: The primary combustion products are carbon dioxide, water, nitrogen oxides, and hydrogen chloride (HCl). The incinerator's exhaust stream is passed through a scrubber to neutralize the acidic HCl gas before it is released into the atmosphere.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS No. 1015610-39-5). As the complete toxicological profile of this compound is not thoroughly investigated, all handling procedures must be governed by a principle of stringent precaution, treating it as a substance with potential for significant hazards.[1][2] This document synthesizes data from available safety data sheets and established protocols for structurally related chlorinated pyridine compounds to ensure a robust safety framework.

Hazard Profile and Risk Assessment

This compound is a chlorinated heterocyclic compound that presents several known and potential hazards. A thorough risk assessment is the first step in ensuring laboratory safety.

Known Hazards:

  • H302: Harmful if swallowed. [1][3]

  • H319: Causes serious eye irritation. [1][3]

  • Classified as an irritant.[4]

Potential Hazards: Based on data from analogous pyridine and chloropyridine compounds, it is prudent to assume the following risks:

  • Skin Irritation: Many pyridine derivatives can cause skin irritation upon contact.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

  • Toxicity via Skin Absorption: Pyridine and its derivatives can be absorbed through the skin, contributing to systemic toxicity.[6]

Given these risks, all work with this compound must be performed within a certified chemical fume hood, and direct contact must be rigorously avoided.

Mandatory Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale and Specifications
Eye & Face Tight-sealing Chemical GogglesProtects against airborne dust particles and potential splashes. Must be compliant with ANSI Z87.1 (US) or EN166 (EU) standards.[7][8]
Face Shield (as needed)Required in addition to goggles when there is a significant risk of splashing (e.g., handling solutions or during vigorous reactions).[8][9]
Hand Butyl Rubber or Silver Shield®/4H® GlovesStandard nitrile gloves may offer insufficient protection against pyridine-based compounds.[6] Always consult the manufacturer's glove compatibility chart. Double-gloving is recommended for extended handling.
Body Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. A flame-resistant coat is standard for research labs handling various chemical types.[8]
Chemical-Resistant ApronRecommended when handling larger quantities or solutions to provide an additional layer of protection against spills.[10]
Respiratory Certified Chemical Fume HoodThis is a mandatory engineering control. All weighing and handling of the solid compound and its solutions must occur within a properly functioning fume hood to prevent inhalation of dust or vapors.[6][7]
NIOSH-Approved RespiratorRequired only if engineering controls fail or are not available. Use requires medical clearance and fit-testing. A particulate respirator (e.g., N95) may suffice for dust, but an organic vapor cartridge would be needed for solutions.[2][6][7]
Footwear Closed-toe, Chemical-Resistant ShoesProtects feet from spills and falling objects. Open-toed shoes are never permitted in a laboratory setting.[7]

Procedural & Operational Plan

A systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the safe handling process from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase prep1 Verify fume hood is operational (Check certification date and airflow) prep2 Assemble all necessary chemicals, equipment, and waste containers prep1->prep2 prep3 Don all required PPE (Goggles, Lab Coat, Gloves) prep2->prep3 handle1 Weigh solid compound carefully to minimize dust generation prep3->handle1 Begin work handle2 Transfer chemical using appropriate tools (e.g., spatula, powder funnel) handle1->handle2 handle3 Keep container tightly sealed when not in use handle2->handle3 post1 Decontaminate all equipment and the work surface handle3->post1 Complete work post2 Dispose of waste and contaminated PPE in labeled hazardous waste container post1->post2 post3 Doff PPE correctly (Gloves first, then goggles, then coat) post2->post3 post4 Wash hands thoroughly with soap and water post3->post4

Caption: Step-by-step workflow for the safe handling of this compound.

3.1. Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood is certified and functioning correctly. The workspace inside should be clean and uncluttered.[7]

  • Accessibility of Safety Equipment: Confirm that a safety shower and eyewash station are accessible within a 10-second travel distance.[6]

  • Don PPE: Put on all personal protective equipment as specified in the table above before entering the handling area.[7]

3.2. Handling

  • Location: Conduct all manipulations of the compound, including weighing and transfers, exclusively within the chemical fume hood.[7]

  • Minimize Dust: When handling the solid, use spatulas and weighing paper gently to avoid creating airborne dust.[3][7]

  • Containment: Keep the chemical's container tightly closed whenever it is not in active use.[5][7]

3.3. Post-Handling & Decontamination

  • Waste Segregation: Place all contaminated disposable items (e.g., gloves, weighing paper, pipette tips) into a designated, sealed hazardous waste container.[6][7]

  • Surface Cleaning: Clean and decontaminate the work area within the fume hood.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat and goggles.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[5][7]

Emergency Protocols

4.1. Accidental Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3][6]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Use a safety shower for large-area contact. Seek medical attention.[1][3][11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[1][3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][6]

4.2. Spill Response For a small spill contained within a chemical fume hood:

  • Ensure you are wearing the appropriate PPE, including double gloves and safety goggles.

  • Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[11][12]

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[5][11]

  • Wipe the spill area clean and decontaminate it.

  • For any large spill or any spill outside of a fume hood, evacuate the area immediately, secure it, and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[6]

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Chemical Waste: Unused or waste quantities of the chemical, as well as solutions, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing boats, bench paper, and cleaning materials, must be disposed of in the same solid hazardous waste stream.[7]

  • Follow all institutional, local, state, and federal regulations for the storage and disposal of hazardous chemical waste.

References

×

Retrosynthesis Analysis

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5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.